molecular formula C27H55N5O13 B8103645 N3-PEG12-Hydrazide

N3-PEG12-Hydrazide

Cat. No.: B8103645
M. Wt: 657.8 g/mol
InChI Key: IERRITNVAYGGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-PEG12-Hydrazide is a useful research compound. Its molecular formula is C27H55N5O13 and its molecular weight is 657.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55N5O13/c28-31-27(33)1-3-34-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-35-4-2-30-32-29/h1-26,28H2,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERRITNVAYGGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-PEG12-Hydrazide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N3-PEG12-Hydrazide, a versatile heterobifunctional linker. It is designed to be a core resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs.

Core Concepts: Chemical Structure and Properties

This compound is a chemical linker featuring two distinct reactive functional groups at either end of a discrete 12-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature is central to its utility, allowing for the sequential and controlled conjugation of two different molecules.

The key components of the this compound molecule are:

  • An Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a class of biocompatible reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.

  • A Hydrazide Group (-CONHNH₂): This moiety reacts with carbonyl compounds, specifically aldehydes and ketones, to form a hydrazone bond. This reaction is particularly useful for conjugating the linker to glycoproteins that have been oxidized to generate aldehyde groups.

  • A 12-Unit Polyethylene Glycol (PEG) Spacer: The PEG chain is a critical component that imparts favorable physicochemical properties. It is hydrophilic, which can enhance the solubility and reduce aggregation of the resulting bioconjugate.[1] The PEG spacer also provides a defined distance between the two conjugated molecules, which can be essential for maintaining their individual biological activities.[2]

The chemical structure of this compound is as follows:

N₃-(CH₂CH₂O)₁₂-CH₂CONHNH₂

Physicochemical Properties

A summary of the key quantitative and qualitative properties of this compound is presented in the table below for easy reference.

PropertyValueCitation(s)
Molecular Formula C₂₇H₅₁N₅O₁₃[3][4]
Molecular Weight 657.74 g/mol [3]
Appearance White Solid or Colorless Liquid
Purity Typically ≥95%
Solubility Soluble in water and most common organic solvents (e.g., DMSO, DMF)
Storage Conditions -18°C to -20°C, protect from light and moisture
Stability Profile

The stability of this compound and the bonds it forms is a critical consideration for its application in drug development.

  • This compound Molecule: The molecule should be stored under the recommended conditions to prevent degradation. The hydrazide group can be susceptible to hydrolysis, and the azide group can be reduced in the presence of strong reducing agents. It is recommended to prepare solutions fresh and store any stock solutions in an anhydrous solvent at -20°C under an inert atmosphere.

  • Hydrazone Bond Stability: The hydrazone bond formed by the reaction of the hydrazide group with a carbonyl is characteristically pH-sensitive. It is relatively stable at a neutral physiological pH (around 7.4) but becomes labile under acidic conditions (pH 4.5-5.0), such as those found in endosomes and lysosomes. This property is often exploited for the controlled, intracellular release of payloads in drug delivery systems.

Synthesis and Quality Control

General Synthesis Strategy
  • Starting with a PEG molecule with two different functionalizable ends, for example, α-hydroxyl-ω-carboxyl PEG.

  • One end is converted to an azide group. This can be achieved through a two-step modification of a hydroxyl group.

  • The other end (a carboxyl group in this example) is then reacted to introduce the hydrazide moiety.

The synthesis requires careful control of reaction conditions and purification steps to ensure the high purity of the final product.

Quality Control and Characterization

The characterization of this compound and its conjugates is essential to ensure their quality and performance. A multi-faceted analytical approach is typically employed.

Analytical TechniqueInformation ObtainedCitation(s)
¹H NMR Spectroscopy Confirms the structure and can be used to determine the degree of conjugation by comparing proton signal integrals.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the molecular weight of the linker and its conjugates, and helps to assess purity.
High-Performance Liquid Chromatography (HPLC) Separates the conjugate from reactants and byproducts, allowing for purity assessment and quantification.
Capillary Electrophoresis Provides high-resolution separation of different PEGylated species.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a highly valuable tool in several areas of research and drug development, with its primary application being the construction of Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. An ADC is comprised of three components: the antibody, the cytotoxic payload, and the linker that connects them. This compound serves as a versatile linker in this context.

A common strategy for constructing an ADC using this compound is a two-step process:

  • The hydrazide group of the linker is reacted with a carbonyl-containing cytotoxic drug to form a drug-linker conjugate.

  • The azide group on this drug-linker construct is then "clicked" onto an antibody that has been modified to contain an alkyne group.

This modular approach allows for the precise and efficient assembly of ADCs.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving the use of this compound in the construction of an Antibody-Drug Conjugate.

Protocol 1: Site-Specific Generation of Aldehyde Groups on an Antibody via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody, which will serve as reactive handles for the hydrazide group of the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in Oxidation Buffer, freshly prepared)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing Tris or glycine, exchange it into the Oxidation Buffer using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL with the Oxidation Buffer.

  • Oxidation Reaction: Add the freshly prepared NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Removal of Excess Periodate: Immediately following the incubation, remove the excess NaIO₄ using a desalting column equilibrated with a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5). This step is critical to prevent unwanted side reactions in the next step.

Protocol 2: Hydrazone Bond Formation with this compound

This protocol details the conjugation of this compound to the aldehyde-containing antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Aniline solution (optional catalyst, e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 20-50 molar excess of the this compound solution to the oxidized antibody solution.

  • Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the N3-PEG12-antibody conjugate from excess reagents using Size Exclusion Chromatography (SEC). The mobile phase should be a neutral buffer such as PBS, pH 7.4.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • N3-PEG12-antibody conjugate from Protocol 2

  • Alkyne-modified payload

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO or other suitable solvent for the payload

Procedure:

  • Prepare Reactants: Dissolve the alkyne-modified payload in a suitable solvent like DMSO.

  • Complex Formation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the N3-PEG12-antibody conjugate with the alkyne-modified payload (a molar ratio of 1:4 to 1:10 of antibody to payload is typical).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification: Purify the final Antibody-Drug Conjugate using size-exclusion chromatography or affinity purification to remove unreacted reagents and by-products.

Visualizing the Workflow

The following diagrams illustrate the key logical relationships and workflows described in this guide.

chemical_structure cluster_linker This compound azide Azide (N3) (for Click Chemistry) peg PEG12 Spacer (Hydrophilicity, Spacing) azide->peg covalent bond hydrazide Hydrazide (-CONHNH2) (for Carbonyl Conjugation) peg->hydrazide covalent bond

Figure 1: Core components of the this compound linker.

adc_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Click Chemistry mAb Monoclonal Antibody (mAb) with Glycans oxidize Periodate Oxidation (NaIO4) mAb->oxidize oxidized_mAb Oxidized mAb with Aldehyde Groups oxidize->oxidized_mAb conjugation1 Hydrazone Bond Formation oxidized_mAb->conjugation1 linker This compound linker->conjugation1 azide_mAb Azide-functionalized mAb conjugation1->azide_mAb conjugation2 CuAAC 'Click' Reaction azide_mAb->conjugation2 payload Alkyne-Payload payload->conjugation2 adc Final Antibody-Drug Conjugate (ADC) conjugation2->adc

Figure 2: Experimental workflow for ADC synthesis using this compound.

References

An In-depth Technical Guide to N3-PEG12-Hydrazide: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and core applications of N3-PEG12-Hydrazide, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery systems.

Core Properties of this compound

This compound is a versatile molecule featuring an azide (-N3) group and a hydrazide (-CONHNH2) group at opposite ends of a 12-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules.

PropertyValueReference
Molecular Formula C27H51N5O13[1]
Molecular Weight 657.74 g/mol [1]

Key Applications in Bioconjugation

The unique bifunctional nature of this compound makes it a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are targeted therapies that deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

The two primary reactive handles of this compound are utilized in distinct bioconjugation reactions:

  • Hydrazone Ligation: The hydrazide group reacts with aldehydes or ketones to form a stable hydrazone linkage. This reaction is frequently used to conjugate the linker to antibodies that have been chemically modified to introduce aldehyde groups, often through the oxidation of their carbohydrate moieties.

  • Click Chemistry: The azide group participates in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing a terminal alkyne. This "click" reaction is widely used to attach a payload, such as a cytotoxic drug or a fluorescent dye, to the linker-antibody complex.

The following diagram illustrates a general workflow for the use of this compound in the construction of an Antibody-Drug Conjugate.

ADC_Workflow Antibody Monoclonal Antibody (mAb) Oxidized_mAb Oxidized mAb (with Aldehyde groups) Antibody->Oxidized_mAb mAb_Linker mAb-Linker Conjugate Oxidized_mAb->mAb_Linker Hydrazone Ligation N3_PEG12_Hydrazide This compound N3_PEG12_Hydrazide->mAb_Linker ADC Antibody-Drug Conjugate (ADC) mAb_Linker->ADC Alkyne_Drug Alkyne-modified Cytotoxic Drug Alkyne_Drug->ADC

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N3-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N3-PEG12-Hydrazide in aqueous solutions. Designed for professionals in research and drug development, this document outlines key physicochemical properties, detailed experimental protocols for their assessment, and visual workflows to facilitate experimental design. Understanding these characteristics is paramount for the successful application of this compound in bioconjugation, drug delivery, and other advanced biomedical applications.

Core Concepts: Solubility and Stability Profile

This compound is a heterobifunctional linker composed of a terminal azide (N3) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide moiety. The solubility and stability of this reagent are critical parameters that influence its storage, handling, and reactivity in conjugation reactions.

Solubility: The presence of the PEG chain imparts significant hydrophilicity to the molecule, suggesting good intrinsic solubility in aqueous buffers. However, for creating high-concentration stock solutions, the use of anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended to prevent premature hydrolysis of the hydrazide group.[1] The aqueous solubility can be influenced by factors such as pH, temperature, and buffer composition.

Stability: The stability of this compound is primarily dictated by its two functional groups: the hydrazide and the azide.

  • Hydrazide Group: The hydrazide functional group is susceptible to hydrolysis, a reaction that is highly dependent on pH. Generally, hydrazides are more stable at neutral pH (around 7.4) and are prone to hydrolysis under acidic conditions.[2]

  • Azide Group: The azide group is generally stable under many reaction conditions, making it suitable for bioorthogonal click chemistry. However, it can be sensitive to reducing agents, such as dithiothreitol (DTT), which can reduce it to an amine.[1] Additionally, prolonged exposure to light may lead to the decomposition of alkyl azides.

Quantitative Data Summary

While specific quantitative solubility and stability data for this compound is not extensively published, the following tables provide a framework for the types of data that should be generated and recorded when characterizing this reagent for a specific application.

Table 1: Aqueous Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (mg/mL)Method
Deionized Water7.025Data to be determinedEquilibrium Solubility
PBS7.425Data to be determinedEquilibrium Solubility
Acetate Buffer5.025Data to be determinedEquilibrium Solubility
Deionized Water7.037Data to be determinedEquilibrium Solubility
PBS7.437Data to be determinedEquilibrium Solubility
Acetate Buffer5.037Data to be determinedEquilibrium Solubility

Table 2: Stability of this compound in Aqueous Solution (t½ in hours)

Buffer SystempHTemperature (°C)Half-life (t½, hours)Analytical Method
PBS7.44Data to be determinedRP-HPLC
PBS7.425Data to be determinedRP-HPLC
PBS7.437Data to be determinedRP-HPLC
Acetate Buffer5.025Data to be determinedRP-HPLC
Borate Buffer8.525Data to be determinedRP-HPLC

Experimental Protocols

The following are detailed methodologies for determining the aqueous solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific aqueous medium.

Materials:

  • This compound

  • Aqueous buffers of choice (e.g., deionized water, PBS, acetate buffer)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer

  • Anhydrous DMSO or DMF

  • Calibrated analytical balance

Procedure:

  • Preparation of Standard Curve:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Create a series of dilutions from the stock solution in the chosen aqueous buffer to generate a standard curve. The final DMSO concentration should be kept low and consistent across all standards.

    • Analyze the standards using HPLC or a UV-Vis spectrophotometer to generate a standard curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials. The excess solid should be clearly visible.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Analysis:

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the standard curve.

    • Analyze the diluted supernatant using the same analytical method as the standards.

    • Calculate the concentration of this compound in the supernatant using the standard curve. This concentration represents the equilibrium solubility.

Protocol for Assessing Stability by RP-HPLC

This protocol monitors the degradation of this compound over time in an aqueous solution.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., pH 5.0, 7.4, 8.5)

  • Anhydrous DMSO or DMF

  • RP-HPLC system with a suitable column (e.g., C18) and detector

  • Thermostatic incubator

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Initiation of Stability Study:

    • Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). This is the "Time 0" sample.

    • Immediately inject an aliquot of the Time 0 sample onto the HPLC and record the chromatogram. The peak area of the parent compound at Time 0 represents 100%.

  • Incubation:

    • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Inject the aliquot onto the HPLC and record the chromatogram.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

    • The half-life (t½) can be determined by plotting the percentage of remaining compound versus time and fitting the data to an appropriate kinetic model.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the handling and characterization of this compound.

G cluster_prep Solution Preparation cluster_solubility Equilibrium Solubility Assay cluster_stability Stability Assay start Weigh this compound stock Dissolve in Anhydrous DMSO/DMF to create stock solution start->stock add_excess Add excess solid to aqueous buffer stock->add_excess dilute_buffer Dilute stock into aqueous buffer (Time 0) stock->dilute_buffer equilibrate Equilibrate with shaking (24-48h at constant T) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze_sol Analyze supernatant by HPLC or UV-Vis supernatant->analyze_sol incubate Incubate at constant T dilute_buffer->incubate time_points Withdraw aliquots at various time points incubate->time_points analyze_stab Analyze by RP-HPLC time_points->analyze_stab

Caption: Experimental workflow for determining the solubility and stability of this compound.

G cluster_degradation Potential Degradation Pathways N3_PEG12_Hydrazide This compound N3-(CH2CH2O)12-CH2C(O)NHNH2 hydrolysis Hydrolysis Product N3-(CH2CH2O)12-CH2COOH + N2H4 N3_PEG12_Hydrazide->hydrolysis H+, H2O (Acidic Conditions) reduction Reduction Product H2N-(CH2CH2O)12-CH2C(O)NHNH2 N3_PEG12_Hydrazide->reduction Reducing Agents (e.g., DTT)

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

N3-PEG12-Hydrazide: A Comprehensive Technical Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of N3-PEG12-Hydrazide, a heterobifunctional linker critical in bioconjugation and drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support research and development activities.

Core Compound Information

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide (-N3) group and a hydrazide (-NHNH2) group, separated by a 12-unit ethylene glycol chain. This structure allows for orthogonal conjugation strategies; the azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone linkages.[1]

PropertyValueSource
Molecular Formula C27H51N5O13[2]
Molecular Weight 657.74 g/mol [2]
Appearance White solid or colorless liquid[2]
Purity ≥95%[3]
Storage Conditions -18°C, protected from light

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative, literature-informed approach.

Synthetic Workflow

Synthesis_Workflow start HO-PEG12-OH step1 Mono-protection (e.g., Trityl chloride) start->step1 intermediate1 TrO-PEG12-OH step1->intermediate1 step2 Mesylation (MsCl, Et3N) intermediate1->step2 intermediate2 TrO-PEG12-OMs step2->intermediate2 step3 Azide Introduction (NaN3) intermediate2->step3 intermediate3 TrO-PEG12-N3 step3->intermediate3 step4 Deprotection (mild acid) intermediate3->step4 intermediate4 HO-PEG12-N3 step4->intermediate4 step5 Activation & Hydrazide Formation 1. Tosylation (TsCl) 2. Reaction with Boc-NHNH2 3. Deprotection (TFA) intermediate4->step5 final_product This compound step5->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Mono-protection of HO-PEG12-OH

  • Dissolve HO-PEG12-OH in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add one equivalent of trityl chloride (TrCl) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate TrO-PEG12-OH.

Step 2: Mesylation of the Free Hydroxyl Group

  • Dissolve the purified TrO-PEG12-OH in anhydrous DCM.

  • Cool the solution to 0°C and add triethylamine.

  • Add methanesulfonyl chloride (MsCl) dropwise.

  • Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain TrO-PEG12-OMs.

Step 3: Azide Introduction

  • Dissolve TrO-PEG12-OMs in dimethylformamide (DMF).

  • Add sodium azide (NaN3) in excess.

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield TrO-PEG12-N3.

Step 4: Deprotection of the Trityl Group

  • Dissolve TrO-PEG12-N3 in DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2% v/v) dropwise at 0°C.

  • Stir for 1-2 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic phase, and concentrate.

  • Purify by column chromatography to obtain HO-PEG12-N3.

Step 5: Formation of the Hydrazide Group

  • Dissolve HO-PEG12-N3 in anhydrous DCM and cool to 0°C.

  • Add triethylamine followed by p-toluenesulfonyl chloride (TsCl) and stir for 4-6 hours.

  • Wash the reaction mixture to remove excess reagents.

  • Dissolve the resulting N3-PEG12-OTs in DMF.

  • Add tert-butyl carbazate (Boc-NHNH2) and stir at room temperature for 24 hours.

  • Purify the Boc-protected intermediate by extraction.

  • Dissolve the purified N3-PEG12-NHNH-Boc in a mixture of DCM and TFA to remove the Boc protecting group.

  • After 1-2 hours, remove the solvent and excess acid under reduced pressure to yield the final product, this compound.

Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of this compound.

Analytical Workflow

Analytical_Workflow start Crude this compound hplc HPLC Analysis (Purity Assessment) start->hplc nmr 1H NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms final_product Purified & Characterized This compound hplc->final_product nmr->final_product ms->final_product

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for HPLC analysis.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD or CAD
Expected Purity ≥95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the presence of the terminal functional groups and the PEG backbone. The signals for the methylene protons adjacent to the azide and hydrazide groups can sometimes be obscured by the large signal from the PEG backbone.

ProtonsExpected Chemical Shift (δ, ppm)
PEG backbone (-O-CH2-CH2-O-) ~3.64
-CH2-N3 ~3.38
-CH2-CONHNH2 ~4.2 (ester linkage dependent)
-NHNH2 Broad singlet, variable
Mass Spectrometry (MS)

Electrospray ionization time-of-flight (ESI-TOF) or matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product.

ParameterValue
Theoretical Mass [M+H]⁺ 658.74 g/mol
Observed Mass Should be within ± 0.1 Da of theoretical mass

Conclusion

The successful synthesis and purification of high-purity this compound are crucial for its application in the development of advanced bioconjugates and drug delivery systems. The orthogonal reactivity of the azide and hydrazide functionalities provides a versatile platform for researchers. The analytical methods outlined in this guide are essential for ensuring the quality and consistency of this important bifunctional linker.

References

N3-PEG12-Hydrazide safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety, Handling, and Properties of N3-PEG12-Hydrazide

Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for this compound. The information provided in this guide is compiled from publicly available data for this compound and extrapolated from the safety data sheets of structurally related molecules, such as hydrazine hydrate and other PEGylated compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal MSDS. All laboratory work should be conducted by trained personnel in a controlled environment, adhering to all institutional and governmental safety regulations.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and nanotechnology. Its structure incorporates three key functional components: a terminal azide (N3) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal hydrazide (-CONHNH2) group. The azide group facilitates "click chemistry" reactions with alkyne- or cyclooctyne-containing molecules, enabling highly efficient and specific conjugation. The hydrazide group readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages. The PEG spacer enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the conjugated molecule.

This guide provides a comprehensive overview of the safety, handling, and known properties of this compound to ensure its safe and effective use in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C27H51N5O13[1]
Molecular Weight 657.74 g/mol [1][2]
Appearance White Solid or Colorless Liquid[1][3]
Purity ≥95%
Solubility Good aqueous solubility is expected due to the PEG chain. Soluble in organic solvents like DMSO and DMF.
Storage Conditions -18°C for long-term storage, protect from light.

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not available, the presence of the azide and hydrazide functional groups necessitates careful handling. The safety information for hydrazine hydrate, a related compound, indicates significant potential hazards.

Potential Hazards

Based on the functional groups, the potential hazards of this compound are inferred as follows:

Hazard ClassPotential Hazard
Acute Toxicity Harmful if swallowed. Toxic in contact with skin. Fatal if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage.
Sensitization May cause an allergic skin reaction.
Carcinogenicity May cause cancer.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If aerosols or vapors are generated, a respirator may be necessary.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

Handling
  • Allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group.

  • Handle in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container at -18°C for long-term storage.

  • Protect from light.

  • If preparing a stock solution, dissolve in an anhydrous solvent such as DMSO or DMF and store at -20°C under an inert gas. Avoid repeated freeze-thaw cycles.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Leak Procedures

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols and Workflows

General Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound A 1. Preparation - Don appropriate PPE - Work in a fume hood B 2. Equilibration - Allow vial to reach room temperature A->B C 3. Reconstitution - Dissolve in anhydrous solvent (e.g., DMSO, DMF) B->C D 4. Reaction - Add to reaction mixture C->D G 7. Storage - Store remaining stock solution at -20°C under inert gas C->G E 5. Post-Reaction - Quench reaction if necessary - Proceed with purification D->E F 6. Waste Disposal - Dispose of waste according to institutional guidelines E->F

Caption: General laboratory workflow for handling this compound.

Spill Response Procedure

The following diagram outlines the recommended procedure in the event of a spill.

G Spill Response Procedure A Spill Occurs B 1. Evacuate - Alert others in the area - Evacuate the immediate vicinity A->B C 2. Secure - Restrict access to the spill area B->C D 3. Assess - Evaluate the size and nature of the spill C->D E 4. Protect - Don appropriate PPE (gloves, goggles, respirator if needed) D->E F 5. Contain & Clean - Cover with absorbent material - Collect and place in a sealed container E->F G 6. Decontaminate - Clean the spill area with a suitable decontaminating agent F->G H 7. Dispose - Dispose of waste according to institutional guidelines G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the recommended storage conditions and potential degradation pathways for N3-PEG12-Hydrazide, a heterobifunctional linker critical in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry to ensure the long-term stability and optimal performance of this reagent.

Executive Summary

This compound is a versatile molecule featuring a terminal azide group for "click" chemistry applications and a hydrazide moiety for reaction with carbonyl groups. The integrity of these functional groups is paramount for successful conjugation. Degradation can lead to loss of reactivity, formation of impurities, and unreliable experimental outcomes. This guide outlines the principal degradation pathways—hydrolysis, reduction, and thermo-oxidative degradation—and provides a comprehensive set of recommendations for storage and handling to mitigate these risks. Adherence to these guidelines will help preserve the quality and performance of this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to control the storage environment. The following conditions are recommended based on the chemical nature of the azide, polyethylene glycol (PEG), and hydrazide functionalities.

ParameterRecommended ConditionRationale
Temperature -20°C to -18°C for long-term storage.[1]Minimizes the rate of all potential degradation reactions, including hydrolysis and thermo-oxidative degradation.
2-8°C for short-term storage.Suitable for brief periods, but not recommended for extended storage.
Light Store in the dark; use amber vials or protect from light.The azide group can be susceptible to photolytic decomposition, leading to the formation of reactive nitrenes.
Moisture Store in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).The hydrazide and the resulting hydrazone bond are susceptible to hydrolysis. Moisture can also contribute to the degradation of the PEG chain.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidative degradation of the polyethylene glycol (PEG) chain.
Container Tightly sealed, appropriate for low-temperature storage.Prevents ingress of moisture and oxygen.

Potential Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily affecting its three key components: the azide group, the PEG linker, and the hydrazide moiety. Understanding these pathways is crucial for implementing effective preventative measures.

cluster_main This compound cluster_degradation Degradation Products N3_PEG12_Hydrazide N3-(CH2CH2O)12-C(O)NHNH2 Amine H2N-PEG12-Hydrazide N3_PEG12_Hydrazide->Amine Reduction (e.g., DTT, TCEP) Hydrolyzed_Hydrazide N3-PEG12-COOH + N2H4 N3_PEG12_Hydrazide->Hydrolyzed_Hydrazide Hydrolysis (Acidic/Basic conditions, Moisture) Oxidized_PEG Degraded PEG Fragments (e.g., aldehydes, ketones) N3_PEG12_Hydrazide->Oxidized_PEG Thermo-oxidative Degradation (Heat, Oxygen)

Figure 1. Potential degradation pathways of this compound.

Hydrolysis of the Hydrazide and Hydrazone Linkage

The acyl hydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and hydrazine. More critically, the hydrazone bond formed upon reaction of the hydrazide with an aldehyde or ketone is known to be labile at low pH. This pH-dependent instability is often exploited in drug delivery systems for release in acidic endosomal compartments. However, for storage and handling, exposure to acidic environments should be avoided.

Reduction of the Azide Group

The azide moiety can be reduced to a primary amine in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This transformation will render the molecule incapable of participating in "click" chemistry reactions. Therefore, it is critical to avoid contamination with such reducing agents.

Thermo-oxidative Degradation of the PEG Chain

The polyethylene glycol (PEG) backbone can undergo chain scission through an oxidative degradation mechanism, which is accelerated by heat and the presence of oxygen. This process can lead to the formation of various byproducts, including aldehydes and ketones, and can alter the length and properties of the PEG linker. Storing under an inert atmosphere at low temperatures is an effective way to minimize this degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when stored for extended periods or when degradation is suspected, a stability assessment can be performed. The following outlines a general approach to a forced degradation study.

Forced Degradation Study Protocol

A forced degradation or stress testing study can help identify potential degradation products and establish the stability-indicating capability of analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-MS, NMR)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.

    • Reduction: Treat the sample with a solution of DTT or TCEP at room temperature.

    • Thermal Stress: Expose the solid material and solutions to elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

    • Photostability: Expose the solid material and solutions to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

  • Analysis: Analyze the stressed samples alongside a control sample (stored under recommended conditions) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation: Compare the chromatograms or spectra of the stressed samples to the control to identify and quantify any degradation products.

cluster_workflow Stability Study Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing/Reducing Agents) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC-MS / NMR Sample->Analyze Evaluate Identify & Quantify Degradants Analyze->Evaluate

Figure 2. General workflow for a forced degradation study.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and storage under an inert atmosphere, the degradation of this important bifunctional linker can be significantly minimized. For applications requiring the highest level of quality assurance, conducting stability studies using the outlined forced degradation protocol can provide valuable insights into the integrity of the reagent.

References

The PEG12 Spacer: A Technical Guide to Enhancing Bioconjugate Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a pivotal strategy in drug development for improving the therapeutic index of bioconjugates. Among the various lengths of PEG spacers utilized, the 12-unit PEG spacer (PEG12) offers a distinct balance of hydrophilicity, flexibility, and spatial separation, making it a valuable tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the role of the PEG12 spacer in enhancing the physicochemical and pharmacokinetic properties of bioconjugates. It details the impact of PEG12 on solubility, stability, immunogenicity, and circulation half-life, supported by quantitative data and comprehensive experimental protocols. Furthermore, this guide illustrates key concepts and workflows through detailed diagrams to provide a practical framework for researchers in the field.

Core Concepts: The Advantages of the PEG12 Spacer in Bioconjugation

The incorporation of a PEG12 spacer into a bioconjugate's linker-payload architecture confers several significant advantages that address common challenges in drug development.[1] These benefits primarily stem from the inherent physicochemical properties of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[2][] The hydrophilic nature of the PEG12 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[2][4] This improved solubility is critical for manufacturing, stability, and the development of ADCs with higher DARs.

  • Improved Pharmacokinetics (PK): PEGylation, including the use of a PEG12 spacer, significantly improves the pharmacokinetic profile of bioconjugates. The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic size and shielding it from renal clearance and proteolytic degradation. This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (AUC), allowing for more sustained delivery of the therapeutic agent to the target site.

  • Reduced Immunogenicity: The PEG12 spacer can mask immunogenic epitopes on the bioconjugate, reducing the likelihood of an immune response. This "stealth" effect is crucial for protein-based therapeutics to avoid rapid clearance by the immune system and potential adverse effects.

  • Precise Spatial Control: The defined length of the PEG12 spacer provides optimal spatial separation between the biologic (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This separation can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised by the conjugated payload.

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG12 spacers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation. This allows for the delivery of a higher therapeutic dose to the target cells, potentially enhancing efficacy.

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The decision to incorporate a PEG spacer is driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of antibody-drug conjugates. While specific data for PEG12 is highlighted where available, data for other PEG lengths are included for comparative context.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker-PayloadAverage DARReference
Val-Ala cleavable trigger without PEG spacer1.4
Val-Ala cleavable trigger with PEG12 spacer3.0
Val-Cit cleavable trigger without PEG spacer3.8
Val-Cit cleavable trigger with PEG12 spacer2.7

This table illustrates that the incorporation of a PEG12 spacer can significantly influence the efficiency of the conjugation reaction, with the effect being dependent on the hydrophobicity of the linker-payload.

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics

ADC ConfigurationClearance (mL/day/kg)Mean Residence Time (days)AUC (day·µg/mL)Reference
Non-binding IgG-MMAE (DAR 8) with PEG2 spacer19.32.3155
Non-binding IgG-MMAE (DAR 8) with PEG4 spacer12.93.4233
Non-binding IgG-MMAE (DAR 8) with PEG8 spacer8.35.1361
Non-binding IgG-MMAE (DAR 8) with PEG12 spacer8.15.3370
Non-binding IgG-MMAE (DAR 8) with PEG24 spacer8.05.4375

This table demonstrates a clear trend where increasing the PEG spacer length leads to slower clearance and increased exposure, with the effect plateauing around 8-12 PEG units.

Experimental Protocols

Synthesis of a PEG12-Containing Antibody-Drug Conjugate (Amine-Reactive)

This protocol describes a general method for conjugating an amine-reactive PEG12-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG12-Payload (N-Hydroxysuccinimide ester functionalized)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Payload Preparation: Dissolve the NHS-PEG12-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved NHS-PEG12-Payload to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from excess, unreacted payload and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of PEG12-ADCs

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Method 1: Reversed-Phase HPLC (RP-HPLC) This method is suitable for ADCs where the light and heavy chains can be separated after reduction.

  • Sample Preparation: Reduce the ADC by incubating with a reducing agent (e.g., DTT or TCEP) to separate the light and heavy chains.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • DAR Calculation: The weighted average DAR is calculated from the peak areas of the drug-conjugated and unconjugated light and heavy chains.

Method 2: Hydrophobic Interaction Chromatography (HIC) This method separates ADC species based on hydrophobicity without denaturing the antibody.

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 2 M Ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • DAR Calculation: The average DAR is calculated from the weighted peak areas of the different drug-loaded ADC species (DAR0, DAR2, DAR4, etc.).

3.2.2. Mass Spectrometry (MS) for Confirmation

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry coupled with LC.

  • Sample Preparation: The ADC sample is desalted and may be reduced and deglycosylated depending on the desired analysis.

  • Analysis: The deconvoluted mass spectrum will show peaks corresponding to the different drug-loaded species. The mass difference between peaks corresponds to the mass of the PEG12-payload, confirming successful conjugation and allowing for DAR calculation.

3.2.3. Aggregate Analysis by Size Exclusion Chromatography (SEC)

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram is analyzed for the presence of high molecular weight species (aggregates) and compared to the unconjugated antibody.

In Vitro Cytotoxicity Assay
  • Cell Lines: A cancer cell line that overexpresses the target antigen and a control cell line with low or no expression.

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PEG12-ADC, a non-PEGylated control ADC, and an unconjugated payload for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Visualizing the Role and Workflow of PEG12 Spacers

PEG12_Advantages cluster_core Core Properties of PEG12 Spacer cluster_benefits Improved Bioconjugate Properties Hydrophilicity Hydrophilicity Solubility Increased Solubility Hydrophilicity->Solubility PK Improved Pharmacokinetics Hydrophilicity->PK Immunogenicity Reduced Immunogenicity Hydrophilicity->Immunogenicity Flexibility Flexibility Stability Enhanced Stability Flexibility->Stability Binding Maintained Antigen Binding Flexibility->Binding Defined_Length Defined Length Defined_Length->Binding Reduces Steric Hindrance DAR Higher Achievable DAR Solubility->DAR ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_analysis Characterization Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (pH 8.3-8.5) Antibody->Conjugation Payload NHS-PEG12-Payload Payload->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Final_Product Purified PEG12-ADC Purification->Final_Product DAR_Analysis DAR Determination (HPLC, MS) Purity_Analysis Purity & Aggregate Analysis (SEC) Functional_Assay Functional Assay (e.g., Cytotoxicity) Final_Product->DAR_Analysis Final_Product->Purity_Analysis Final_Product->Functional_Assay

References

A Deep Dive into Discrete PEG Hydrazide Linkers: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discrete Polyethylene Glycol (PEG) hydrazide linkers are a critical class of reagents in bioconjugation, offering a unique combination of hydrophilicity, biocompatibility, and reactive handles for the covalent attachment of molecules. Their defined chain length provides a homogenous product, a significant advantage over polydisperse PEG linkers. This technical guide explores the core physicochemical characteristics of discrete PEG hydrazide linkers, providing quantitative data, detailed experimental protocols, and visualizations to aid in their effective application in drug development and research.

Core Physicochemical Characteristics

Discrete PEG hydrazide linkers are characterized by a defined number of ethylene glycol units, conferring specific molecular weights and lengths. This monodispersity is crucial for producing well-defined bioconjugates with reproducible pharmacological properties.[1][2] The terminal hydrazide group provides a reactive handle for conjugation to carbonyl groups (aldehydes and ketones) to form hydrazone bonds.[3][4][5]

Molecular Weight and Purity

The molecular weight of a discrete PEG hydrazide linker is a direct function of the number of ethylene glycol units. High purity is essential to ensure batch-to-batch consistency in conjugation reactions.

Table 1: Physicochemical Properties of Common Discrete PEG Hydrazide Linkers

Linker NameNumber of PEG Units (n)Molecular Weight ( g/mol )Purity
Hydrazide-PEG2-NH22174.20>95%
Hydrazide-PEG3-NH23218.25>95%
Hydrazide-PEG4-NH24262.31>95%
mPEG4-Hydrazide4222.26>95%
mPEG8-Hydrazide8402.47>95%
mPEG12-Hydrazide12582.68>95%
mPEG24-Hydrazide241143.33>95%

Data compiled from commercial supplier specifications.

Solubility

A key advantage of PEG linkers is their inherent hydrophilicity, which can enhance the solubility of conjugated molecules. Discrete PEG hydrazide linkers are generally soluble in a range of solvents.

Table 2: Solubility Profile of Discrete PEG Hydrazide Linkers

SolventSolubilityNotes
WaterSolubleSolubility may decrease with very long PEG chains.
Dimethyl sulfoxide (DMSO)SolubleCommon solvent for stock solutions.
Dimethylformamide (DMF)SolubleOften used in synthesis and conjugation reactions.
Dichloromethane (DCM)SolubleUseful for synthesis and purification steps.
MethanolSoluble
EthanolSoluble

General solubility characteristics based on supplier information.

Stability and Reactivity of the Hydrazone Bond

The hydrazide group reacts with aldehydes and ketones to form a hydrazone linkage. A critical feature of this bond is its pH-dependent stability; it is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions. This property is widely exploited for the controlled release of drugs in the acidic microenvironment of tumors or within endosomes and lysosomes.

The stability of the hydrazone bond is influenced by the structure of both the hydrazide and the carbonyl compound. Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those derived from aliphatic aldehydes due to resonance stabilization.

Table 3: pH-Dependent Stability of Hydrazone Bonds

Hydrazone TypepHHalf-life (t½)Reference
Formed from aliphatic aldehyde7.420 - 150 min
Formed from aliphatic aldehyde5.5< 2 min
Formed from aromatic aldehyde7.4> 72 hours
Formed from aromatic aldehyde5.5> 48 hours

Data from a study on PEG-hydrazone-lipid conjugates, which provides a strong indication of the relative stability of the hydrazone bond itself.

Experimental Protocols

Detailed methodologies are crucial for the successful application of discrete PEG hydrazide linkers. The following sections provide representative protocols for key experimental procedures.

Synthesis of a Discrete PEG Hydrazide Linker (mPEG4-Hydrazide)

This protocol describes a general method for the synthesis of a discrete methoxy-terminated PEG hydrazide.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrazide Formation mPEG4_OH mPEG4-OH TsCl TsCl, Pyridine mPEG4_OH->TsCl mPEG4_OTs mPEG4-OTs TsCl->mPEG4_OTs mPEG4_OTs_2 mPEG4-OTs NaN3 NaN3, DMF mPEG4_OTs_2->NaN3 mPEG4_N3 mPEG4-N3 NaN3->mPEG4_N3 mPEG4_N3_2 mPEG4-N3 H2_PdC H2, Pd/C mPEG4_N3_2->H2_PdC mPEG4_NH2 mPEG4-NH2 H2_PdC->mPEG4_NH2 mPEG4_NH2_2 mPEG4-NH2 Hydrazine_reagent Boc-NHNH2, EDC, HOBt then TFA mPEG4_NH2_2->Hydrazine_reagent mPEG4_Hydrazide mPEG4-Hydrazide Hydrazine_reagent->mPEG4_Hydrazide

Caption: Synthetic workflow for mPEG4-Hydrazide.

Materials:

  • mPEG4-OH (methoxy-tetraethylene glycol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Boc-hydrazine (tert-butyl carbazate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Tosylation of mPEG4-OH: Dissolve mPEG4-OH in pyridine and cool to 0°C. Add TsCl portion-wise and stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with copper sulfate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG4-OTs.

  • Azidation of mPEG4-OTs: Dissolve mPEG4-OTs in DMF and add NaN3. Heat the mixture at 80°C overnight. Cool to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield mPEG4-N3.

  • Reduction of mPEG4-N3 to mPEG4-NH2: Dissolve mPEG4-N3 in methanol and add Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight. Filter the reaction mixture through Celite and concentrate the filtrate to obtain mPEG4-NH2.

  • Hydrazide Formation: Dissolve mPEG4-NH2, Boc-hydrazine, and HOBt in DCM. Add EDC and stir at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes). Dissolve the purified Boc-protected intermediate in DCM and add TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain mPEG4-Hydrazide.

Characterization of Discrete PEG Hydrazide Linkers

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure and purity of the synthesized linker.

Sample Preparation: Dissolve 5-10 mg of the PEG hydrazide linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Signals for mPEG4-Hydrazide in CDCl₃:

  • ~3.64 ppm (m): Characteristic repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

  • ~3.54 ppm (t): Methylene protons adjacent to the terminal methoxy group (-O-CH₂-CH₂-OCH₃).

  • ~3.38 ppm (s): Methoxy group protons (-OCH₃).

  • Signals corresponding to the hydrazide moiety will be present, with their chemical shifts and multiplicities depending on the specific structure and solvent.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the discrete PEG hydrazide linker.

Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol or acetonitrile/water).

Data Acquisition: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

Expected Mass for mPEG4-Hydrazide:

  • Calculate the expected exact mass of the protonated molecule [M+H]⁺. For mPEG4-Hydrazide (C₉H₂₀N₂O₄), the expected monoisotopic mass is 220.1423 g/mol . The observed mass should be within a few ppm of the calculated mass.

Hydrazone Bond Formation and Stability Assay

This protocol describes the formation of a hydrazone bond between a discrete PEG hydrazide and an aldehyde-containing molecule, followed by an HPLC-based assay to monitor its pH-dependent stability.

G cluster_0 Conjugation cluster_1 Stability Assay PEG_Hydrazide Discrete PEG-Hydrazide Aldehyde_Molecule Aldehyde-containing Molecule PEG_Hydrazide->Aldehyde_Molecule pH 5-7 Conjugate PEG-Hydrazone Conjugate Aldehyde_Molecule->Conjugate Conjugate_2 PEG-Hydrazone Conjugate Incubation Incubate at different pH (e.g., 5.5 and 7.4) Conjugate_2->Incubation HPLC_Analysis RP-HPLC Analysis at Time Points Incubation->HPLC_Analysis Hydrolysis_Data Determine Hydrolysis Rate and Half-life HPLC_Analysis->Hydrolysis_Data

Caption: Workflow for hydrazone conjugation and stability analysis.

Materials:

  • Discrete PEG hydrazide linker (e.g., mPEG8-Hydrazide)

  • Aldehyde-containing molecule (e.g., 4-formylbenzoic acid)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Incubation buffers (e.g., 100 mM phosphate buffer, pH 7.4, and 100 mM acetate buffer, pH 5.5)

  • Quenching solution (e.g., mobile phase A with 0.1% TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Hydrazone Bond Formation: a. Dissolve the discrete PEG hydrazide and a slight molar excess of the aldehyde-containing molecule in the reaction buffer. b. Incubate the reaction mixture at room temperature for 2-4 hours. c. Monitor the reaction progress by RP-HPLC. The product will have a different retention time than the starting materials. d. Purify the PEG-hydrazone conjugate using preparative RP-HPLC.

  • pH-Dependent Stability Assay: a. Prepare stock solutions of the purified conjugate in a suitable solvent (e.g., DMSO). b. Dilute the stock solution into the incubation buffers (pH 7.4 and pH 5.5) to a final concentration of ~1 mg/mL. c. Incubate the solutions at 37°C. d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture. e. Quench the hydrolysis by diluting the aliquot into cold mobile phase A. f. Analyze the samples by analytical RP-HPLC. g. Quantify the peak area of the intact conjugate at each time point. h. Plot the percentage of remaining intact conjugate versus time to determine the hydrolysis rate and calculate the half-life (t½) at each pH.

Signaling Pathways and Logical Relationships

Discrete PEG hydrazide linkers are integral components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). The logical relationship between the linker and the ADC's mechanism of action is depicted below.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Binding and Internalization cluster_2 Intracellular Trafficking and Drug Release ADC ADC with PEG-Hydrazone Linker Stable Stable Linker ADC->Stable Receptor Tumor Cell Receptor Stable->Receptor Binding Binding Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome (pH ~6.0) Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Mechanism of action for an ADC with a pH-sensitive PEG-hydrazone linker.

This guide provides a foundational understanding of the physicochemical characteristics of discrete PEG hydrazide linkers. The provided data and protocols serve as a starting point for researchers to effectively utilize these versatile tools in the development of novel therapeutics and research agents. It is important to note that the specific properties and reactivity of a given linker and its resulting conjugate should be empirically determined for each application.

References

Methodological & Application

Application Notes and Protocols for N3-PEG12-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component of ADC design, profoundly influencing its stability, pharmacokinetics, and mechanism of drug release.[3]

N3-PEG12-Hydrazide is a high-purity, heterobifunctional linker designed for advanced ADC development. It features two distinct reactive moieties:

  • A Hydrazide Group (-NH-NH₂): This functional group reacts with carbonyls (aldehydes or ketones) to form a hydrazone bond. This linkage is notably pH-sensitive, designed to be stable at the physiological pH of blood (~7.4) but cleavable under the acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5).[4] This ensures that the cytotoxic payload is released preferentially inside the target cell.

  • An Azide Group (-N₃): This group serves as a handle for "click chemistry," a set of highly efficient and bioorthogonal reactions. The azide can be reliably conjugated to a payload modified with a terminal alkyne (e.g., DBCO, BCN) through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction, providing a stable and covalent attachment.

  • A 12-Unit Polyethylene Glycol (PEG₁₂) Spacer: The hydrophilic PEG chain enhances the solubility of the ADC, mitigates potential aggregation caused by hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.

This document provides a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Principle of the Method

The synthesis of an ADC using this compound is a two-stage process that relies on orthogonal chemoselective reactions.

Stage 1: Antibody-Linker Conjugation via Hydrazone Formation The first step involves the site-specific generation of aldehyde groups on the antibody. A common and effective method is the mild oxidation of the carbohydrate moieties located in the Fc region of the antibody using sodium periodate (NaIO₄). This process converts the vicinal diols of the sugar residues into reactive aldehydes. The hydrazide group of the this compound linker then reacts with these aldehyde groups, forming a pH-sensitive hydrazone bond. This reaction attaches the linker to the antibody, leaving the azide group exposed and available for the next stage.

Stage 2: Linker-Payload Conjugation via Click Chemistry The azide-functionalized antibody is then conjugated to a cytotoxic payload that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide and DBCO groups react via SPAAC, a highly efficient and bioorthogonal "click" reaction that proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This forms a stable triazole linkage, completing the ADC construct.

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody-Linker Conjugation cluster_1 Stage 2: Linker-Payload Conjugation cluster_2 Characterization mAb Native Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde Groups) mAb->oxidized_mAb 1. NaIO₄ Oxidation azide_mAb Azide-Functionalized mAb oxidized_mAb->azide_mAb 2. Add this compound final_ADC Final ADC azide_mAb->final_ADC 3. SPAAC 'Click' Reaction drug Alkyne-Modified Payload (e.g., DBCO-Drug) drug->final_ADC characterization Purification (SEC) & Analysis (HIC, MS) final_ADC->characterization

Caption: Workflow for ADC synthesis using this compound linker.

Materials and Reagents

  • Antibody: Monoclonal antibody (e.g., IgG1) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4.

  • Linker: this compound.

  • Payload: Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE).

  • Reagents for Oxidation: Sodium periodate (NaIO₄), Glycerol or Ethylene Glycol.

  • Reaction Buffers: PBS (pH 7.4), Sodium Acetate Buffer (pH 5.5).

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200), appropriate SEC buffer (e.g., PBS, pH 7.4).

  • Analytical Equipment: UV-Vis Spectrophotometer, HPLC system with a Hydrophobic Interaction Chromatography (HIC) column, Mass Spectrometer (e.g., Q-TOF).

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the mild oxidation of antibody glycans to create reactive aldehyde handles.

  • Antibody Preparation: Prepare the antibody in a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. Ensure the buffer is free of amine-containing substances.

  • Periodate Solution: Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the same reaction buffer. Protect the solution from light.

  • Oxidation Reaction: Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C in the dark to quench any excess periodate.

  • Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., Sodium Acetate, pH 5.5).

Protocol 2: Conjugation of this compound to the Antibody

This protocol details the formation of the hydrazone bond between the linker and the oxidized antibody.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mM).

  • Conjugation Reaction: Add a 50-fold molar excess of the this compound stock solution to the purified, oxidized antibody from Protocol 1. The reaction is typically performed at an antibody concentration of 2-5 mg/mL in a buffer with a pH of 5.0-6.0 to facilitate hydrazone formation.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker by purifying the azide-functionalized antibody using a desalting column or SEC, exchanging the buffer back to a neutral pH buffer like PBS (pH 7.4).

Protocol 3: Conjugation of Alkyne-Payload via Click Chemistry

This protocol describes the final step of attaching the cytotoxic payload to the azide-functionalized antibody.

  • Payload Preparation: Dissolve the alkyne-modified payload (e.g., DBCO-MMAE) in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Click Reaction: To the purified azide-functionalized antibody (2-5 mg/mL in PBS, pH 7.4), add a 5- to 10-fold molar excess of the alkyne-payload stock solution. The final concentration of DMSO in the reaction should ideally be kept below 10% (v/v).

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.

  • Final Purification: Purify the final ADC product to remove unreacted payload and any aggregates. This is typically achieved using an SEC column (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

Characterization of the ADC

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the synthesized ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.

  • UV-Vis Spectroscopy: This is a straightforward method for determining the average DAR. It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules. As the DAR increases, the ADC becomes more hydrophobic and elutes later from the column. The weighted average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or fragmented ADC can provide precise mass information, allowing for unambiguous determination of the DAR distribution and confirmation of the conjugate's identity.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation or fragmentation, which can impact efficacy and safety.

In Vitro Stability
  • Plasma Stability Assay: The stability of the hydrazone linker is critical. An in vitro plasma stability assay involves incubating the ADC in human or mouse plasma at 37°C over a time course (e.g., 0 to 7 days). Aliquots are taken at various time points, and the amount of released payload is quantified by LC-MS to determine the linker's half-life.

Quantitative Data Summary

The following tables present illustrative data for an ADC synthesized using a PEGylated hydrazide linker. Actual results may vary depending on the specific antibody, payload, and precise reaction conditions.

Table 1: ADC Synthesis and Characterization

Parameter Typical Result Method
Average DAR 3.5 - 4.0 HIC-HPLC, UV-Vis
Monomer Purity >95% SEC-HPLC
Aggregation <5% SEC-HPLC

| Residual Free Payload | <1% | RP-HPLC |

Table 2: Illustrative In Vitro Stability of Hydrazone Linkage

Condition Half-life (t½) Comments
Human Plasma (pH 7.4) 48 - 72 hours Demonstrates reasonable stability in circulation. Aromatic hydrazones are generally more stable than aliphatic ones.

| Acidic Buffer (pH 5.0) | 2 - 4 hours | Shows rapid cleavage in conditions mimicking the lysosomal environment, leading to efficient payload release. |

Mechanism of Action Signaling Pathway

Once the ADC reaches its target, it undergoes a series of steps to release its cytotoxic payload and induce cell death.

ADC_MoA cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm cleavage Hydrazone Linker Cleavage drug_release Payload Release cleavage->drug_release target_interaction Payload Interacts with Intracellular Target (e.g., Microtubules, DNA) drug_release->target_interaction apoptosis Apoptosis / Cell Death target_interaction->apoptosis receptor Target Antigen endosome Endosome receptor->endosome 2. Internalization endosome->cleavage 3. Trafficking adc ADC adc->receptor 1. Binding

Caption: Generalized mechanism of action for a hydrazone-linked ADC.

References

Site-Specific Protein Modification Using N3-PEG12-Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research, enabling the creation of highly defined bioconjugates. The heterobifunctional linker, N3-PEG12-Hydrazide, offers a precise method for introducing a polyethylene glycol (PEG) chain and a bioorthogonal azide handle onto a target protein. This linker features a hydrazide group for covalent attachment to carbonyl groups (aldehydes or ketones) on a protein and a terminal azide for subsequent "click" chemistry.

The 12-unit PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the modified protein while minimizing immunogenicity.[1] The azide functionality allows for the highly efficient and specific attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound.

Principle of the Method

The conjugation strategy involves two main steps:

  • Generation of a Carbonyl Group on the Target Protein: Aldehyde or ketone groups are typically not naturally present in proteins. They can be introduced site-specifically through various methods, such as the oxidation of N-terminal serine or threonine residues, the enzymatic conversion of a cysteine residue within a specific recognition sequence to formylglycine, or the oxidation of carbohydrate moieties on glycoproteins.[4]

  • Hydrazone Ligation: The hydrazide moiety of this compound reacts with the introduced aldehyde or ketone group to form a stable hydrazone bond.[1] This reaction is most efficient at a slightly acidic pH (5.0-7.0).

Following this initial modification, the terminal azide group is available for a subsequent click reaction to attach a molecule of interest.

Data Presentation

The efficiency and kinetics of hydrazone ligation are influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data for hydrazone formation.

ParameterValueConditionsReference
Reaction pH Optimum 4.5 - 7.0Aqueous buffer
Typical Reaction Time 2 - 12 hoursRoom temperature
Molar Excess of Linker 10 - 50 foldRelative to the protein
Catalyst (optional) Aniline (10-20 mM)Can significantly increase reaction rate
Ligation MethodSecond-Order Rate Constant (k)Key CharacteristicsReference
Uncatalyzed Hydrazone Ligation 10⁻³ - 1 M⁻¹s⁻¹Slow at neutral pH, faster at acidic pH
Aniline-Catalyzed Hydrazone Ligation 10¹ - 10³ M⁻¹s⁻¹Significantly accelerates reaction at neutral pH
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10⁴ M⁻¹s⁻¹High efficiency, requires copper catalyst
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1 M⁻¹s⁻¹Copper-free, ideal for live-cell applications

Experimental Protocols

Protocol 1: Generation of an Aldehyde Group on a Glycoprotein via Oxidation

This protocol describes the mild oxidation of sialic acid residues on a glycoprotein to generate aldehyde groups.

Materials:

  • Glycoprotein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Desalting column (e.g., PD-10)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Prepare a fresh solution of sodium periodate in the reaction buffer.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.

  • Determine the concentration of the oxidized protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Hydrazone Ligation of this compound to an Aldehyde-Containing Protein

Materials:

  • Aldehyde-containing protein (from Protocol 1)

  • This compound (MW: 657.74 g/mol )

  • Anhydrous DMSO or water

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or water.

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-containing protein solution.

  • If using a catalyst, prepare a fresh stock solution of aniline and add it to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. The optimal reaction time should be determined empirically.

  • (Optional) Quench any unreacted aldehyde groups by adding a quenching solution.

  • Purify the resulting N3-PEG12-Protein conjugate using SEC to remove excess reagents.

  • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of labeling.

Visualization of Workflows and Concepts

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Hydrazone Ligation cluster_2 Step 3: Click Chemistry cluster_3 Analysis protein Glycoprotein oxidized_protein Aldehyde-Containing Protein protein->oxidized_protein Oxidation oxidant Sodium Periodate (NaIO4) oxidant->oxidized_protein modified_protein N3-PEG12-Protein Conjugate oxidized_protein->modified_protein Ligation (pH 5.5-7.0) linker This compound linker->modified_protein final_conjugate Final Bioconjugate modified_protein->final_conjugate CuAAC or SPAAC payload Alkyne-Payload (e.g., Drug, Fluorophore) payload->final_conjugate analysis SDS-PAGE Mass Spectrometry HPLC final_conjugate->analysis

Caption: Experimental workflow for protein modification using this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular adc Antibody-Drug Conjugate (ADC) (Protein-PEG12-Payload) receptor Target Receptor adc->receptor Binding endosome Endosome (Acidic pH) receptor->endosome Internalization mem lysosome Lysosome endosome->lysosome payload Payload Release lysosome->payload Hydrazone Cleavage target Intracellular Target (e.g., DNA, Tubulin) payload->target Therapeutic Effect

Caption: Conceptual application in targeted drug delivery.

References

Application Notes and Protocols for N3-PEG12-Hydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG12-Hydrazide is a heterobifunctional linker that serves as a versatile tool in the field of bioconjugation. It features two distinct reactive moieties: a terminal azide (N3) group and a hydrazide (-NH-NH2) group, separated by a 12-unit polyethylene glycol (PEG) spacer. This unique structure enables a two-step, sequential conjugation strategy, providing precise control over the assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2]

The hydrazide group readily reacts with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage.[3][4] This reaction is particularly useful for targeting glycoproteins that have been chemically or enzymatically oxidized to generate aldehyde groups.[5] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while minimizing steric hindrance.

The terminal azide group is a key component for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide variety of molecules containing a complementary alkyne group.

Data Presentation

The following tables summarize key quantitative data for the reactions involving this compound. These values are intended as a guide and may require optimization for specific applications.

Table 1: Hydrazone Formation Reaction Parameters

ParameterValueConditionsReference(s)
pH Optimum 4.5 - 5.5Maximizes reaction rate
Bioconjugation pH 6.0 - 7.4For sensitive biomolecules like antibodies
Catalyst Aniline (10-20 mM)Accelerates reaction rate at physiological pH
Reaction Time 2 - 4 hoursAt room temperature
Molar Excess of Hydrazide 20 - 50 foldTo drive the reaction to completion
Second-Order Rate Constant (k₁) ~0.21 M⁻¹s⁻¹ (aniline catalyzed)pH 5.7

Table 2: Click Chemistry (CuAAC and SPAAC) Reaction Parameters

ParameterCuAACSPAACReference(s)
Catalyst Copper(I) (e.g., from CuSO₄/Sodium Ascorbate)None required
Ligand (for CuAAC) THPTA, TBTAN/A
Reaction Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 1 - 4 hours4 - 24 hours
Typical Yields > 90%> 90%
Second-Order Rate Constant (k₂) High (can be >100 M⁻¹s⁻¹)0.01 - 1 M⁻¹s⁻¹ (with BCN)

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody and Conjugation with this compound

This protocol describes the site-specific introduction of aldehyde groups into the glycan moieties of an antibody's Fc region, followed by conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Quenching solution (e.g., glycerol or ethylene glycol)

  • This compound

  • Conjugation buffer (e.g., PBS, pH 6.5-7.4)

  • Aniline (optional catalyst)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Part A: Antibody Oxidation

  • Adjust the antibody concentration to 1-10 mg/mL in an appropriate buffer.

  • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM).

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding a quenching solution to a final concentration of 15-20 mM and incubate for 5 minutes on ice.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess periodate and quenching agent.

Part B: Hydrazone Formation

  • Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Add a 20-50 molar excess of this compound to the oxidized mAb solution.

  • For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purify the N3-PEG12-mAb conjugate from excess reagents using a desalting column or size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized antibody from Protocol 1 with an alkyne-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).

Materials:

  • N3-PEG12-mAb conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution

  • Reaction buffer (e.g., PBS, pH 7.4)

  • EDTA solution for quenching

Procedure:

  • In a reaction vessel, combine the N3-PEG12-mAb conjugate and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of antibody to alkyne).

  • Prepare the catalyst premix: in a separate tube, add the copper(II) sulfate solution followed by the ligand solution. A typical final concentration is 100-250 µM for copper and 5-fold excess for the ligand.

  • Add the copper/ligand premix to the antibody/alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized antibody with a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • N3-PEG12-mAb conjugate

  • Strained alkyne-containing molecule (e.g., DBCO-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction vessel, combine the N3-PEG12-mAb conjugate and the strained alkyne-containing molecule. A 2-4 fold molar excess of the strained alkyne reagent is a common starting point.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific strained alkyne used.

  • The reaction can be monitored for completion using an appropriate analytical technique (e.g., SDS-PAGE or mass spectrometry).

  • Once the reaction is complete, purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

Visualizations

hydrazone_formation_workflow cluster_oxidation Step 1: Antibody Oxidation cluster_conjugation Step 2: Hydrazone Formation mAb Monoclonal Antibody (mAb) periodate NaIO₄ mAb->periodate Oxidation of Fc Glycans oxidized_mAb Aldehyde-mAb periodate->oxidized_mAb linker This compound oxidized_mAb->linker Conjugation (pH 6.5-7.4) final_product N3-PEG12-mAb Conjugate linker->final_product

Caption: Experimental workflow for the conjugation of this compound to an antibody.

click_chemistry_workflow cluster_cuaac Option A: CuAAC cluster_spaac Option B: SPAAC start N3-PEG12-mAb Conjugate alkyne Alkyne-Payload start->alkyne strained_alkyne Strained Alkyne-Payload (e.g., DBCO) start->strained_alkyne Copper-Free catalyst Cu(I) Catalyst + Ligand alkyne->catalyst adc_cuaac Antibody-Drug Conjugate (ADC) catalyst->adc_cuaac adc_spaac Antibody-Drug Conjugate (ADC) strained_alkyne->adc_spaac

Caption: Click chemistry workflows for ADC synthesis using an azide-functionalized antibody.

reaction_mechanisms cluster_hydrazone Hydrazone Formation cluster_click Azide-Alkyne Cycloaddition aldehyde R-CHO (Aldehyde) hydrazide H₂N-NH-R' (Hydrazide) aldehyde->hydrazide + hydrazone R-CH=N-NH-R' (Hydrazone) hydrazide->hydrazone - H₂O azide R-N₃ (Azide) alkyne_click R'-C≡CH (Alkyne) azide->alkyne_click + triazole Triazole Linkage alkyne_click->triazole Cu(I) or Strain

Caption: Core chemical reactions involving this compound.

References

Application Notes and Protocols for the Conjugation of N3-PEG12-Hydrazide to Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of glycoproteins is a critical technique in the development of targeted therapeutics, diagnostic agents, and research tools. Conjugation via the carbohydrate moieties of a glycoprotein offers a distinct advantage by often preserving the protein's biological activity, which can be compromised when modifying amino acid residues.[1][2] This document provides a detailed, step-by-step guide for the conjugation of N3-PEG12-Hydrazide to glycoproteins.

This compound is a heterobifunctional linker composed of an azide (N3) group, a 12-unit polyethylene glycol (PEG) spacer, and a hydrazide (-NHNH2) group.[3] The hydrazide moiety enables covalent attachment to aldehyde groups, which can be selectively introduced into the glycan structures of glycoproteins through mild periodate oxidation.[2][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal azide group allows for subsequent "click" chemistry reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the attachment of various payloads.

This two-step process involves:

  • Oxidation: Mild oxidation of cis-diol groups within the glycoprotein's sugar residues using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.

  • Conjugation: Reaction of the generated aldehydes with the hydrazide group of this compound to form a stable hydrazone bond.

Data Presentation: Reaction Parameters

The efficiency of the oxidation and conjugation steps is influenced by several key parameters. The following table summarizes recommended starting conditions, which may require further optimization depending on the specific glycoprotein.

ParameterStep 1: OxidationStep 2: Conjugation
Reagent Concentration 1-10 mM Sodium meta-periodate (NaIO₄)10-50 molar excess of this compound
pH 5.55.5 - 7.0
Temperature 0-4°C or Room TemperatureRoom Temperature
Reaction Time 30 minutes2-4 hours
Catalyst Not Applicable10-20 mM Aniline (optional, but recommended)

Experimental Workflow Diagram

experimental_workflow cluster_oxidation Step 1: Glycoprotein Oxidation cluster_conjugation Step 2: Hydrazide Conjugation start Glycoprotein Solution in Oxidation Buffer (pH 5.5) add_periodate Add Sodium meta-periodate (NaIO4) (1-10 mM final concentration) start->add_periodate incubate_oxidation Incubate for 30 min (Protect from light) add_periodate->incubate_oxidation quench Quench reaction (e.g., with glycerol) incubate_oxidation->quench purify_oxidized Purify oxidized glycoprotein (e.g., Desalting column) quench->purify_oxidized oxidized_gp Oxidized Glycoprotein in Conjugation Buffer (pH 5.5-7.0) purify_oxidized->oxidized_gp Proceed to Conjugation add_hydrazide Add this compound (10-50 molar excess) oxidized_gp->add_hydrazide add_catalyst Add Aniline Catalyst (optional) (10-20 mM final concentration) add_hydrazide->add_catalyst incubate_conjugation Incubate for 2-4 hours at Room Temperature add_catalyst->incubate_conjugation purify_conjugate Purify N3-PEG12-Glycoprotein Conjugate (e.g., SEC) incubate_conjugation->purify_conjugate end end purify_conjugate->end Characterize Conjugate (SDS-PAGE, MS, etc.)

Caption: Experimental workflow for the conjugation of this compound to glycoproteins.

Experimental Protocols

Protocol 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a glycoprotein using sodium meta-periodate.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 1 M Glycerol in PBS

  • Desalting column (e.g., Sephadex G-25)

  • Amber or foil-wrapped reaction tubes

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a concentration of 0.5-10 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a stock solution of NaIO₄ in the Oxidation Buffer. For selective oxidation of sialic acids, a 20 mM stock is suitable. For more general oxidation, a higher concentration stock may be required.

  • Oxidation Reaction:

    • Important: The following steps are light-sensitive and should be performed in the dark or in amber vials.

    • To selectively oxidize sialic acid residues, add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM.

    • For more extensive oxidation of other sugar residues, add the NaIO₄ stock solution to a final concentration of 10 mM.

    • Incubate the reaction for 30 minutes at 0-4°C or room temperature in the dark.

  • Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 15 mM glycerol and incubate for 5 minutes at room temperature.

  • Purification: Immediately remove excess periodate, glycerol, and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer (see Protocol 2). The collected oxidized glycoprotein is now ready for conjugation.

Protocol 2: Conjugation of this compound to Oxidized Glycoprotein

This protocol details the reaction between the aldehyde groups on the oxidized glycoprotein and the hydrazide moiety of this compound.

Materials:

  • Purified, oxidized glycoprotein from Protocol 1

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.4. Avoid buffers containing primary amines like Tris.

  • Aniline solution (optional catalyst): 100 mM in Conjugation Buffer or DMSO (prepare fresh)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • This compound Preparation: Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically for each specific glycoprotein.

    • (Optional but Recommended for Efficiency) For a catalyzed reaction, add the aniline solution to a final concentration of 10-20 mM. Aniline has been shown to significantly increase the efficiency of hydrazone bond formation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Purify the N3-PEG12-glycoprotein conjugate from excess this compound, catalyst, and other reagents using Size Exclusion Chromatography (SEC).

    • Suitable columns include those with a fractionation range appropriate for the size of the glycoprotein (e.g., Superdex 200 or similar).

    • The mobile phase should be a neutral buffer such as PBS, pH 7.4.

    • Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated glycoprotein.

  • Characterization:

    • Confirm the successful conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC. The resulting conjugate, now bearing a terminal azide group, is ready for subsequent click chemistry applications.

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_glycoprotein Glycoprotein Structure cluster_reagents Reagents cluster_reactions Chemical Reactions cluster_products Products protein Protein Backbone glycan Carbohydrate Moiety (with cis-diols) protein->glycan Glycosylation oxidation Oxidation (cis-diol -> aldehyde) glycan->oxidation periodate Sodium meta-periodate (NaIO4) periodate->oxidation peg_hydrazide This compound conjugation Conjugation (aldehyde + hydrazide -> hydrazone bond) peg_hydrazide->conjugation oxidized_gp Oxidized Glycoprotein (with aldehyde groups) oxidation->oxidized_gp final_conjugate N3-PEG12-Glycoprotein Conjugate conjugation->final_conjugate oxidized_gp->conjugation

Caption: Logical relationship of components in the glycoprotein conjugation process.

References

Applications of N3-PEG12-Hydrazide in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG12-Hydrazide is a heterobifunctional linker that has emerged as a valuable tool in the field of drug delivery. Its unique architecture, featuring a terminal azide (N3) group, a 12-unit polyethylene glycol (PEG) spacer, and a hydrazide moiety, offers a versatile platform for the development of sophisticated drug delivery systems. The azide group allows for covalent conjugation to alkyne-containing molecules via highly efficient and bioorthogonal "click chemistry" reactions. The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates, often reducing immunogenicity and non-specific interactions. The hydrazide group readily reacts with aldehydes and ketones to form a hydrazone linkage, which is notably sensitive to acidic environments. This pH-dependent stability is a key feature, enabling the design of drug carriers that release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.

This document provides detailed application notes and experimental protocols for the use of this compound in two primary areas of drug delivery: the creation of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles.

Key Features of this compound:

  • Heterobifunctional: Possesses two distinct reactive groups (azide and hydrazide) for sequential and controlled conjugation.

  • Click Chemistry Compatible: The azide group enables highly efficient and specific ligation to alkyne-modified molecules.

  • pH-Sensitive Linkage: The hydrazide group forms a hydrazone bond that is stable at physiological pH but cleavable under acidic conditions, allowing for targeted drug release.

  • PEG Spacer: The 12-unit PEG chain improves the aqueous solubility, reduces aggregation, and can prolong the circulation half-life of the conjugated molecule.

Application 1: Antibody-Drug Conjugates (ADCs)

This compound is an effective linker for the development of site-specific ADCs. By targeting the carbohydrate moieties in the Fc region of an antibody, conjugation can be directed away from the antigen-binding sites, thus preserving the antibody's immunoreactivity. The general strategy involves the oxidation of the antibody's glycans to generate aldehyde groups, followed by the reaction with the hydrazide moiety of the linker. The terminal azide can then be used to attach a cytotoxic payload.

Data Presentation: ADC Synthesis and Characterization
ParameterTypical Value/RangeMethod of DeterminationReference
Antibody Oxidation
Sodium Periodate (NaIO4) Conc.1-10 mM-
Reaction Time30-60 minutes at RT or 2 hours at 4°C-
Hydrazone Formation
Linker:Antibody Molar Ratio20:1 to 100:1-
Reaction pH5.5 - 7.4pH meter
Reaction Time2-4 hours at RT or overnight at 4°C-
Drug-to-Antibody Ratio (DAR) 2-4UV-Vis Spectroscopy, HIC, Mass Spectrometry[1]
Antigen Binding Affinity (Post-Conjugation) Typically >90% of unmodified antibodyELISA, SPR
Experimental Protocol: Site-Specific ADC Synthesis

This protocol outlines a two-stage process for the site-specific conjugation of a drug to an antibody using this compound.

Stage 1: Generation of Aldehyde Groups on the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an appropriate reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

  • Oxidation: Prepare a fresh solution of sodium periodate (NaIO4) in the reaction buffer. Add the NaIO4 solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Immediately remove excess periodate and glycerol by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.

Stage 2: Conjugation of this compound and Payload

  • Linker Preparation: Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Hydrazone Formation: Add a 20-50 molar excess of the this compound solution to the oxidized antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the azide-functionalized antibody from excess linker using Size Exclusion Chromatography (SEC).

  • Payload Attachment (Click Chemistry):

    • Prepare a stock solution of the alkyne-modified cytotoxic drug in a suitable solvent (e.g., DMSO).

    • Add a 3-10 fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.

    • If using a copper-catalyzed reaction (CuAAC), add the copper(I) catalyst and a chelating ligand. For copper-free click chemistry (SPAAC), a strained alkyne (e.g., DBCO) is used, and no catalyst is required.

    • Incubate the reaction for 1-12 hours at room temperature or 4°C.

  • Final Purification: Purify the final ADC using SEC or another suitable chromatography method to remove unreacted drug and other impurities.

  • Characterization: Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, aggregation, and antigen-binding affinity.

Visualization: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Stage 1: Antibody Activation cluster_conjugation Stage 2: Conjugation Antibody Monoclonal Antibody Oxidation Oxidation (NaIO4) Antibody->Oxidation Glycan Oxidation Aldehyde_Ab Aldehyde-Modified Antibody Oxidation->Aldehyde_Ab Hydrazone_Formation Hydrazone Formation Aldehyde_Ab->Hydrazone_Formation Linker This compound Linker->Hydrazone_Formation Azide_Ab Azide-Functionalized Antibody Hydrazone_Formation->Azide_Ab Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Ab->Click_Chemistry Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->Click_Chemistry ADC Final ADC Click_Chemistry->ADC

Caption: Workflow for site-specific ADC synthesis using this compound.

Application 2: Functionalization of Nanoparticles

This compound is widely used for the surface modification of nanoparticles (NPs) to enhance their biocompatibility and introduce functionalities for targeted drug delivery. The PEG spacer creates a hydrophilic shell that can reduce opsonization and prolong circulation time. The terminal hydrazide and azide groups provide versatile handles for attaching drugs, targeting ligands, or imaging agents.

Data Presentation: Nanoparticle Functionalization and Characterization
ParameterBefore FunctionalizationAfter Functionalization with this compoundMethod of DeterminationReference
Hydrodynamic Diameter Varies by NP coreIncrease of 10-50 nmDynamic Light Scattering (DLS)[2][3]
Polydispersity Index (PDI) Typically < 0.2May slightly increase but generally remains < 0.3Dynamic Light Scattering (DLS)
Zeta Potential Varies by NP core and surface chemistryShift towards neutral or slightly negativeZeta Potential Analyzer[2][3]
Conjugation Efficiency N/ACan be > 90% depending on reaction conditionsSpectroscopic methods, Chromatography
Experimental Protocol: Nanoparticle Functionalization

This protocol describes the conjugation of this compound to nanoparticles bearing surface aldehyde or ketone groups.

  • Nanoparticle Preparation: Disperse the aldehyde- or ketone-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 5.5) to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • Linker Solution Preparation: Dissolve this compound in an appropriate solvent (e.g., anhydrous DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface functional groups is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.

  • Purification: Purify the functionalized nanoparticles from excess linker and byproducts using methods such as centrifugal filtration or dialysis. Wash the nanoparticles multiple times with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified nanoparticles for size, polydispersity, and zeta potential to confirm successful conjugation.

  • Downstream Applications: The azide-functionalized nanoparticles can be further modified using click chemistry to attach targeting ligands, drugs, or imaging agents as described in the ADC protocol.

Visualization: Nanoparticle Functionalization Workflow

NP_Functionalization_Workflow Start Aldehyde/Ketone-NP Reaction Hydrazone Formation Start->Reaction Linker This compound Linker->Reaction Purification Purification (Centrifugation/Dialysis) Reaction->Purification Characterization Characterization (DLS, Zeta Potential) Purification->Characterization Functionalized_NP Azide-PEG-NP Characterization->Functionalized_NP Downstream Downstream Click Chemistry (Drug/Ligand Attachment) Functionalized_NP->Downstream

Caption: Workflow for nanoparticle functionalization with this compound.

pH-Responsive Drug Release

A key application of the hydrazone linkage formed by this compound is in the design of drug delivery systems that release their payload in response to a decrease in pH. This is particularly relevant for cancer therapy, where the tumor microenvironment is often acidic, and for intracellular drug delivery, where the cargo is released upon endosomal/lysosomal uptake.

Data Presentation: pH-Dependent Stability of Hydrazone Bonds

The stability of the hydrazone bond is influenced by the structure of the aldehyde or ketone it is formed from. Hydrazones derived from aliphatic aldehydes are generally more acid-labile than those derived from aromatic aldehydes.

Hydrazone TypepHHalf-life (t1/2)Reference
Aliphatic Aldehyde-Derived 7.420 - 150 minutes
5.5< 2 minutes
Aromatic Aldehyde-Derived 7.4Highly stable (> 72 hours)
5.5Highly stable (> 48 hours)

Data is based on studies with PEG-lipid conjugates and provides a general indication of stability trends.

Visualization: Mechanism of pH-Mediated Drug Release

Drug_Release_Mechanism cluster_circulation Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) Stable_Conjugate Drug-Hydrazone-PEG-Carrier (Stable) Hydrolysis Hydrazone Bond Hydrolisis Stable_Conjugate->Hydrolysis Uptake into Tumor/Endosome Released_Drug Released Drug Hydrolysis->Released_Drug Carrier PEG-Carrier Hydrolysis->Carrier

Caption: pH-triggered drug release from a hydrazone-linked conjugate.

Conclusion

This compound is a powerful and versatile tool for the development of advanced drug delivery systems. Its dual reactivity allows for the construction of complex bioconjugates, while the pH-sensitive nature of the hydrazone linkage provides a mechanism for controlled drug release. The protocols and data presented in this document are intended to serve as a guide for researchers and scientists working to harness the potential of this linker in their drug development efforts. It is important to note that the reaction conditions and outcomes may need to be optimized for each specific application.

References

Application Notes and Protocols for Hydrazone Bioconjugation using N3-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone ligation is a widely utilized bioconjugation technique that enables the formation of a covalent bond between a hydrazide-functionalized molecule and a biomolecule containing an aldehyde or ketone group.[1] This method is particularly valuable for the site-specific modification of proteins, antibodies, and other biomolecules.[1] N3-PEG12-Hydrazide is a heterobifunctional linker that incorporates a hydrazide moiety for reaction with carbonyls, a terminal azide for subsequent "click" chemistry, and a 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific interactions.[2][3][4]

These application notes provide detailed protocols for the generation of aldehyde or ketone groups on biomolecules and the subsequent conjugation with this compound to form a stable hydrazone bond.

Reaction Principle

The formation of a hydrazone bond proceeds through the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is reversible and its rate is highly pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-6). The stability of the resulting hydrazone bond is also pH-dependent, with increased stability at neutral or slightly basic pH and susceptibility to hydrolysis under acidic conditions.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.

  • Surface Modification: Immobilization of biomolecules on surfaces for biosensor development.

  • PEGylation: Modification of therapeutic proteins to improve their pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to hydrazone bond formation and stability, compiled from various studies.

Table 1: Reaction Kinetics and pH Optima for Hydrazone Formation

ReactantspH OptimumSecond-Order Rate Constant (M⁻¹s⁻¹)Catalyst (if any)Reference(s)
Aromatic Aldehyde + 6-Hydrazinopyridyl Peptide~4.5 - 5.53.0 ± 0.3None
Aromatic Aldehyde + 6-Hydrazinopyridyl PeptideNeutral10¹ - 10³10 mM Aniline
General Aldehyde/Ketone + Hydrazide4-6N/AWeak Acid
General Aldehyde/Ketone + HydrazideNeutralLowNone

Table 2: Hydrolytic Stability of Hydrazone and Related Bonds

Linkage TypeRelative Hydrolysis Rate (Compared to Oxime)Conditions for CleavageReference(s)
Hydrazone ~1000x fasterAcidic pH (e.g., endosomes/lysosomes, pH 4.5-6.5)
AcylhydrazoneMore stable at neutral pH than alkylhydrazonesMildly acidic conditions (pH ~4-7)
Oxime1x (baseline)More stable across a wider pH range; requires stronger acid
TrialkylhydrazoniumEven more stable than oximeVery harsh conditions

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the gentle oxidation of cis-diol moieties in carbohydrate chains of glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Reaction Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer. The final concentration will depend on the desired level of oxidation (typically 1-10 mM).

  • Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution. Incubate the reaction for 30-60 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 4°C in the dark.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and byproducts using a desalting column equilibrated with the conjugation buffer (see Protocol 2).

Protocol 2: Hydrazone Bond Formation with this compound

This protocol details the conjugation of the aldehyde-containing biomolecule with this compound.

Materials:

  • Aldehyde-functionalized biomolecule (from Protocol 1)

  • This compound

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (or PBS, pH 7.4 for aniline-catalyzed reaction)

  • Aniline (optional, for catalysis)

  • DMSO (for dissolving this compound)

  • Quenching solution (e.g., 1 M glycine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction (Uncatalyzed): a. Ensure the aldehyde-functionalized biomolecule is in the Conjugation Buffer (pH 6.0) at a concentration of 1-5 mg/mL. b. Add a 20-50 molar excess of the this compound stock solution to the biomolecule solution. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Conjugation Reaction (Aniline-Catalyzed): a. Ensure the aldehyde-functionalized biomolecule is in a buffer at neutral pH (e.g., PBS, pH 7.4). b. Add aniline to the biomolecule solution to a final concentration of 10-20 mM. c. Add a 20-50 molar excess of the this compound stock solution. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • (Optional) Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Purify the N3-PEG12-biomolecule conjugate from excess reagents using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (if the payload is chromophoric), or HPLC analysis.

Visualizations

HydrazoneFormationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Biomolecule_Aldehyde->Hemiaminal Nucleophilic Attack N3_PEG12_Hydrazide N3-PEG12-NHNH2 (Hydrazide) N3_PEG12_Hydrazide->Hemiaminal Hydrazone_Conjugate Biomolecule-CH=N-NH-PEG12-N3 (Hydrazone Conjugate) Hemiaminal->Hydrazone_Conjugate Dehydration (Acid Catalyzed) Water H2O Hemiaminal->Water

Caption: Mechanism of hydrazone bond formation.

ExperimentalWorkflow start Start: Glycoprotein oxidation 1. Periodate Oxidation (NaIO4, pH 5.5) start->oxidation quench_ox 2. Quench with Glycerol oxidation->quench_ox purify_ox 3. Purify Oxidized Glycoprotein (Desalting Column) quench_ox->purify_ox conjugation 4. Add this compound (pH 6.0 or pH 7.4 + Aniline) purify_ox->conjugation incubation 5. Incubate (2-4h RT or O/N 4°C) conjugation->incubation purify_conj 6. Purify Conjugate (Size-Exclusion Chromatography) incubation->purify_conj characterization 7. Characterize Conjugate (MS, HPLC, etc.) purify_conj->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for hydrazone conjugation.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Confirm the generation of aldehydes on the biomolecule.

    • Optimize the pH of the conjugation reaction (a pH titration from 5.0 to 7.0 may be necessary).

    • Increase the molar excess of this compound.

    • Increase the reaction time or temperature (if the biomolecule is stable).

    • Incorporate aniline as a catalyst, especially for reactions at neutral pH.

  • Protein Aggregation:

    • The PEG spacer in this compound is designed to reduce aggregation.

    • Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein.

    • Perform the conjugation at a lower temperature (4°C) for a longer duration.

  • Instability of the Hydrazone Bond:

    • Store the final conjugate in a neutral or slightly basic buffer (pH 7.0-8.0).

    • Avoid exposure to acidic conditions unless cleavage is desired.

    • For applications requiring higher stability, consider alternative conjugation chemistries such as oxime formation or reductive amination of the hydrazone bond.

Conclusion

The formation of a hydrazone bond using this compound is a robust and versatile method for the site-specific modification of biomolecules. The protocols and data provided herein offer a comprehensive guide for researchers to successfully implement this chemistry in their work. The ability to introduce an azide handle through this linker opens up possibilities for subsequent orthogonal "click" chemistry, further expanding its utility in the development of complex bioconjugates for therapeutic and diagnostic applications.

References

Application Notes and Protocols: N3-PEG12-Hydrazide for the Development of Diagnostic Tools and Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-PEG12-Hydrazide, a heterobifunctional linker, for the development of advanced diagnostic tools and imaging agents. This document outlines the core principles, detailed experimental protocols, and key quantitative data to facilitate the seamless integration of this versatile linker into your research and development workflows.

This compound is a unique reagent featuring a terminal azide (N3) group and a hydrazide moiety, separated by a 12-unit polyethylene glycol (PEG) spacer. This architecture enables a powerful two-step bioconjugation strategy. The hydrazide group readily reacts with aldehydes or ketones to form a stable hydrazone bond, while the azide group is primed for highly efficient and specific "click chemistry" reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG12 linker enhances the solubility and biocompatibility of the resulting conjugates and provides an extended spacer arm to potentially improve accessibility to biological targets.

Core Applications

The unique properties of this compound make it a valuable tool in a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): While not the primary focus of these notes, the principles described are directly applicable to ADC development.

  • Targeted Imaging Agents: Site-specific modification of targeting moieties (e.g., antibodies, peptides) with this compound allows for the subsequent attachment of imaging payloads such as fluorescent dyes or chelators for PET/SPECT radionuclides.

  • Diagnostic Assays: Immobilization of biomolecules onto surfaces or conjugation to reporter molecules for use in immunoassays and other diagnostic platforms.

  • Pretargeted Imaging: A powerful strategy where a modified antibody is first administered and allowed to accumulate at the target site, followed by a rapidly clearing, labeled small molecule that "clicks" to the antibody.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C27H51N5O13
Molecular Weight 657.74 g/mol
Appearance White solid or colorless liquid
Storage -20°C for long-term storage, protect from light
Table 2: Impact of PEG Linker Length on Bioconjugate Properties

This table provides a general comparison of different PEG linker lengths to guide the rational design of bioconjugates. The PEG12 linker offers a balance between the properties of shorter and longer PEG chains.

PropertyShort PEG (e.g., PEG4)Medium PEG (e.g., PEG12)Long PEG (e.g., PEG24)Reference
Solubility Enhancement ModerateGoodExcellent[1][2]
In Vivo Half-life ShorterIntermediateLonger[1]
Steric Hindrance LowModerateHigh[1]
Immunogenicity LowerLowLowest[1]
Tissue Penetration HigherIntermediateLower

Experimental Protocols

Protocol 1: Site-Specific Antibody Labeling with this compound

This protocol describes the generation of aldehyde groups on an antibody's glycan chains followed by conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Glycerol

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting columns (e.g., Sephadex G-25)

  • Aniline (optional catalyst)

Procedure:

Part A: Antibody Oxidation

  • Buffer Exchange: Exchange the antibody into an oxidation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation: Prepare a fresh solution of sodium periodate. Add the sodium periodate solution to the antibody to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess periodate and glycerol.

Part B: Hydrazone Formation

  • Reagent Preparation: Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Conjugation: Add a 20-50 molar excess of this compound to the oxidized antibody solution.

  • (Optional) Catalysis: For a faster reaction, freshly prepared aniline can be added to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the N3-PEG12-mAb conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of labeling (DOL).

G cluster_0 Antibody Oxidation cluster_1 Hydrazone Formation mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange oxidation Add Sodium Periodate (1-2 mM) buffer_exchange->oxidation incubation_ox Incubate 30 min (Room Temp, Dark) oxidation->incubation_ox quench Quench with Glycerol (15 mM) incubation_ox->quench purify_ox Purify (Desalting Column) quench->purify_ox add_linker Add this compound (20-50x excess) purify_ox->add_linker incubation_conj Incubate 2-4 hours (Room Temp) add_linker->incubation_conj purify_conj Purify (SEC) incubation_conj->purify_conj characterize Characterize (SDS-PAGE, MS) purify_conj->characterize

Workflow for Site-Specific Antibody Labeling.
Protocol 2: Copper-Free Click Chemistry for Imaging Agent Synthesis

This protocol describes the attachment of a dibenzocyclooctyne (DBCO)-functionalized imaging agent to the azide-modified antibody from Protocol 1.

Materials:

  • N3-PEG12-mAb conjugate (from Protocol 1)

  • DBCO-functionalized imaging agent (e.g., DBCO-fluorophore, DBCO-chelate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or Ion Exchange Chromatography - IEX)

Procedure:

  • Reactant Preparation: Prepare the N3-PEG12-mAb conjugate at a concentration of 1-5 mg/mL in the reaction buffer. Dissolve the DBCO-functionalized imaging agent in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 3- to 10-fold molar excess of the DBCO-imaging agent solution to the azide-functionalized antibody.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical SEC or SDS-PAGE.

  • Purification: Purify the resulting imaging agent-antibody conjugate using a suitable chromatography method (e.g., SEC) to remove the unreacted imaging agent and other impurities.

  • Characterization: Characterize the final product for purity, aggregation, and payload-to-antibody ratio.

G cluster_0 Reactant Preparation cluster_1 Click Reaction & Purification azide_mab N3-PEG12-mAb Conjugate (1-5 mg/mL in PBS) mix Combine Reactants (3-10x excess DBCO-agent) azide_mab->mix dbco_agent DBCO-Imaging Agent (in DMSO) dbco_agent->mix incubate Incubate (4-12h RT or 12-24h 4°C) mix->incubate purify Purify (e.g., SEC) incubate->purify characterize Characterize Final Conjugate purify->characterize

Copper-Free Click Chemistry Workflow.
Protocol 3: Pretargeted PET Imaging Strategy

This protocol outlines a pretargeted imaging approach using a site-specifically modified antibody and a radiolabeled tetrazine (Tz). This strategy leverages the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO)-modified antibody and a radiolabeled tetrazine. While this example uses a TCO-modified antibody, the initial azide modification with this compound would be the first step, followed by reaction with a TCO-alkyne via click chemistry to generate the TCO-antibody.

Materials:

  • TCO-PEG12-mAb conjugate (prepared by reacting N3-PEG12-mAb with a TCO-alkyne)

  • Radiolabeled tetrazine (e.g., 64Cu-Tz-SarAr)

  • Tumor-bearing animal model

  • PET scanner

Procedure:

  • Antibody Administration: Administer the TCO-PEG12-mAb conjugate to the tumor-bearing animal model via intravenous injection.

  • Accumulation and Clearance: Allow the antibody conjugate to accumulate at the tumor site and clear from systemic circulation. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Radiotracer Administration: Administer the radiolabeled tetrazine intravenously.

  • PET Imaging: Perform PET imaging at various time points post-radiotracer injection (e.g., 1, 4, and 24 hours) to visualize tumor uptake and biodistribution.

G cluster_0 Step 1: Antibody Pretargeting cluster_1 Step 2: Radiotracer Administration & Imaging inject_mab Inject TCO-PEG12-mAb into animal model wait Allow for Tumor Accumulation and Blood Clearance (24-72h) inject_mab->wait inject_tz Inject Radiolabeled Tetrazine wait->inject_tz pet_scan Perform PET Imaging (e.g., 1, 4, 24h post-injection) inject_tz->pet_scan

Pretargeted PET Imaging Workflow.

Stability Considerations

The stability of the hydrazone bond formed between the this compound and the aldehyde-modified biomolecule is pH-dependent. Acylhydrazones are generally stable at neutral pH (~7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5). This property can be advantageous for intracellular release of payloads but should be considered in the design of diagnostic agents intended for long-term stability in circulation. The stability can be assessed using a hydrolytic stability assay, typically involving incubation in buffers of varying pH followed by analysis with RP-HPLC.

Conclusion

This compound is a powerful and versatile tool for the development of sophisticated diagnostic tools and imaging agents. Its heterobifunctional nature allows for a controlled, two-step conjugation strategy, while the PEG12 linker provides favorable physicochemical properties. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively employ this compound to create novel and effective biomolecular conjugates.

References

Application Notes and Protocols for Site-Specific Labeling of Oxidized Antibodies with N3-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific antibody conjugation is a cornerstone in the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). This method offers precise control over the location of conjugation and the drug-to-antibody ratio (DAR), resulting in homogeneous and well-defined bioconjugates with an improved therapeutic index.[1][2][3] One effective strategy for site-specific modification targets the carbohydrate moieties located in the Fc region of the antibody.[4][5] This approach preserves the integrity of the antigen-binding Fab region, ensuring that the antibody's affinity and specificity remain uncompromised.

This protocol details the labeling of an antibody with N3-PEG12-Hydrazide. The process involves two main steps: the mild oxidation of the antibody's glycans to generate reactive aldehyde groups, followed by the covalent attachment of the hydrazide linker to form a stable hydrazone bond. The this compound is a heterobifunctional linker; its hydrazide group reacts with the aldehydes on the antibody, while the terminal azide (N3) group enables subsequent conjugation to a molecule of interest via "click chemistry." The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.

Principle of the Method

The labeling process is a two-stage chemical reaction. First, sodium meta-periodate (NaIO₄), a mild oxidizing agent, selectively cleaves the vicinal diols of the sugar residues on the antibody's carbohydrate chains, creating reactive aldehyde groups. This oxidation is typically performed under mildly acidic conditions to ensure specificity. Subsequently, the hydrazide moiety of this compound nucleophilically attacks the aldehyde groups, forming a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range. The terminal azide group remains available for subsequent bioorthogonal conjugation reactions.

Key Experimental Parameters

The following table summarizes the critical quantitative parameters for the successful labeling of oxidized antibodies with this compound. Optimal conditions may need to be empirically determined for specific antibodies.

ParameterRecommended RangeRationale
Antibody Oxidation
Antibody Concentration1-10 mg/mLHigher concentrations can enhance reaction efficiency.
Sodium Periodate (NaIO₄) Concentration1-10 mMA higher concentration can lead to over-oxidation and potential loss of antibody activity.
Reaction Buffer0.1 M Sodium Acetate, pH 5.5Mildly acidic pH is optimal for selective oxidation of vicinal diols.
Reaction Time30-60 minutes at room temperature or 2 hours at 4°CProtect from light to prevent degradation of the periodate.
Quenching Agent (e.g., glycerol)15-20 mMStops the oxidation reaction by consuming excess periodate.
Hydrazide Conjugation
Molar Ratio (Linker:Antibody)20:1 to 100:1A molar excess of the hydrazide linker drives the reaction to completion.
Conjugation BufferPhosphate Buffered Saline (PBS), pH 6.0-7.4The hydrazone bond formation is efficient in this pH range.
Reaction Time2-4 hours at room temperature or overnight at 4°CThe reaction between the hydrazide and the aldehyde is spontaneous.

Experimental Workflow

The overall experimental workflow for labeling an oxidized antibody with this compound is depicted below.

G cluster_0 Antibody Oxidation cluster_1 Purification cluster_2 Hydrazide Conjugation cluster_3 Final Purification & Analysis A Antibody Preparation (Buffer Exchange) B Periodate Oxidation (NaIO₄) A->B C Quenching (Glycerol) B->C D Removal of Excess Reagents (Desalting Column) C->D E Conjugation with This compound D->E F Purification of Labeled Antibody (SEC or Dialysis) E->F G Characterization (DOL, Activity Assay) F->G

Fig. 1: Experimental workflow for antibody labeling.

Detailed Protocols

Materials and Reagents
  • Antibody of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.4

  • Desalting columns (e.g., G-25)

  • Dialysis tubing or cassettes

  • Spectrophotometer

Protocol 1: Antibody Oxidation

This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains.

  • Antibody Preparation:

    • Buffer exchange the antibody into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the Oxidation Buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • Stop the oxidation by adding glycerol to a final concentration of 15-20 mM.

    • Incubate for 10 minutes at 4°C.

  • Purification of Oxidized Antibody:

    • Immediately remove excess periodate and glycerol using a desalting column pre-equilibrated with Conjugation Buffer (PBS, pH 6.5-7.4).

Protocol 2: Conjugation with this compound

This protocol details the reaction of the oxidized antibody with the hydrazide linker.

  • Reagent Preparation:

    • Dissolve the this compound in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound by:

      • Using a desalting column for rapid buffer exchange into a storage buffer (e.g., PBS, pH 7.4).

      • Dialysis against the storage buffer for 24-48 hours with multiple buffer changes.

      • Size-exclusion chromatography (SEC) for higher purity.

Characterization and Storage
  • Determine the concentration of the labeled antibody using a spectrophotometer by measuring the absorbance at 280 nm.

  • The degree of labeling (DOL) can be assessed using mass spectrometry.

  • Store the purified N3-PEG12-labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Chemical Reaction Pathway

The chemical transformation involved in the labeling process is illustrated below.

G cluster_0 Antibody Glycan cluster_1 Oxidized Antibody cluster_2 Labeled Antibody cluster_3 Linker Glycan Antibody-Sugar-(OH)₂(vicinal diols) Aldehyde Antibody-Sugar-(CHO)₂(aldehydes) Glycan->Aldehyde NaIO₄ LabeledAb Antibody-Sugar=N-NH-PEG12-N₃ (Hydrazone bond) Aldehyde->LabeledAb Linker H₂N-NH-PEG12-N₃ (this compound) Linker->LabeledAb

Fig. 2: Chemical reaction pathway for labeling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Degree of Labeling (DOL) Inefficient oxidation.Ensure the pH of the Oxidation Buffer is 5.5. Use a higher concentration of sodium periodate within the recommended range.
Low molar excess of the hydrazide linker.Increase the molar excess of this compound.
Presence of interfering substances (e.g., Tris, glycine).Perform thorough buffer exchange of the antibody before oxidation.
Antibody Aggregation or Precipitation High molar excess of the linker.Reduce the molar ratio of the linker to the antibody.
Suboptimal buffer conditions.Ensure the antibody concentration is within the recommended range and that the pH is appropriate.
Loss of Antibody Activity Over-oxidation of the antibody.Use a lower concentration of sodium periodate and/or reduce the oxidation time.
Labeling of critical amino acid residues.Confirm that the labeling is site-specific by comparing the activity of the conjugated antibody to that of a randomly labeled antibody.

Conclusion

The site-specific labeling of antibodies via their Fc-glycans using this compound provides a robust and reproducible method for generating homogeneous antibody conjugates. This approach preserves the antigen-binding function of the antibody and introduces a versatile azide handle for subsequent "click chemistry" modifications. This makes it a valuable tool for the development of ADCs and other targeted therapies.

References

Purifying N3-PEG12-Hydrazide Protein Conjugates: A Detailed Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the effective purification of protein conjugates is a critical step to ensure product safety, efficacy, and batch-to-batch consistency. This document provides a detailed overview and experimental protocols for the purification of proteins conjugated with N3-PEG12-Hydrazide, a common linker used in bioconjugation. The primary purification challenges involve the removal of unreacted protein, excess PEG-linker, and other process-related impurities. The most effective strategies leverage the physicochemical changes imparted by the PEGylation process, primarily alterations in size, charge, and hydrophobicity.

This guide focuses on three principal chromatographic techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). Each method is presented with a theoretical background, a summary of expected quantitative outcomes, and a detailed experimental protocol.

Comparison of Purification Methods

The selection of the optimal purification strategy depends on the specific characteristics of the protein conjugate and the nature of the impurities. A multi-step approach, often combining two of these techniques, is frequently employed to achieve the high purity required for therapeutic applications.[1]

Parameter Size Exclusion Chromatography (SEC) Ion-Exchange Chromatography (IEX) Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic radius (molecular size)Net surface chargeSurface hydrophobicity
Primary Application Removal of aggregates, unreacted protein, and small molecule impurities (e.g., excess linker).[2]Separation of native protein from PEGylated species and resolution of positional isomers.[3][4]Separation of ADC species with different drug-to-antibody ratios (DARs) and removal of unconjugated antibody.
Typical Purity Achieved >95% (for removal of aggregates and free linker)>90% (for separation of PEGylated from non-PEGylated protein)High resolution of different DAR species.
Typical Recovery Yield >90%~85%Variable, dependent on process optimization.
Key Advantage Mild, non-denaturing conditions; effective for aggregate removal.High resolving power for charge variants and positional isomers.Excellent for separating species with minor differences in hydrophobicity.
Key Limitation Limited resolution between species of similar size; not ideal for separating multi-PEGylated species.The neutral PEG chain can shield charges, reducing binding capacity.High salt concentrations may induce protein precipitation.

Experimental Workflows

A typical purification workflow for an this compound protein conjugate involves a capture step followed by one or two polishing steps to achieve the desired purity.

G cluster_0 Purification Workflow start Crude Conjugation Mixture step1 Step 1: Capture Chromatography (e.g., IEX or HIC) start->step1 Removal of bulk impurities step2 Step 2: Polishing Chromatography (e.g., SEC) step1->step2 Removal of remaining impurities & aggregates end Purified this compound Protein Conjugate step2->end

Caption: A generalized two-step chromatographic purification workflow.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. Larger molecules, such as the PEGylated protein conjugate, elute earlier than smaller molecules like the unconjugated protein and free this compound linker. This technique is particularly effective for removing high-molecular-weight aggregates and low-molecular-weight impurities.

SEC_Workflow cluster_sec SEC Protocol Workflow prep Column Equilibration sample Sample Loading prep->sample separation Isocratic Elution sample->separation collection Fraction Collection separation->collection analysis Purity Analysis (e.g., SDS-PAGE, Analytical SEC) collection->analysis

Caption: Workflow for SEC purification.

Detailed Protocol for Preparative SEC

Objective: To separate the this compound protein conjugate from unreacted protein, free linker, and aggregates.

Materials:

  • SEC Column: Superdex 200 pg or similar, with a fractionation range appropriate for the size of the conjugate.

  • Chromatography System: AKTA Pure or a similar FPLC/HPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures protein stability.

  • Sample: Crude this compound protein conjugate mixture, filtered through a 0.22 µm filter.

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at a flow rate appropriate for the column (e.g., 1-5 mL/min for a preparative column) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude conjugate mixture onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The PEGylated conjugate will elute first, followed by the unconjugated protein, and finally the free linker.

  • Purity Analysis: Analyze the collected fractions using SDS-PAGE and analytical SEC-HPLC to determine the purity of the conjugate. Pool the fractions containing the purified conjugate.

Analytical SEC-HPLC for Purity Assessment:

  • Column: TSKgel G3000SWxl or similar.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Expected Outcome: A major peak corresponding to the purified conjugate with minimal peaks for aggregates (eluting earlier) and unconjugated protein (eluting later). Purity is determined by the relative peak area.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The attachment of the neutral this compound linker can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin. This allows for the separation of the PEGylated conjugate from the native protein. IEX is also highly effective at resolving positional isomers if the PEGylation site affects the protein's surface charge distribution.

IEX_Workflow cluster_iex IEX Protocol Workflow equilibration Column Equilibration (Low Salt Buffer) loading Sample Loading equilibration->loading wash Wash (Low Salt Buffer) loading->wash elution Gradient Elution (Increasing Salt Concentration) wash->elution analysis Fraction Analysis (SDS-PAGE, Analytical IEX) elution->analysis

Caption: Workflow for IEX purification.

Detailed Protocol for Preparative IEX

Objective: To separate the this compound protein conjugate from the unreacted native protein.

Materials:

  • IEX Column: Cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) resin, chosen based on the protein's isoelectric point (pI) and the buffer pH.

  • Chromatography System: AKTA Pure or similar.

  • Buffer A (Binding Buffer): Low salt buffer (e.g., 20 mM MES, pH 6.0).

  • Buffer B (Elution Buffer): High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Sample: Desalted crude conjugate mixture.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Buffer A for at least 5 CVs.

  • Sample Loading: Load the desalted sample onto the column.

  • Wash: Wash the column with Buffer A until the UV baseline returns to zero to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs). The PEGylated protein is expected to elute at a lower salt concentration than the more highly charged native protein.

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE and analytical IEX-HPLC. Pool the pure fractions.

Analytical IEX-HPLC for Charge Variant Analysis:

  • Column: ProPac SCX-10 or similar.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 6.5.

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.5.

  • Gradient: A shallow gradient of Buffer B to resolve charge variants.

  • Detection: UV at 280 nm.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The conjugation of a PEG linker can alter the hydrophobicity of a protein, allowing for separation of the conjugate from the native protein. HIC is particularly powerful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs), as each conjugated drug-linker adds to the overall hydrophobicity.

HIC_Workflow cluster_hic HIC Protocol Workflow equilibration Column Equilibration (High Salt Buffer) loading Sample Loading (in High Salt) equilibration->loading wash Wash (High Salt Buffer) loading->wash elution Gradient Elution (Decreasing Salt Concentration) wash->elution analysis Fraction Analysis (SDS-PAGE, Analytical HIC) elution->analysis

Caption: Workflow for HIC purification.

Detailed Protocol for Preparative HIC

Objective: To separate this compound protein conjugates with different degrees of PEGylation.

Materials:

  • HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.

  • Chromatography System: AKTA Pure or similar.

  • Buffer A (Binding Buffer): High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Buffer B (Elution Buffer): Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Sample: Crude conjugate mixture with added salt to match Buffer A conditions.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Buffer A for at least 5 CVs.

  • Sample Loading: Adjust the salt concentration of the sample to be similar to Buffer A and load it onto the column.

  • Wash: Wash the column with Buffer A to remove any unbound protein.

  • Elution: Elute the bound species using a reverse salt gradient (e.g., 0-100% Buffer B over 20 CVs). The unconjugated protein will elute first, followed by the PEGylated conjugates in order of increasing hydrophobicity.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and analytical HIC-HPLC to identify the fractions containing the desired conjugate.

Analytical HIC-HPLC for Purity and DAR Analysis:

  • Column: TSKgel Butyl-NPR or similar.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.95.

  • Gradient: A linear gradient from high salt to low salt to elute species based on hydrophobicity.

  • Detection: UV at 280 nm.

By carefully selecting and optimizing these chromatographic techniques, researchers can achieve high purity of this compound protein conjugates, a critical step in the development of novel protein therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N3-PEG12-Hydrazide Hydrazone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for hydrazone bond formation using N3-PEG12-Hydrazide. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation with this compound?

The optimal pH for hydrazone formation is a balance between the nucleophilicity of the hydrazide and the electrophilicity of the carbonyl group (aldehyde or ketone). Generally, the reaction is acid-catalyzed and proceeds fastest at a slightly acidic pH, typically between 4.5 and 5.5. At this pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, at very low pH (below 3), the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction. For applications involving sensitive biomolecules like antibodies, the reaction is often performed at a physiological pH of 7.0-7.4, though the reaction rate is slower.[1][2]

Q2: Why is my reaction slow at neutral pH (7.0-7.4)?

At neutral pH, the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack is the rate-limiting step and is not efficiently catalyzed. This results in significantly slower reaction kinetics compared to the optimal acidic pH range.

Q3: Can I catalyze the reaction at neutral pH?

Yes, nucleophilic catalysts can be used to significantly accelerate hydrazone formation at neutral pH. Aniline and its derivatives are commonly used for this purpose. Aniline reacts with the carbonyl compound to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the hydrazide. More efficient catalysts, such as p-phenylenediamine and aminobenzoic acids, have also been reported.

Q4: How stable is the hydrazone bond formed with this compound?

The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which can be advantageous for applications requiring payload release in acidic intracellular compartments like endosomes and lysosomes. The stability is also influenced by the structure of the carbonyl compound. Hydrazones formed from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes due to electronic delocalization.[3][4]

Q5: What is the impact of the PEG linker length on the reaction?

The polyethylene glycol (PEG) chain in this compound enhances the water solubility and biocompatibility of the molecule and the resulting conjugate. While the PEG chain itself does not directly participate in the hydrazone bond formation, its length can influence the accessibility of the reactive hydrazide group, especially when conjugating to sterically hindered sites on large biomolecules. The impact of PEG length on the intrinsic reaction kinetics is generally considered to be minimal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The reaction buffer pH is outside the optimal range.Optimize the reaction pH. For robust small molecule reactions, use a buffer in the pH 4.5-5.5 range (e.g., sodium acetate). For sensitive biomolecules, use a buffer at pH 7.0-7.4 and consider adding a catalyst or increasing the reaction time.
Inefficient Carbonyl Formation: If generating aldehydes on a substrate (e.g., periodate oxidation of a glycoprotein), the oxidation step may be incomplete.Ensure the oxidation reaction goes to completion. Use fresh oxidizing agent and optimize the reaction time and concentration. Quench any residual oxidizing agent before adding the hydrazide.
Degraded this compound: The reagent may have degraded due to improper storage.Store this compound at -20°C and protect it from moisture. Use fresh, high-quality reagent for your reactions.
Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group can also reduce reactivity.Increase the reaction temperature if the reactants are stable. Use a catalyst to enhance the reaction rate. Increase the molar excess of this compound.
Formation of Side Products Reaction with Buffer Components: Some buffers (e.g., those containing primary amines like Tris) can react with aldehydes.Use non-reactive buffers such as phosphate, HEPES, or acetate buffers.
Cross-linking: If the target molecule contains multiple carbonyl groups and the hydrazide reagent has multiple reactive sites (not the case for this compound, but a general consideration).Control the stoichiometry of the reactants carefully.
Precipitation of Reactants or Product Poor Solubility: The reactants or the final conjugate may have limited solubility in the reaction buffer.The PEG linker in this compound generally improves solubility. If precipitation occurs, consider adding a co-solvent (e.g., DMSO, DMF) if compatible with your downstream application. Ensure the buffer concentration is appropriate.
Hydrolysis of the Hydrazone Product Acidic Conditions: The hydrazone bond is labile at low pH.For storage and downstream applications where stability is desired, maintain the pH at or above neutral (pH 7.4).

Data Presentation

Table 1: pH-Dependent Half-life of PEG-Hydrazone Conjugates

This table provides representative data on the stability of PEG-hydrazone conjugates derived from an aliphatic aldehyde at different pH values. Specific half-lives for this compound conjugates may vary depending on the specific aldehyde partner.

pHHalf-life (t½) at 37°C
7.4~2 - 2.5 hours[3]
5.5< 2 minutes

Note: Hydrazones formed from aromatic aldehydes are significantly more stable and may have half-lives exceeding 48 hours at pH 5.5 and 72 hours at pH 7.4.

Table 2: Representative Reaction Conditions for Hydrazone Formation

ParameterCondition for Small MoleculesCondition for Biomolecules
pH 4.5 - 5.57.0 - 7.4
Buffer Sodium AcetatePhosphate Buffer Saline (PBS), HEPES
Temperature Room Temperature to 50°CRoom Temperature or 4°C
Molar Excess of this compound 1.1 - 2 equivalents10 - 50 equivalents
Catalyst (optional, for neutral pH) Not typically required10 - 100 mM Aniline or derivative
Reaction Time 1 - 4 hours2 - 24 hours

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation with an Aldehyde-Containing Small Molecule
  • Dissolve Reactants: Dissolve the aldehyde-containing molecule (1 equivalent) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0). Dissolve this compound (1.5 equivalents) in the same buffer.

  • Reaction Initiation: Add the this compound solution to the aldehyde solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Work-up and Purification: Once the reaction is complete, the product can be purified by standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC) to remove excess hydrazide and any impurities.

Protocol 2: Conjugation of this compound to an Oxidized Antibody
  • Antibody Oxidation:

    • Prepare the antibody in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

    • Remove excess periodate and glycerol by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column.

  • Hydrazone Formation:

    • Dissolve this compound in the conjugation buffer to prepare a stock solution.

    • Add a 20-50 molar excess of the this compound solution to the oxidized antibody solution.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • The purified antibody-PEG conjugate can then be characterized by methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of labeling.

Visualizations

Caption: Mechanism of acid-catalyzed hydrazone formation.

Troubleshooting_Workflow Start Low or No Product Yield Check_pH Is the reaction pH optimal? Start->Check_pH Check_Reagents Are the reagents (aldehyde/ketone and hydrazide) fresh and pure? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to 4.5-5.5 (or 7.0-7.4 with catalyst) Check_pH->Adjust_pH No Check_Carbonyl Is the carbonyl compound reactive? (Aldehyde > Ketone) Check_Reagents->Check_Carbonyl Yes Use_Fresh_Reagents Use fresh, high-quality reagents Check_Reagents->Use_Fresh_Reagents No Check_Catalyst Are you using a catalyst at neutral pH? Check_Carbonyl->Check_Catalyst Yes (Aldehyde) Increase_Temp_Time Increase reaction time and/or temperature Check_Carbonyl->Increase_Temp_Time No (Ketone or hindered) Check_Catalyst->Increase_Temp_Time Yes Add_Catalyst Add a catalyst (e.g., aniline) for neutral pH reactions Check_Catalyst->Add_Catalyst No

Caption: Troubleshooting workflow for low hydrazone formation yield.

References

Preventing degradation of N3-PEG12-Hydrazide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing N3-PEG12-Hydrazide, ensuring the stability of stock solutions is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to preventing degradation, including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: Upon receipt, lyophilized this compound should be stored at -20°C in a desiccated environment and protected from light.[1] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. It is critical to use anhydrous solvents to minimize the risk of hydrolysis of the hydrazide functional group.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light.[2] If possible, storing under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For critical applications, it is always best to use freshly prepared solutions.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The two main functional groups susceptible to degradation are the hydrazide and the azide moieties.

  • Hydrazide Group: The primary degradation pathway is hydrolysis, which is accelerated in the presence of water and under acidic conditions.[3]

  • Azide Group: The azide group is susceptible to reduction to an amine in the presence of reducing agents such as dithiothreitol (DTT).

Q5: How stable is the hydrazone bond formed after conjugation?

A5: The hydrazone bond formed by the reaction of this compound with an aldehyde or ketone is pH-sensitive. It is generally stable at neutral pH (around 7.4) but will hydrolyze under acidic conditions.[4] This pH-dependent stability is often exploited for the controlled release of conjugated molecules in acidic environments, such as endosomes and lysosomes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation efficiency Degradation of the hydrazide group in the stock solution.Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. Ensure the lyophilized powder was properly stored and handled to prevent moisture contamination. Perform a quality control check on the stock solution using the HPLC protocol below.
Presence of reducing agents in the reaction buffer.If your molecule of interest contains disulfide bonds that require a reducing agent, consider alternative conjugation strategies or use a milder reducing agent that is less likely to reduce the azide, such as TCEP (tris(2-carboxyethyl)phosphine).
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid degradation caused by repeated temperature changes.
Exposure of stock solution to light.Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
Precipitation of the reagent in aqueous buffer Low aqueous solubility at high concentrations.While the PEG spacer enhances water solubility, high concentrations in certain buffers may lead to precipitation. Prepare a concentrated stock solution in DMSO or DMF and add it to the reaction buffer in a small volume to achieve the desired final concentration.

Quantitative Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and should be used as a guideline. Actual stability may vary depending on the specific experimental conditions.

Table 1: Stability of this compound Stock Solutions in Anhydrous DMSO at -20°C

Storage DurationPurity (%)
0 days>98%
30 days>95%
90 days>90%
180 days>85%

Table 2: pH-Dependent Stability of the Hydrazone Linkage at 37°C

pHHalf-life (t½) of Hydrazone Bond
4.5~ 4 hours
5.5~ 24 hours
7.4> 100 hours

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solutions by HPLC

This protocol outlines a method to assess the purity of your this compound stock solution.

Materials:

  • This compound stock solution in anhydrous DMSO

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

  • Prepare Sample:

    • Dilute a small aliquot of the this compound stock solution in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Integrate the peak areas. The purity of the this compound can be estimated by the relative area of the main peak. The appearance of new peaks over time is indicative of degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Anhydrous DMSO

  • HPLC system as described in Protocol 1

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by HPLC as described in Protocol 1 to observe the extent of degradation and the formation of degradation products.

Visualizations

DegradationPathways N3_PEG12_Hydrazide This compound Hydrolyzed_Product N3-PEG12-Acid + Hydrazine N3_PEG12_Hydrazide->Hydrolyzed_Product H₂O / H⁺ Reduced_Product H2N-PEG12-Hydrazide N3_PEG12_Hydrazide->Reduced_Product Reducing Agent (e.g., DTT)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution in Anhydrous DMSO Stress Incubate under Stress Conditions Stock->Stress Dilute Dilute and Neutralize Stress->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Identifying and minimizing side reactions of N3-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-PEG12-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and their intended reactions?

A1: this compound is a heterobifunctional linker with two distinct reactive moieties:

  • Azide group (-N3): This group is designed for bioorthogonal "click chemistry" reactions. It reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2] These reactions are highly specific and efficient under mild, aqueous conditions.[1]

  • Hydrazide group (-CO-NHNH2): This group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[3][4] This reaction is most efficient under slightly acidic conditions (pH 5-7).

Q2: What is the significance of the pH-dependent stability of the hydrazone bond?

A2: The hydrazone bond formed from the hydrazide group is designed to be cleavable under acidic conditions while remaining relatively stable at neutral pH (around 7.4). This property is highly advantageous for drug delivery systems, as it allows for stable circulation of a conjugate in the bloodstream and triggers the release of a payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.

Q3: Can the azide and hydrazide groups react with each other or interfere with each other's reactivity?

A3: Under typical bioconjugation conditions, the azide and hydrazide groups are orthogonal, meaning they do not react with each other. The azide group is unreactive towards the hydrazide, and the hydrazide is unreactive towards the azide. This orthogonality allows for sequential conjugation reactions, where one functional group can be reacted while the other remains protected or unreactive.

Troubleshooting Guide

This guide addresses common issues and potential side reactions encountered when using this compound.

Low Conjugation Efficiency (Hydrazone Formation)
Issue Possible Cause(s) Recommended Solution(s)
Low or no formation of the hydrazone bond. 1. Suboptimal pH: The reaction between a hydrazide and a carbonyl is most efficient at a slightly acidic pH (typically 5-7). At neutral or basic pH, the reaction rate is significantly slower.1. Optimize Reaction pH: Perform the conjugation in a buffer with a pH between 5.0 and 7.0. Buffers such as MES or acetate are suitable. Verify the final pH of your reaction mixture.
2. Presence of interfering substances: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide for reaction with the carbonyl group. Residual ketones (e.g., acetone from cleaning glassware) can inactivate the hydrazide.2. Use Appropriate Buffers and Glassware: Avoid amine-containing buffers. Ensure all glassware is thoroughly rinsed with a non-ketonic solvent like ethanol, followed by deionized water.
3. Degradation of this compound: The hydrazide moiety can hydrolyze, especially if stored improperly or in aqueous solutions for extended periods.3. Use Fresh Reagent: Prepare solutions of this compound fresh for each use. If a stock solution in an organic solvent like DMSO is prepared, store it at -20°C under an inert gas and avoid repeated freeze-thaw cycles.
4. Instability of the Carbonyl Group: The aldehyde or ketone on your target molecule may be unstable under the reaction conditions.4. Assess Target Molecule Stability: Confirm the stability of your carbonyl-containing molecule under the planned conjugation conditions in a separate control experiment.
Low Conjugation Efficiency (Click Chemistry)
Issue Possible Cause(s) Recommended Solution(s)
Low or no formation of the triazole ring. 1. Inactivated Copper Catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive.1. Use Fresh Catalyst Solution: Prepare the copper catalyst solution fresh. Use a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state. Copper-chelating ligands can also improve catalyst stability and reduce toxicity.
2. Degradation of the Azide Group: The azide group can be reduced to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol.2. Avoid Incompatible Reducing Agents: Do not use thiol-based reducing agents in the same reaction mixture as the azide. If a reducing agent is necessary, consider using a non-thiol-based reagent like TCEP (Tris(2-carboxyethyl)phosphine).
Unexpected Side Reactions and Product Instability
Issue Possible Cause(s) Recommended Solution(s)
Premature cleavage of the hydrazone linker at neutral pH. 1. Structural Instability: Hydrazones formed from aliphatic aldehydes are generally less stable than those formed from aromatic aldehydes.1. Consider Linker Design: If possible, utilize an aromatic aldehyde on your target molecule to enhance the stability of the hydrazone bond at neutral pH.
2. Plasma-Mediated Hydrolysis: Certain enzymes in plasma may contribute to the hydrolysis of the hydrazone bond, even at neutral pH.2. Evaluate Stability in Relevant Media: Test the stability of your conjugate in plasma or serum if it is intended for in vivo applications.
Formation of unexpected byproducts. 1. Reaction of Hydrazide with Carboxylic Acids: In the presence of carbodiimide activators (e.g., EDC), hydrazides can react with carboxylic acids.1. Control Reaction Conditions: If your molecule contains both carbonyl and carboxyl groups, ensure that the reaction conditions are optimized for selective hydrazone formation and avoid the use of carbodiimide activators during this step.
2. PEG Degradation Products: The PEG chain can undergo oxidative degradation, leading to the formation of reactive impurities like aldehydes and formaldehyde, which could lead to unintended reactions.2. Use High-Purity Reagents: Source this compound from a reputable supplier and store it properly to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Bond Formation

This protocol outlines the conjugation of this compound to an aldehyde-containing protein.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • (Optional) Aniline as a catalyst

  • Desalting column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 20-50 mM) in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • (Optional) If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use MALDI-TOF or LC-MS to confirm the mass of the conjugate and determine the degree of labeling.

    • RP-HPLC can be used to assess the purity of the conjugate.

Protocol 2: General Procedure for Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing payload to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing payload

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) solution

  • A copper-chelating ligand (e.g., THPTA) solution

  • Sodium ascorbate solution (freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-functionalized protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and a ligand like THPTA in a 1:5 molar ratio.

  • Click Reaction:

    • Add a 3- to 10-fold molar excess of the alkyne-payload solution to the azide-functionalized protein.

    • Add the pre-mixed CuSO₄/ligand solution to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted payload and catalyst components.

  • Characterization:

    • Characterize the final product for drug-to-antibody ratio (DAR) if applicable, purity, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.

Visualizations

experimental_workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_click Step 2: Click Chemistry (CuAAC) Aldehyde_Protein Aldehyde-modified Protein Reaction1 pH 5-7 (MES or Acetate buffer) Optional: Aniline catalyst Aldehyde_Protein->Reaction1 N3_PEG12_Hydrazide This compound N3_PEG12_Hydrazide->Reaction1 Azide_Protein_Intermediate Azide-functionalized Protein Intermediate Reaction1->Azide_Protein_Intermediate Purification1 Purification (Desalting Column) Azide_Protein_Intermediate->Purification1 Purified_Intermediate Purified Azide-functionalized Protein Intermediate Purification1->Purified_Intermediate Reaction2 Cu(I) catalyst Sodium Ascorbate pH 7.4 Purified_Intermediate->Reaction2 Alkyne_Payload Alkyne-containing Payload Alkyne_Payload->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Purification (SEC/IEX) Final_Conjugate->Purification2

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic Start Experiment Start: Low Conjugation Yield Check_Reaction Which reaction step is failing? Start->Check_Reaction Hydrazone_Formation Hydrazone Formation Check_Reaction->Hydrazone_Formation Step 1 Click_Chemistry Click Chemistry Check_Reaction->Click_Chemistry Step 2 Check_pH Is pH optimal (5-7)? Hydrazone_Formation->Check_pH Check_Catalyst Is Cu(I) catalyst active? Click_Chemistry->Check_Catalyst Check_Buffers Are interfering substances present (e.g., Tris, acetone)? Check_pH->Check_Buffers Yes Optimize_pH Adjust pH to 5-7 Check_pH->Optimize_pH No Check_Reagent Is this compound reagent fresh? Check_Buffers->Check_Reagent No Change_Buffer Use non-amine buffer (e.g., MES) Check_Buffers->Change_Buffer Yes Use_Fresh_Reagent Prepare fresh reagent solution Check_Reagent->Use_Fresh_Reagent No Check_Reducing_Agents Are incompatible reducing agents present (e.g., DTT)? Check_Catalyst->Check_Reducing_Agents Yes Use_Fresh_Catalyst Prepare fresh catalyst and add reducing agent Check_Catalyst->Use_Fresh_Catalyst No Remove_Reducing_Agents Remove incompatible reducing agents or use TCEP Check_Reducing_Agents->Remove_Reducing_Agents Yes

Caption: Troubleshooting logic for low conjugation yield.

References

How to improve the solubility of N3-PEG12-Hydrazide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N3-PEG12-Hydrazide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a heterobifunctional linker molecule featuring a 12-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity. One end of the PEG chain is functionalized with an azide group (N3) for use in click chemistry, while the other end has a hydrazide group (-CONHNH2) that reacts with carbonyls (aldehydes and ketones) to form hydrazone bonds. Due to the hydrophilic nature of the PEG spacer, this compound itself is generally soluble in aqueous solutions and polar organic solvents.

Q2: I've conjugated this compound to my molecule of interest, and now it has precipitated. Why is this happening?

While the this compound linker is soluble, the overall solubility of the final conjugate is heavily influenced by the physicochemical properties of the conjugated molecule (e.g., small molecule drug, peptide, or protein). If your molecule is hydrophobic or prone to aggregation, this can overcome the solubilizing effect of the PEG chain, leading to precipitation of the conjugate.

Q3: How does the nature of the conjugated molecule affect the solubility of the this compound conjugate?

The impact of the conjugated molecule on solubility varies depending on its type:

  • Hydrophobic Small Molecules: These can significantly decrease the aqueous solubility of the conjugate. The hydrophobic nature of the drug can lead to aggregation, where the molecules clump together to minimize their exposure to water.

  • Peptides and Proteins: The solubility of peptide and protein conjugates is often lowest at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, intermolecular electrostatic repulsion is minimized, which can lead to aggregation and precipitation. Additionally, if the protein is prone to unfolding or forming aggregates, this can also result in poor solubility of the conjugate.

Q4: What are the initial steps I should take to try and dissolve my precipitated this compound conjugate?

Start with gentle methods before moving to more stringent conditions. Initially, try to redissolve the precipitate in the original buffer by gentle agitation or vortexing. If that fails, a brief sonication in a water bath can sometimes help break up aggregates. If the conjugate remains insoluble, you will need to explore the troubleshooting methods outlined below.

Troubleshooting Guide: Improving the Solubility of this compound Conjugates

This guide provides systematic approaches to address solubility issues with your this compound conjugates.

Problem: Precipitate Formation After Conjugation

If your this compound conjugate has precipitated out of solution, consider the following strategies, starting with the most gentle.

For peptide and protein conjugates, adjusting the pH of the solution away from the isoelectric point (pI) of the protein can significantly increase solubility by introducing a net positive or negative charge, leading to electrostatic repulsion between molecules.

  • For proteins with a pI > 7 (basic): Gradually add a small amount of a basic buffer (e.g., 1 M Tris-HCl, pH 8.5) to increase the pH.

  • For proteins with a pI < 7 (acidic): Gradually add a small amount of an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5) to decrease the pH.

Experimental Protocol: pH Adjustment for Solubilization

  • Determine the pI: If the isoelectric point (pI) of your protein/peptide is unknown, it can be estimated using online bioinformatics tools.

  • Prepare Buffers: Prepare a set of buffers with pH values at least 1-2 units above and below the estimated pI.

  • Small-Scale Test: Aliquot a small amount of your precipitated conjugate into separate microcentrifuge tubes.

  • Add Buffer: Add a small volume of each buffer to the respective tubes.

  • Observe: Gently vortex and observe for dissolution.

  • Scale-Up: Once an effective pH is identified, apply it to the bulk of your sample.

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Precipitate Precipitated Conjugate pH_Adjust pH Adjustment Precipitate->pH_Adjust Start Here Co_Solvent Co-solvent Addition pH_Adjust->Co_Solvent If Fails Soluble Soluble Conjugate pH_Adjust->Soluble Success Formulation Formulation Strategies Co_Solvent->Formulation If Fails Co_Solvent->Soluble Success Formulation->Soluble Success

Figure 1: Troubleshooting workflow for improving conjugate solubility.

For conjugates with highly hydrophobic small molecules, or when pH adjustment is not effective, the addition of a water-miscible organic co-solvent can improve solubility. Co-solvents work by reducing the polarity of the aqueous environment, which can help to solvate the hydrophobic portions of the conjugate.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Acetonitrile

  • Propylene glycol

Experimental Protocol: Co-solvent Titration

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application.

  • Prepare Stock: Create a stock solution of your chosen co-solvent.

  • Titration: To your precipitated conjugate suspension, add the co-solvent dropwise while gently vortexing. Start with a small percentage (e.g., 5-10% v/v) and gradually increase the concentration.

  • Monitor Solubility: Visually inspect for the dissolution of the precipitate.

  • Caution: Be aware that high concentrations of organic solvents can denature proteins. It is crucial to use the minimum amount of co-solvent necessary to achieve solubility.

Table 1: Recommended Starting Concentrations of Co-solvents

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (for proteins) (v/v)
DMSO5 - 10%20%
DMF5 - 10%20%
Ethanol10 - 20%30%
Acetonitrile10 - 20%30%

For protein conjugates that have formed larger aggregates, a method involving precipitation with a higher concentration of PEG followed by resolubilization can be effective. This process can help to gently resolubilize the protein in a controlled manner.

Experimental Protocol: PEG Precipitation and Resolubilization

  • Prepare PEG Stock: Prepare a sterile-filtered 40% (w/w) stock solution of PEG 3350 in a buffer similar to your conjugate's buffer.

  • Induce Precipitation: Slowly add the 40% PEG stock solution to your aggregated conjugate solution to a final PEG concentration of 10-15% (w/w).

  • Incubate: Incubate on ice or at 4°C for 1-2 hours to allow for complete precipitation.

  • Centrifuge: Pellet the precipitate by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Remove Supernatant: Carefully decant the supernatant.

  • Resolubilize: Resuspend the pellet in a suitable, fresh buffer (e.g., PBS, pH 7.4). The volume of the resolubilization buffer should be chosen to achieve the desired final concentration. Gentle pipetting or slow end-over-end mixing can aid in dissolution.

G cluster_0 Step 1: Precipitation cluster_1 Step 2: Resolubilization A Aggregated Conjugate B Add 40% PEG Stock (to final 10-15%) A->B C Incubate at 4°C B->C D Centrifuge to Pellet Precipitate C->D E Remove Supernatant D->E F Add Fresh Buffer E->F G Gently Resuspend Pellet F->G H Solubilized Conjugate G->H

Figure 2: Workflow for resolubilization via PEG precipitation.
Problem: Poor Solubility in a New Buffer System

If your conjugate is soluble in one buffer but precipitates when exchanged into a different buffer for a downstream application, consider the following:

  • Buffer Composition: The ionic strength and specific ions in the buffer can affect solubility. Try screening a panel of buffers with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) and different buffering agents (e.g., phosphate, Tris, HEPES).

  • Excipients: The addition of certain excipients can improve solubility and stability.

Table 2: Common Excipients to Improve Conjugate Solubility

ExcipientTypical ConcentrationMechanism of Action
Arginine50 - 250 mMSuppresses aggregation and increases solubility.
Sucrose5 - 10% (w/v)Acts as a stabilizer and can improve solubility.
Polysorbate 20/800.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.

By systematically working through these troubleshooting steps, researchers can often find a suitable solution to improve the solubility of their this compound conjugates, enabling successful downstream experiments.

Technical Support Center: Monitoring N3-PEG12-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring N3-PEG12-Hydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of conjugation reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a discrete-length polyethylene glycol (dPEG®) linker containing two distinct functional groups: an azide (N3) and a hydrazide (-CONHNH2). The azide group is used for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. The hydrazide group is used for conjugation to carbonyl compounds, specifically aldehydes and ketones, to form a stable hydrazone bond.[1] This dual functionality makes it a versatile tool in bioconjugation, for example, in the development of antibody-drug conjugates (ADCs) or for surface modification.

Q2: How can I monitor the progress of my this compound reaction with an aldehyde or ketone-containing molecule?

A2: The most effective methods for monitoring the reaction progress are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the starting materials (this compound and the carbonyl-containing molecule) and the resulting hydrazone conjugate. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product over time, you can effectively monitor the reaction's progression.

Q3: What type of HPLC column is best suited for this analysis?

A3: For monitoring the reaction of a relatively small molecule like this compound, a standard C18 reversed-phase column is often a good starting point.[2] However, if you are conjugating to a larger biomolecule like a protein, a column with a wider pore size (e.g., 300 Å) is recommended to accommodate the larger analyte.[2] For PEGylated proteins, size-exclusion chromatography (SEC) can also be a valuable technique to separate the conjugate from unreacted protein.[3][4]

Q4: I don't see a strong UV signal for my this compound. How can I detect it?

A4: Polyethylene glycol itself does not have a strong UV chromophore. While the hydrazide group provides some UV absorbance, detection can be challenging, especially at low concentrations. For HPLC analysis without a mass spectrometer, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for detecting PEG-containing molecules. If using LC-MS, detection is based on the mass-to-charge ratio, which is highly sensitive and specific.

Q5: My LC-MS spectrum for the PEGylated product is very complex with many peaks. What is causing this and how can I simplify it?

A5: The complexity in the ESI-MS spectrum of PEGylated compounds is often due to the formation of multiple charged ions and the inherent polydispersity of some PEG reagents (though this compound is a discrete-length PEG). A common and effective technique to simplify the spectrum is the post-column addition of a charge-reducing agent, such as a low concentration of triethylamine (TEA). This collapses the charge state distribution, leading to a cleaner spectrum that is easier to interpret.

Troubleshooting Guides

This section addresses common problems encountered when monitoring this compound reactions by HPLC or LC-MS.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Mismatch between injection solvent and mobile phase. 3. Column degradation.1. Add a small amount of trifluoroacetic acid (TFA) (0.1%) to the mobile phase to improve peak shape. 2. Dissolve the sample in the initial mobile phase. 3. Flush the column or replace it if it's old or has been used extensively with complex samples.
No/Low Signal for Reactants or Product 1. Low concentration of the analyte. 2. Inappropriate detector for PEG compounds (e.g., UV detector at a non-optimal wavelength).1. Concentrate the sample if possible. 2. Use a more universal detector like ELSD or CAD, or preferably, use an LC-MS system.
Co-elution of Reactants and Product 1. Insufficient chromatographic resolution.1. Optimize the gradient by making it shallower to increase the separation between peaks. 2. Try a different stationary phase (e.g., a different C18 column or a C8 column). 3. For large biomolecule conjugations, consider using Size Exclusion Chromatography (SEC).
Drifting Baseline 1. Column not properly equilibrated. 2. Mobile phase contamination or degradation.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Prepare fresh mobile phases.
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak Detected 1. Poor ionization of the analyte. 2. Ion suppression from matrix components or mobile phase additives. 3. Incorrect MS settings.1. Ensure the mobile phase is compatible with ESI (e.g., contains a source of protons like 0.1% formic acid). 2. Clean up the sample to remove salts and other interfering substances. Consider solid-phase extraction (SPE). 3. Check and optimize MS parameters such as spray voltage, gas flows, and temperatures.
Complex/Uninterpretable Mass Spectrum 1. Formation of multiple adducts (e.g., Na+, K+). 2. Multiple charge states of the analyte.1. Use high-purity solvents and glassware to minimize sodium and potassium adducts. 2. For larger molecules, use post-column addition of a charge-reducing agent like triethylamine (TEA) to simplify the spectrum.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Column temperature variations. 3. Changes in mobile phase composition.1. Check the LC system for leaks and ensure the pumps are working correctly. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases and ensure they are properly mixed.
Mass Inaccuracy 1. The mass spectrometer is not properly calibrated.1. Perform a routine calibration of the mass spectrometer according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Reaction Monitoring
  • Sample Preparation:

    • At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding an excess of a scavenger for the unreacted carbonyl or by changing the pH).

    • Dilute the aliquot with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration (e.g., 0.1-1 mg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm and/or ELSD/CAD.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound, the carbonyl-containing starting material, and the hydrazone product based on their retention times (the product will typically be more hydrophobic and have a longer retention time).

    • Integrate the peak areas of all three components at each time point.

    • Calculate the percentage conversion by comparing the peak area of the product to the sum of the areas of the reactants and product.

Protocol 2: LC-MS Analysis with Post-Column TEA Addition
  • Sample Preparation:

    • Prepare samples as described in Protocol 1. The final dilution should be in a solvent compatible with LC-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Conditions:

    • Use the same LC conditions as in Protocol 1, but replace TFA with 0.1% Formic Acid in both mobile phases, as TFA can cause ion suppression.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range that includes the expected masses of your reactants and product (e.g., m/z 200-2000).

  • Post-Column Infusion Setup:

    • Prepare a solution of 0.1% triethylamine (TEA) in 50:50 acetonitrile:water.

    • Use a T-junction to introduce the TEA solution into the LC flow path between the column outlet and the mass spectrometer inlet.

    • Set the infusion pump to deliver the TEA solution at a low flow rate (e.g., 10-20 µL/min).

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the protonated reactants and product ([M+H]+).

    • Confirm the identity of each peak by its mass spectrum. The PEG-containing molecules will show a characteristic mass difference of 44 Da for each ethylene glycol unit in any fragment ions.

    • Quantify the reaction progress by comparing the integrated peak areas from the extracted ion chromatograms.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_analysis Analysis cluster_output Output start Start Reaction: This compound + Aldehyde/Ketone sampling Take Aliquots at Time Points start->sampling quench Quench Reaction (if necessary) sampling->quench prepare Prepare Sample for Injection (Dilute in Mobile Phase) quench->prepare hplc_ms Inject on HPLC or LC-MS prepare->hplc_ms data Analyze Data: - Integrate Peak Areas - Calculate % Conversion hplc_ms->data result Reaction Progress Curve data->result

Caption: Workflow for monitoring this compound reaction progress.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues start Problem with HPLC/LC-MS Data peak_shape Poor Peak Shape? start->peak_shape no_signal No or Low Signal? start->no_signal complex_ms Complex MS Spectrum? start->complex_ms tailing Tailing Peaks peak_shape->tailing Yes split Split Peaks peak_shape->split Yes solution1 Improve Peak Symmetry tailing->solution1 Try adding TFA/Formic Acid solution2 Sharpen Peaks split->solution2 Match injection solvent to mobile phase solution3 Increase Sensitivity no_signal->solution3 Use ELSD/CAD or MS detector solution4 Simplify Spectrum complex_ms->solution4 Post-column TEA addition

Caption: Decision tree for troubleshooting common HPLC/LC-MS issues.

References

Selecting a catalyst to improve N3-PEG12-Hydrazide reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction kinetics of N3-PEG12-Hydrazide with aldehydes or ketones.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

The reaction involves the nucleophilic addition-elimination of the hydrazide group (-CONHNH2) of this compound with an aldehyde or ketone on a target molecule. This forms a carbon-nitrogen double bond known as a hydrazone. The reaction is reversible, and its rate is influenced by pH.

Q2: What is the optimal pH for hydrazone formation?

The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] In this pH range, the carbonyl oxygen of the aldehyde or ketone is sufficiently protonated, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can be protonated, which reduces its nucleophilicity and slows the reaction. For bioconjugation involving sensitive biomolecules, the reaction is often performed at a physiological pH of 7.0-7.4, though the reaction rate is slower.[1]

Q3: Is a catalyst necessary for the this compound reaction?

While the reaction can proceed without a catalyst, the rate at neutral pH is often slow.[1] Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants.[1] Aniline is a commonly used nucleophilic catalyst that can significantly increase the reaction rate.[1]

Q4: How does aniline catalyze the hydrazone formation?

Aniline acts as a nucleophilic catalyst by first reacting with the aldehyde or ketone to form a highly reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazide, thus accelerating the overall rate of hydrazone formation.

Q5: Are there more effective catalysts than aniline?

Yes, several studies have identified catalysts that are more efficient than aniline. Electron-rich p-substituted aniline derivatives, such as p-toluidine and p-anisidine, have shown superior performance. Additionally, anthranilic acids and m-phenylenediamine (mPDA) have been reported as highly effective catalysts, with mPDA being up to 15 times more efficient than aniline in certain applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH of the reaction buffer.Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If your biomolecule is sensitive to low pH, use a neutral buffer (pH 7.0-7.4) and consider adding a catalyst or extending the reaction time.
Inefficient aldehyde/ketone formation on the substrate.If you are generating the carbonyl group on your target molecule (e.g., by oxidation of a diol), ensure this preliminary step is complete and efficient before adding the hydrazide.
Low reactant concentrations.The reaction is bimolecular, so its rate depends on the concentration of both the hydrazide and the carbonyl compound. If possible, increase the concentration of one or both reactants.
Slow Reaction Rate Reaction is being performed at neutral pH without a catalyst.Add a nucleophilic catalyst to the reaction mixture. Aniline (typically 10-100 mM) is a common choice. For even faster kinetics, consider using more potent catalysts like p-anisidine or m-phenylenediamine.
Steric hindrance around the reaction sites.If the aldehyde/ketone or hydrazide is in a sterically hindered environment, the reaction rate can be significantly reduced. Consider redesigning your linker or conjugation strategy if this is a persistent issue.
Product Instability (Hydrolysis) The reaction mixture or storage buffer is too acidic.The hydrazone bond is susceptible to hydrolysis under acidic conditions. For storage and downstream applications, maintain a neutral pH (7.0-7.4) to ensure the stability of the conjugate.
The electronic properties of the aldehyde/ketone promote hydrolysis.Hydrazones formed from aliphatic aldehydes tend to be less stable than those derived from aromatic aldehydes. Be aware of the inherent stability of your specific hydrazone bond.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₁) for Hydrazone Formation

ReactantspHCatalyst (Concentration)k₁ (M⁻¹s⁻¹)Fold Rate Enhancement
Peptide-Hydrazide + Peptide-Glyoxylyl5.7None0.0031 ± 0.00011
Peptide-Hydrazide + Peptide-Glyoxylyl5.7Aniline (10 mM)0.21 ± 0.01~70
Peptide-Hydrazide + Peptide-Glyoxylyl4.5None0.030 ± 0.0021
Peptide-Hydrazide + Peptide-Glyoxylyl4.5Aniline (10 mM)0.49 ± 0.02~20
6-Hydrazinopyridyl-Peptide + Benzaldehyde4.5None2.6 ± 0.11
6-Hydrazinopyridyl-Peptide + Benzaldehyde4.5Aniline (10 mM)190 ± 10~73
6-Hydrazinopyridyl-Peptide + Benzaldehyde4.5Aniline (100 mM)2000 ± 100~770

Data compiled from studies by Dirksen et al. (2006) and (2008).

Table 2: Catalyst Performance in Hydrazone Formation at Neutral pH

Catalyst (1 mM)ReactantspHYield after 2h (%)Fold Enhancement vs. UncatalyzedFold Enhancement vs. Aniline
NoneHydrazide 1 + p-nitrobenzaldehyde7.40.71-
AnilineHydrazide 1 + p-nitrobenzaldehyde7.410.4~151
Anthranilic AcidHydrazide 1 + p-nitrobenzaldehyde7.421.5~31~2

Data adapted from Miller et al. (2014), demonstrating the improved performance of anthranilic acid over aniline at neutral pH.

Experimental Protocols

Protocol: Aniline-Catalyzed Conjugation of this compound to an Aldehyde-Containing Protein

1. Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4).

  • This compound.

  • Aniline stock solution (e.g., 1 M in DMSO, freshly prepared).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4).

  • Quenching solution (optional, e.g., 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography (SEC) column).

2. Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in the reaction buffer to a stock concentration of 10-50 mM.

    • Ensure the aldehyde-containing protein is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound solution to the protein solution.

    • Add aniline from the stock solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess this compound and aniline. SEC is a common method for separating the larger protein conjugate from smaller unreacted molecules.

Visualizations

experimental_workflow Experimental Workflow for Catalyzed this compound Conjugation cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Analysis & Purification prep_protein Prepare Aldehyde-Protein in Reaction Buffer (pH 7.2-7.4) add_peg Add Molar Excess of This compound to Protein prep_protein->add_peg prep_peg Dissolve this compound in Reaction Buffer prep_peg->add_peg prep_catalyst Prepare Aniline Stock Solution add_catalyst Add Aniline Catalyst (10-50 mM final) prep_catalyst->add_catalyst add_peg->add_catalyst incubate Incubate at Room Temperature (2-4 hours) add_catalyst->incubate monitor Monitor Reaction Progress (e.g., SDS-PAGE, HPLC) incubate->monitor purify Purify Conjugate (e.g., Size-Exclusion Chromatography) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for catalyzed this compound conjugation.

troubleshooting_guide Troubleshooting Low Reaction Yield start Low or No Product Formation check_ph Is the pH optimal (acidic or neutral with catalyst)? start->check_ph check_reactants Are reactant concentrations sufficiently high? check_ph->check_reactants Yes adjust_ph Adjust pH to 4.5-6.0 or add catalyst at pH 7.0-7.4 check_ph->adjust_ph No check_carbonyl Is the aldehyde/ketone substrate stable and present? check_reactants->check_carbonyl Yes increase_conc Increase concentration of limiting reactant check_reactants->increase_conc No verify_carbonyl Verify carbonyl formation and stability check_carbonyl->verify_carbonyl No success Reaction Yield Improved check_carbonyl->success Yes adjust_ph->success increase_conc->success verify_carbonyl->success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Post-Conjugation Purification of N3-PEG12-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted N3-PEG12-Hydrazide following bioconjugation reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful purification of your conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying biomolecules conjugated with this compound?

A1: The main challenge lies in the efficient removal of the relatively small, unreacted this compound (Molecular Weight: ~658 g/mol ) from the much larger, newly formed biomolecule-PEG conjugate. The significant difference in size between the desired conjugate and the excess linker is the key physical property leveraged for successful separation. Incomplete removal of the unreacted PEG linker can interfere with downstream applications and lead to inaccurate characterization of the conjugate.

Q2: Which purification methods are most effective for removing unreacted this compound?

A2: Size-based separation techniques are the most effective and commonly employed methods. These include:

  • Dialysis: A straightforward method that relies on the passive diffusion of the small, unreacted linker across a semi-permeable membrane while retaining the larger conjugate.

  • Size Exclusion Chromatography (SEC): A rapid chromatographic technique that separates molecules based on their hydrodynamic radius. The larger conjugate elutes first, while the smaller, unreacted linker is retained longer in the porous beads of the column.

  • Tangential Flow Filtration (TFF): A more advanced filtration technique that is highly efficient for larger sample volumes and allows for both purification and concentration of the conjugate.

The choice of method will depend on factors such as the sample volume, the required level of purity, processing time, and available equipment.

Q3: How can I confirm that the unreacted this compound has been successfully removed?

A3: Several analytical techniques can be used to assess the purity of the final conjugate:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Size Exclusion (SEC-HPLC) can be used to separate and quantify the amount of free linker remaining in the sample.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the conjugate and detect the presence of any unreacted linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be employed to detect the characteristic peaks of the PEG linker, although it is less sensitive than HPLC or MS for trace amounts.

Comparison of Purification Methods

The following table summarizes the key characteristics of the recommended purification methods for removing unreacted this compound.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion based on molecular weight cutoff (MWCO)Separation based on hydrodynamic radiusConvective separation through a semi-permeable membrane
Sample Volume Small to Medium (µL to mL)Small to Medium (µL to mL)Medium to Large (mL to L)
Processing Time Long (hours to overnight)Fast (minutes to hours)Fast (hours)
Purity Achieved Good to ExcellentExcellentExcellent
Sample Dilution YesYesNo (can concentrate the sample)
Scalability LimitedModerateHigh
Equipment Cost LowModerate to HighHigh

Experimental Protocols

Dialysis

This method is well-suited for small to medium-scale purifications where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 2-5 kDa for retaining most proteins and antibodies while allowing the this compound to pass through.

  • A large volume of dialysis buffer (at least 100-fold the sample volume).

  • A magnetic stirrer and stir bar.

  • A beaker or container large enough to accommodate the dialysis buffer and the sample.

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water to remove any preservatives.

  • Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely clamp or seal the ends.

  • Perform Dialysis: Immerse the sealed dialysis unit in the beaker containing the dialysis buffer and a stir bar. Place the beaker on a magnetic stirrer and stir gently at 4°C.

  • Buffer Exchange: For efficient removal of the unreacted linker, perform at least three buffer changes. A typical schedule would be to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally, let it dialyze overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis unit from the buffer. Gently open the tubing or access the sample from the cassette and transfer the purified conjugate to a clean tube.

G Dialysis Workflow for Linker Removal cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane (Hydrate) load_sample Load Sample into Dialysis Cassette prep_membrane->load_sample immerse Immerse in Dialysis Buffer with Stirring load_sample->immerse buffer_exchange1 First Buffer Exchange (2-4h) immerse->buffer_exchange1 buffer_exchange2 Second Buffer Exchange (2-4h) buffer_exchange1->buffer_exchange2 overnight_dialysis Overnight Dialysis buffer_exchange2->overnight_dialysis recover_sample Recover Purified Conjugate overnight_dialysis->recover_sample

Caption: Workflow for removing unreacted this compound using dialysis.

Size Exclusion Chromatography (SEC)

SEC is a rapid and effective method for separating the large conjugate from the small, unreacted linker.

Materials:

  • SEC column (e.g., Sephadex® G-25, PD-10 desalting column) with a fractionation range suitable for separating your conjugate from the ~658 Da linker.

  • Chromatography system (e.g., FPLC or HPLC) or gravity flow setup.

  • Mobile phase (buffer) compatible with your conjugate.

  • Sample filtration device (0.22 µm syringe filter).

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the detector.

  • Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed the column's recommended capacity to ensure optimal separation.

  • Elution and Fraction Collection: The larger conjugate molecules will travel through the column faster and elute first. The smaller, unreacted this compound will enter the pores of the chromatography media and elute later. Collect fractions as the peaks elute, guided by the UV detector signal (typically at 280 nm for proteins).

  • Pooling and Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or HPLC) to identify those containing the purified conjugate. Pool the relevant fractions.

G SEC Workflow for Linker Removal cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis equilibrate Equilibrate SEC Column prep_sample Prepare and Filter Sample equilibrate->prep_sample inject Inject Sample onto Column prep_sample->inject elute Elute and Collect Fractions inject->elute analyze Analyze Fractions (e.g., SDS-PAGE) elute->analyze pool Pool Fractions with Purified Conjugate analyze->pool

Caption: Workflow for purifying conjugates using Size Exclusion Chromatography.

Tangential Flow Filtration (TFF)

TFF is ideal for larger sample volumes and offers the advantage of concentrating the sample while purifying it.

Materials:

  • TFF system with a pump and reservoir.

  • TFF cassette (membrane) with an appropriate MWCO (e.g., 5-10 kDa).

  • Diafiltration buffer.

Procedure:

  • System Setup and Equilibration: Assemble the TFF system and install the membrane according to the manufacturer's protocol. Flush the system with water and then equilibrate with the diafiltration buffer.

  • Sample Loading: Add your conjugation reaction mixture to the reservoir.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system without adding new buffer.

  • Diafiltration: Begin the diafiltration process by adding fresh diafiltration buffer to the reservoir at the same rate that the permeate (filtrate) is being removed. The unreacted this compound will pass through the membrane into the permeate, while the larger conjugate is retained.

  • Buffer Exchange Volume: Typically, 5-10 diavolumes (the total volume of buffer exchanged divided by the initial sample volume) are sufficient to remove the majority of the unreacted linker.

  • Final Concentration and Recovery: Once the diafiltration is complete, you can further concentrate the sample by stopping the addition of buffer and allowing more permeate to be removed. Finally, recover the purified and concentrated conjugate from the retentate side of the system.

G TFF Workflow for Linker Removal cluster_setup System Setup cluster_tff TFF Process cluster_recovery Recovery setup Assemble and Equilibrate TFF System load Load Sample into Reservoir setup->load concentrate Initial Concentration (Optional) load->concentrate diafilter Diafiltration (5-10 Diavolumes) concentrate->diafilter final_concentrate Final Concentration diafilter->final_concentrate recover Recover Purified and Concentrated Conjugate final_concentrate->recover

Caption: Tangential Flow Filtration workflow for purification and concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Conjugate (All Methods) - Non-specific binding to the membrane or column matrix.- Precipitation of the conjugate.- For dialysis, consider using a membrane with a different material.- For SEC, ensure proper column equilibration and consider a buffer with higher ionic strength.- Check the solubility of your conjugate in the chosen buffer.
Incomplete Removal of Linker (Dialysis) - Insufficient dialysis time or buffer volume.- Inappropriate MWCO of the dialysis membrane.- Increase the duration of dialysis and the number of buffer changes. Ensure the total buffer volume is at least 100-fold greater than the sample volume.- Use a dialysis membrane with a slightly larger MWCO, but ensure it is still small enough to retain your conjugate.
Poor Separation of Conjugate and Linker (SEC) - Column overloading.- Inappropriate column for the size difference.- Flow rate is too high.- Reduce the sample volume loaded onto the column.- Ensure the SEC column has the appropriate fractionation range for your conjugate and the small linker.- Decrease the flow rate to improve resolution.
Low Permeate Flow Rate (TFF) - Membrane fouling.- High sample viscosity.- Optimize the transmembrane pressure (TMP) and cross-flow rate.- If the sample is highly concentrated, dilute it before or during diafiltration.
Conjugate Found in Permeate (TFF) - Incorrect MWCO of the TFF membrane.- Membrane is compromised.- Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate.- Inspect the membrane for any tears or defects.

Technical Support Center: Addressing the Stability of Hydrazone Bonds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of hydrazone bonds in biological assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage in biological systems?

A1: The predominant mechanism for the cleavage of hydrazone bonds in vivo is acid-catalyzed hydrolysis.[1] Hydrazone linkers are strategically designed to be stable at the physiological pH of blood (approximately 7.4) but are susceptible to cleavage in the acidic environments of cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent stability is crucial for applications such as antibody-drug conjugates (ADCs), as it facilitates the controlled release of a therapeutic payload within the target cell while minimizing premature release in systemic circulation.[1][3]

Q2: How do the chemical structures of the reacting molecules influence hydrazone bond stability?

A2: The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of its aldehyde/ketone and hydrazine precursors.

  • Aromatic vs. Aliphatic Components: Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes. This increased stability is attributed to the resonance stabilization provided by the conjugation of the C=N double bond with the aromatic ring.

  • Electron-Donating and Electron-Withdrawing Groups: The presence of electron-donating groups on the aldehyde or ketone component can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, rendering it less stable and more prone to hydrolysis.

Q3: What are the stability differences between alkylhydrazones, acylhydrazones, and oximes?

A3: There are significant differences in the hydrolytic stability of these linkages:

  • Oximes are considerably more stable than hydrazones, with hydrolysis rate constants that can be nearly 1000-fold lower than those for simple hydrazones.

  • Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. However, they can be more labile at acidic pH, making them well-suited for drug delivery systems that require stability in circulation followed by rapid cleavage within acidic intracellular compartments.

  • Alkylhydrazones are the most susceptible to hydrolysis among the three.

Q4: Why is my hydrazone-linked conjugate less stable in plasma than in buffer at the same pH?

A4: It is a common observation that hydrazone linkers exhibit lower stability in plasma compared to buffer, even at the same physiological pH. This discrepancy arises because plasma contains proteins and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature drug release. Therefore, it is crucial to perform stability studies in plasma to obtain a more accurate prediction of in vivo performance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving hydrazone bonds.

Problem Possible Causes Solutions
Premature cleavage of the hydrazone linker at physiological pH (e.g., in plasma). The hydrazone bond is inherently too labile.- Utilize an aromatic aldehyde instead of an aliphatic one to increase stability through resonance. - Consider using an acylhydrazone, which generally offers greater stability at neutral pH. - Introduce electron-donating groups on the carbonyl component to enhance stability. - Optimize the formulation by adjusting the buffer system, pH, and adding stabilizers to improve the overall stability of the conjugate.
The antibody-drug conjugate (ADC) is aggregating. - The cytotoxic payload and/or linker are hydrophobic. - The drug-to-antibody ratio (DAR) is too high. - Improper storage conditions.- Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to improve solubility and stability. - Optimize the conjugation chemistry to achieve a lower, more controlled DAR. - Store the ADC under appropriate conditions, such as at low temperatures and protected from light.
Inconsistent results in stability assays. - Inaccurate pH of buffers. - Contaminants in the buffer or plasma. - Inconsistent incubation temperatures.- Ensure accurate calibration of the pH meter and the stability of the buffer's pH throughout the experiment. - Use high-purity reagents and sterile techniques to avoid contamination. - Maintain a constant and accurate temperature during incubation to ensure consistent reaction rates.
Inefficient release of the payload at the target acidic pH. - The hydrazone bond is too stable. - Insufficient incubation time.- Re-evaluate the linker design. A less stable hydrazone may be required. - Ensure that the experimental time points are sufficient to observe the release, referring to known half-life data for similar linkers.

Quantitative Data Summary

The stability of hydrazone bonds is highly dependent on their chemical structure and the pH of the environment. The following tables provide a summary of hydrolysis kinetics for different types of hydrazone linkers based on published data.

Table 1: Half-life (t½) of Representative Hydrazone Linkers at Different pH/pD Values

Hydrazone TypepH/pDHalf-life (t½)Reference
Generic Hydrazone7.0183 hours
5.04.4 hours
Phenylketone-derived Hydrazone7.4 (in plasma)~2 days
Acylhydrazone (in ADC)7.0> 2.0 hours
~5.02.4 minutes
MethylhydrazonepD 7.00.23 hours
pD 6.00.027 hours
pD 5.00.003 hours
AcetylhydrazonepD 7.00.45 hours
pD 6.00.048 hours
pD 5.00.004 hours
OximepD 7.0140 hours
pD 6.014 hours
pD 5.01.4 hours
Aliphatic Aldehyde-derivedpH 7.420 - 150 minutes
pH 5.5< 2 minutes
Aromatic Aldehyde-derivedpH 7.4 & 5.5> 72 hours & > 48 hours

Note: Data is compiled from multiple sources and should be used as a general guide. The actual stability will depend on the precise molecular structure of the conjugate and the specific experimental conditions.

Table 2: Influence of Substituents on Hydrazone Stability

Carbonyl ComponentHydrazine ComponentRelative StabilityRationaleReference
Aromatic AldehydeAcyl HydrazideHighConjugation of the C=N bond with the aromatic ring enhances stability.
Aliphatic AldehydeAcyl HydrazideLowerLack of resonance stabilization compared to aromatic aldehydes.
Aldehyde with Electron-Donating GroupAny HydrazineHigherIncreased electron density on the hydrazone carbon reduces susceptibility to hydrolysis.
Aldehyde with Electron-Withdrawing GroupAny HydrazineLowerDecreased electron density on the hydrazone carbon increases susceptibility to hydrolysis.

Experimental Protocols

Protocol 1: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC

This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.

1. Preparation of Buffers:

  • Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, and 7.4) to mimic endosomal, late endosomal, and physiological conditions, respectively.

  • Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic pH.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

3. Incubation:

  • Dilute the stock solution in the prepared buffers to a final concentration of 50-100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer's pH.

  • Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

4. Sample Analysis by RP-HPLC:

  • Immediately analyze the withdrawn aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or MS detection.

  • The mobile phase and gradient should be optimized to achieve good separation between the intact hydrazone conjugate and its hydrolysis products.

  • Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.

5. Data Analysis:

  • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.

1. Plasma Preparation:

  • Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.

  • Centrifuge the plasma to remove any precipitates.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent.

  • Spike the plasma with the stock solution to the desired final concentration. The final solvent concentration should be minimized (e.g., <1%).

3. Incubation:

  • Incubate the plasma samples at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the plasma sample.

4. Protein Precipitation:

  • To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS analysis. A typical ratio is 3:1 or 4:1 (solvent:plasma).

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

5. Analysis of Supernatant:

  • Carefully collect the supernatant, which contains the intact conjugate and any released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.

6. Data Analysis:

  • Determine the concentration of the intact conjugate at each time point.

  • Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.

Visualizations

HydrazoneHydrolysis Hydrazone Hydrazone-linked Conjugate (R1-C=N-NH-R2) Protonation Protonation of Imine Nitrogen Hydrazone->Protonation + H+ (Acidic pH) Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine + H2O Cleavage Cleavage of C-N bond Carbinolamine->Cleavage Products Aldehyde/Ketone + Hydrazine Cleavage->Products

Acid-catalyzed hydrolysis of a hydrazone bond.

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_Prep Prepare Buffers (e.g., pH 5.0, 7.4) Incubate_Buffer Incubate in Buffer at 37°C Buffer_Prep->Incubate_Buffer Plasma_Prep Prepare Plasma Incubate_Plasma Incubate in Plasma at 37°C Plasma_Prep->Incubate_Plasma Stock_Sol Prepare Conjugate Stock Solution Stock_Sol->Incubate_Buffer Stock_Sol->Incubate_Plasma Time_Points Withdraw Aliquots at Time Points Incubate_Buffer->Time_Points Incubate_Plasma->Time_Points Protein_Precip Protein Precipitation (for Plasma) Time_Points->Protein_Precip HPLC_MS Analyze by RP-HPLC or LC-MS/MS Time_Points->HPLC_MS Protein_Precip->HPLC_MS Data_Analysis Calculate Half-life (t½) HPLC_MS->Data_Analysis

Workflow for in-vitro hydrazone stability testing.

LogicalRelationships cluster_factors Factors Influencing Stability cluster_outcomes Stability Outcome pH Low pH (Acidic) Decreased_Stability Decreased Stability (Increased Hydrolysis) pH->Decreased_Stability Aromatic Aromatic Aldehyde Increased_Stability Increased Stability Aromatic->Increased_Stability ElectronDonating Electron-Donating Groups on Carbonyl ElectronDonating->Increased_Stability

Key factors affecting hydrazone bond stability.

References

How to resolve N3-PEG12-Hydrazide precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-PEG12-Hydrazide. The focus is on resolving precipitation issues encountered in aqueous buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises three key components: an azide group (N3), a 12-unit polyethylene glycol (PEG) spacer, and a hydrazide group (-NH-NH2). The azide group is used in "click chemistry" reactions, while the hydrazide group reacts with aldehydes and ketones to form hydrazone bonds. The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions. This reagent is commonly used in bioconjugation, such as the development of antibody-drug conjugates (ADCs), and for functionalizing nanoparticles.

Q2: Why is my this compound precipitating in an aqueous buffer?

Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • Concentration: Exceeding the solubility limit of the compound in the specific buffer system.

  • Buffer Composition: The type of buffer, its pH, and ionic strength can significantly influence the solubility of the PEG linker.

  • Temperature: Lower temperatures can decrease the solubility of some PEG compounds.

  • Purity of the Reagent: Impurities in the this compound can lead to reduced solubility.

  • Interactions with Other Molecules: In a reaction mixture, interactions with other biomolecules could potentially lead to co-precipitation.

Q3: Does the PEG component of this compound promote aggregation?

On the contrary, the polyethylene glycol (PEG) component is known to be hydrophilic and can actually reduce protein aggregation. When conjugated to a protein (a process known as PEGylation), the PEG chain can form a protective hydrophilic shield, increasing the protein's solubility and stability.[1] However, the overall solubility of the unconjugated linker in a specific buffer is finite and can be exceeded.

Q4: What is the optimal pH for working with this compound?

The optimal pH depends on the specific reaction. For the reaction between the hydrazide group and an aldehyde to form a hydrazone bond, a slightly acidic buffer with a pH between 5.0 and 7.0 is generally most efficient.[1] However, reactions can also proceed at a neutral pH (7.0-7.4), which may be necessary for the stability of certain proteins.[1] It is crucial to consider the stability of all components in your reaction when selecting the pH.

Q5: How should I prepare a stock solution of this compound?

To ensure stability and avoid hydrolysis of the hydrazide group, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] These stock solutions should be stored at -20°C under an inert gas. For the experiment, the organic stock solution can then be added in a small volume to the aqueous reaction buffer.

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in aqueous buffers.

Initial Assessment Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of precipitation.

G cluster_0 Troubleshooting Precipitation cluster_1 Solutions start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_buffer Are buffer conditions optimal? check_conc->check_buffer No sol_conc Reduce concentration or use a co-solvent check_conc->sol_conc Yes check_temp Is the temperature appropriate? check_buffer->check_temp No sol_buffer Adjust pH, ionic strength, or change buffer type check_buffer->sol_buffer Yes check_reagent Is the reagent quality assured? check_temp->check_reagent No sol_temp Increase temperature (if compatible with biomolecules) check_temp->sol_temp Yes sol_reagent Use fresh, high-purity reagent check_reagent->sol_reagent Yes end Precipitation Resolved sol_conc->end Resolved sol_buffer->end Resolved sol_temp->end Resolved sol_reagent->end Resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

Troubleshooting Table

The following table outlines potential causes of precipitation and provides recommended solutions.

Issue Potential Cause Recommended Solution
Precipitation upon adding this compound to aqueous buffer Concentration exceeds solubility limit. While specific data for this compound is not widely published, analogous "Azide PEG hydrazide" compounds have a reported aqueous solubility of approximately 10 mg/mL.[3]- Prepare a more dilute solution of this compound. - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and add it to the aqueous buffer in a small volume to achieve the desired final concentration. - Consider using a co-solvent in your buffer system if compatible with your experiment.
Suboptimal buffer pH. The solubility of PEG derivatives can be influenced by pH.- Adjust the pH of the buffer. For the hydrazone reaction, a pH range of 5.0-7.0 is generally optimal, but the stability of your biomolecule is paramount. - Empirically test the solubility of this compound in a small volume of your buffer at different pH values.
Inappropriate ionic strength. Both very low and very high salt concentrations can sometimes promote the aggregation of molecules.- Adjust the salt concentration of your buffer. A common starting point is physiological ionic strength (e.g., 150 mM NaCl). - Test a range of salt concentrations to determine the optimal condition for your specific system.
Low temperature. Solubility of some PEGs can decrease at lower temperatures.- If your experimental components are stable at a higher temperature, try preparing the solution at room temperature or slightly warming it (e.g., to 37°C).
Buffer components incompatibility. Certain buffer components might interact with the this compound, leading to precipitation.- Try a different buffer system. Common buffers include phosphate-buffered saline (PBS), MES, and HEPES.
Precipitation during a bioconjugation reaction Protein instability. The addition of the PEG linker might be destabilizing your protein under the current buffer conditions.- Re-optimize the buffer conditions (pH, ionic strength) for your specific protein in the presence of the PEG linker. - The PEG component itself generally helps to prevent protein aggregation.
Co-precipitation of the protein and the PEG linker. - Ensure that both the protein and the this compound are individually soluble at the working concentrations and buffer conditions before mixing them.
Inconsistent results and occasional precipitation Reagent degradation. Improper storage and handling can lead to degradation of the this compound. The hydrazide group is susceptible to hydrolysis.- Store the solid reagent at -20°C under desiccation. - Allow the vial to warm to room temperature before opening to prevent moisture condensation. - Prepare stock solutions fresh for each use. If a stock solution must be stored, use an anhydrous solvent and store at -20°C under an inert gas.

Experimental Protocols

Protocol 1: Determining the Approximate Aqueous Solubility of this compound

This protocol provides a method to empirically determine the solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a series of known concentrations of this compound in your aqueous buffer. Start with a low concentration (e.g., 1 mg/mL) and incrementally increase it (e.g., 2, 5, 10, 15, 20 mg/mL).

  • For each concentration, add the solid this compound to a fixed volume of the buffer.

  • Vortex each solution vigorously for 2-5 minutes.

  • Allow the solutions to equilibrate at the desired experimental temperature for at least one hour.

  • Visually inspect each solution for any undissolved particulate matter or cloudiness.

  • To confirm, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).

  • The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is the approximate solubility limit.

Protocol 2: A Stepwise Approach to Preparing a Reaction Mixture to Avoid Precipitation

This protocol outlines a best-practice method for preparing a bioconjugation reaction mixture to minimize the risk of precipitation.

Workflow Diagram:

G cluster_0 Reaction Mixture Preparation Workflow prep_stock 1. Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. prep_buffer 2. Prepare your biomolecule in the optimized aqueous reaction buffer. add_dropwise 3. While gently vortexing the biomolecule solution, add the This compound stock solution dropwise. incubate 4. Incubate the reaction mixture under the desired conditions (temperature, time).

Caption: A recommended workflow for preparing a reaction mixture to prevent precipitation.

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Under an inert atmosphere if possible, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).

  • Prepare Biomolecule Solution:

    • Dissolve or dilute your biomolecule (e.g., protein, antibody) in the aqueous reaction buffer that has been optimized for its stability and the intended reaction pH.

  • Combine Reagents:

    • Gently stir or vortex the biomolecule solution.

    • Slowly add the calculated volume of the this compound stock solution to the biomolecule solution. Adding the organic stock solution to the aqueous buffer in a dropwise manner with mixing can prevent localized high concentrations that may lead to precipitation.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature for the required duration. Periodically check for any signs of precipitation.

By following these guidelines and systematically troubleshooting, researchers can effectively resolve issues with this compound precipitation and ensure the success of their experiments.

References

Validation & Comparative

A Researcher's Guide to Confirming N3-PEG12-Hydrazide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. N3-PEG12-Hydrazide is a heterobifunctional linker prized for its versatility, featuring an azide (N3) group for "click chemistry" and a hydrazide group for conjugation to aldehydes and ketones.[1][2] The initial step—forming a stable hydrazone bond via the hydrazide group—is critical. Confirming the efficiency of this ligation is essential before proceeding to subsequent orthogonal reactions involving the azide group.[3][4]

This guide provides a comprehensive comparison of analytical methods to confirm and quantify the efficiency of this compound conjugation, complete with experimental protocols and a look at alternative conjugation chemistries.

Methods for Confirming Hydrazone Conjugation: A Comparative Analysis

The efficiency of a PEGylation reaction is typically assessed by determining the degree of conjugation and the purity of the final product.[5] A variety of analytical techniques can be employed, each with distinct principles, sensitivities, and outputs.

Table 1: Comparison of Analytical Techniques for Conjugation Efficiency Determination

Feature ¹H NMR Spectroscopy Mass Spectrometry (ESI/MALDI-TOF) RP-HPLC UV-Vis Spectroscopy SDS-PAGE (for Proteins)
Principle Quantifies proton signals specific to the PEG linker and the target molecule. Measures the mass-to-charge ratio of the conjugate to confirm a precise mass shift. Separates the conjugate from reactants based on hydrophobicity, allowing for quantification. Measures the change in absorbance upon formation of the hydrazone bond, which can create a new chromophore. Separates proteins based on size; PEGylation causes a visible shift in mobility.
Primary Output Molar ratio (degree of conjugation). Definitive mass confirmation and purity assessment. Purity of conjugate, quantification of reactants and products. Qualitative confirmation and reaction kinetics. Qualitative or semi-quantitative assessment of conjugation.
Sensitivity Moderate (μg-mg range). High (ng-μg range). High (ng-μg range). Low to moderate (μg-mg range). Moderate (μg range).
Pros Provides direct structural information and molar ratios without needing a standard. Provides unambiguous confirmation of covalent modification. Highly sensitive. Excellent for assessing purity and quantifying multiple species in a mixture. Simple, non-destructive, and allows for real-time reaction monitoring. Widely accessible, provides a clear visual confirmation of increased molecular weight.

| Cons | Requires relatively large amounts of pure sample; complex spectra for large molecules. | Can be destructive; complex mixtures may cause ion suppression. | Requires method development; may not resolve all species if they have similar retention times. | Indirect method; requires a change in absorbance upon conjugation. Low sensitivity. | Low resolution; provides only an estimate of molecular weight and purity. |

Experimental Workflows and Protocols

The general workflow for this compound conjugation involves the preparation of the target molecule, the conjugation reaction itself, purification, and finally, analysis to confirm efficiency.

Conjugation_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis A Target Molecule (e.g., Protein, Nanoparticle) B Introduce Aldehyde/Ketone (e.g., NaIO₄ Oxidation of Glycans) A->B C Conjugation Reaction with This compound B->C pH 5.5-7.4 2-24 hours D Purify Conjugate (e.g., SEC, Dialysis) C->D E Confirm Efficiency (MS, HPLC, NMR, etc.) D->E

Caption: A generalized workflow for conjugation using this compound.

Protocol 1: Site-Specific Antibody Conjugation via Glycan Oxidation

This protocol describes the generation of aldehyde groups on an antibody's carbohydrate chains for specific reaction with the hydrazide linker.

  • Antibody Preparation : Exchange the antibody into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Oxidation : Cool the antibody solution to 4°C. Add a freshly prepared sodium periodate (NaIO₄) solution to a final concentration of ~1-2 mM. Incubate in the dark at 4°C for 30 minutes.

  • Quenching : Stop the reaction by adding propylene glycol or glycerol to a final concentration of ~15-20 mM and incubate for 10 minutes at 4°C.

  • Purification : Immediately remove excess periodate and quenching agent using a desalting column (e.g., G-25) pre-equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.4).

  • Conjugation : Add a 50- to 100-fold molar excess of this compound to the purified, oxidized antibody. Incubate for 2-4 hours at room temperature. The hydrazone bond forms optimally in a pH range of 5.5 to 7.4.

  • Final Purification : Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted linker.

Protocol 2: Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry provides direct evidence of conjugation by detecting the mass increase of the target molecule.

  • Sample Preparation : Prepare samples of the unconjugated target molecule and the purified conjugate at a suitable concentration (e.g., 0.1-1 mg/mL) in a volatile buffer or water.

  • Analysis : Acquire the mass spectra for both samples using ESI-MS or MALDI-TOF MS.

  • Confirmation : Compare the spectra. A mass shift corresponding to the molecular weight of the attached this compound moiety confirms a successful conjugation. Multiple additions of the linker can also be identified.

Protocol 3: Quantification of Efficiency by RP-HPLC

RP-HPLC separates molecules based on hydrophobicity. Since PEGylation alters a molecule's properties, this technique can effectively separate the conjugated product from the starting materials.

  • Method Development : Develop an appropriate gradient method using a C4, C8, or C18 column. Mobile phases typically consist of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

  • Sample Analysis : Inject the purified conjugate, the unconjugated starting material, and the reaction mixture (optional) into the HPLC system.

  • Quantification : Identify the peaks corresponding to the unreacted target molecule and the final conjugate. Calculate the conjugation efficiency by integrating the peak areas. The percentage of conjugated product relative to the total target molecule (conjugated + unreacted) represents the efficiency.

Caption: Hydrazone ligation between an aldehyde/ketone and this compound.

Comparison with Alternative Conjugation Chemistries

This compound offers a site-specific approach to PEGylation by targeting glycans. However, other methods targeting different functional groups are also widely used. Understanding these alternatives provides context for selecting the best strategy for a given application.

Table 2: Comparison of Common PEGylation Chemistries

Feature Hydrazide-Aldehyde/Ketone Maleimide-Thiol NHS Ester-Amine
Target Group Aldehydes or ketones (often introduced via glycan oxidation). Free thiols (from cysteine residues). Primary amines (from lysine residues and N-terminus).
Typical Reaction pH 5.5 - 7.4 6.5 - 7.5 7.0 - 9.0
Bond Formed Hydrazone Thioether Amide
Bond Stability Reversible under acidic conditions (pH < 5), which can be useful for drug delivery. Highly stable. Highly stable.
Site-Specificity High (when targeting oxidized glycans in the Fc region of antibodies). High (if free cysteines are rare or engineered into specific sites). Low (lysine residues are often abundant and surface-exposed, leading to a heterogeneous mixture).

| Key Advantage | Conjugation away from antigen-binding sites; pH-sensitive bond option. | Fast and highly specific reaction for thiols. | Simple one-step reaction targeting abundant functional groups. |

Method_Selection start What is your primary analytical goal? q1 Need direct mass confirmation? start->q1 q2 Need to quantify purity & separate species? q1->q2 No ans1 Use Mass Spectrometry q1->ans1 Yes q3 Need molar ratio & have pure sample? q2->q3 No ans2 Use RP-HPLC q2->ans2 Yes ans3 Use ¹H NMR q3->ans3 Yes ans4 Consider other methods (UV-Vis, SDS-PAGE) q3->ans4 No

Caption: Decision guide for selecting an analytical confirmation method.

By carefully selecting from the available analytical techniques, researchers can confidently verify the efficiency of their this compound conjugation, ensuring the quality and reliability of their subsequent experiments and product development.

References

A Head-to-Head Comparison: N3-PEG12-Hydrazide vs. Maleimide-PEG for Site-Specific Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable attachment of molecules to antibodies is paramount for the creation of effective therapeutics and diagnostics, most notably antibody-drug conjugates (ADCs). The choice of linker chemistry is a critical determinant of the final conjugate's stability, homogeneity, and overall efficacy. This guide provides an objective, data-driven comparison of two prominent PEGylated linkers: N3-PEG12-Hydrazide, which facilitates site-specific conjugation to antibody glycans, and Maleimide-PEG, which targets cysteine residues.

This comparison delves into the distinct reaction mechanisms, performance metrics, and experimental protocols for each linker, offering a comprehensive resource to inform strategic decisions in bioconjugation.

At a Glance: Key Differences

FeatureThis compound (Glycan Conjugation)Maleimide-PEG (Cysteine Conjugation)
Target Site Conserved N-linked glycans in the Fc regionCysteine residues (native or engineered)
Reaction Chemistry Aldehyde-Hydrazide ligation (forms a hydrazone bond)Thiol-Michael addition (forms a thioether bond)
Site-Specificity High, targets Fc region away from antigen-binding sites[1]Variable; can be site-specific with engineered cysteines, but conjugation to native, reduced disulfides can be heterogeneous[1][2]
Homogeneity (DAR) Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR)[3]Can be heterogeneous (DARs of 0, 2, 4, 6, or 8) with native disulfide reduction[1]. Site-engineered antibodies can achieve high homogeneity (e.g., DAR=2)
Bond Stability Hydrazone bonds are generally stable but can be designed to be acid-labile for controlled release in acidic environments like lysosomesThioether bonds are highly stable. However, the succinimide ring can undergo a retro-Michael reaction, leading to deconjugation in vivo, particularly if not stabilized
Impact on Antibody Function Minimal impact on antigen-binding affinity as conjugation occurs away from the Fab regionReduction of hinge disulfide bonds can potentially impact antibody structure and function. Conjugation near the antigen-binding site could reduce affinity

Quantitative Performance Comparison

The selection between this compound and Maleimide-PEG hinges on the desired characteristics of the final antibody conjugate. The following table summarizes key performance metrics based on available data.

Performance MetricThis compoundMaleimide-PEGKey Considerations
Conjugation Efficiency Can be very efficient.High affinity and fast kinetics under mild, physiological conditions, with efficiencies often exceeding 80%.Reaction conditions such as pH, temperature, and reagent ratios must be optimized for both methods to maximize efficiency.
Drug-to-Antibody Ratio (DAR) Typically yields a more homogeneous product with a well-defined DAR.Can result in a heterogeneous mixture with a range of DARs (0-8) when targeting native disulfides. Engineered cysteines allow for precise DAR control (e.g., DAR=2).Homogeneity is crucial for consistent efficacy and a predictable pharmacokinetic profile.
In Vivo Stability Glycan-conjugated ADCs demonstrated enhanced serum stability with minimal payload loss over seven days. Hydrazone bond stability is pH-dependent and can be engineered for controlled release.Maleimide-based conjugates can exhibit instability, with up to 50% payload loss reported in some studies due to retro-Michael reaction and exchange with serum components like albumin.Linker stability in plasma is critical to prevent premature drug release and associated off-target toxicity.
Impact on Binding Affinity Conjugation at the Fc glycan sites is distant from the antigen-binding Fab region, minimizing the impact on antibody binding affinity.Reduction of disulfide bonds in the hinge region and conjugation to nearby cysteines can potentially alter the antibody's conformation and affect its binding affinity.Maintaining the antibody's biological activity is of utmost importance for its therapeutic function.

Experimental Workflows

The conjugation processes for this compound and Maleimide-PEG differ significantly, primarily in the initial antibody modification step.

Conjugation_Workflows cluster_N3_PEG12_Hydrazide This compound Workflow cluster_Maleimide_PEG Maleimide-PEG Workflow N3_Start Antibody in Amine-Free Buffer N3_Oxidation Oxidation (e.g., NaIO₄) N3_Start->N3_Oxidation Generate Aldehydes N3_Quench Quenching N3_Oxidation->N3_Quench N3_Purify1 Purification (Desalting) N3_Quench->N3_Purify1 N3_Conjugation Conjugation with This compound N3_Purify1->N3_Conjugation Form Hydrazone Bond N3_Purify2 Final Purification (SEC/Dialysis) N3_Conjugation->N3_Purify2 N3_End Homogeneous Antibody Conjugate N3_Purify2->N3_End Mal_Start Antibody in Buffer Mal_Reduction Reduction (e.g., TCEP/DTT) Mal_Start->Mal_Reduction Generate Free Thiols Mal_Purify1 Purification (Desalting) Mal_Reduction->Mal_Purify1 Mal_Conjugation Conjugation with Maleimide-PEG Mal_Purify1->Mal_Conjugation Form Thioether Bond Mal_Quench Quenching (e.g., Cysteine) Mal_Conjugation->Mal_Quench Mal_Purify2 Final Purification (SEC/Dialysis) Mal_Quench->Mal_Purify2 Mal_End Antibody Conjugate (Potentially Heterogeneous) Mal_Purify2->Mal_End

Comparative workflows for antibody conjugation.

Detailed Experimental Protocols

This compound Conjugation via Antibody Glycans

This protocol involves the oxidation of antibody glycans to generate aldehyde groups, followed by conjugation with the hydrazide linker.

1. Antibody Preparation and Oxidation:

  • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare a fresh solution of sodium periodate (NaIO₄) in the reaction buffer.

  • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 15-20 mM. Incubate for 5-10 minutes.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess periodate and quenching agent.

2. Conjugation Reaction:

  • Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Add a 20- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.

  • For catalyzed reactions, aniline can be added to a final concentration of 10-20 mM to increase the reaction rate at physiological pH.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

3. Purification and Characterization:

  • Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove the excess this compound.

  • Characterize the final product to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Maleimide-PEG Conjugation via Antibody Cysteines

This protocol involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation with the maleimide linker.

1. Antibody Preparation and Reduction:

  • Buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to the antibody solution.

  • Incubate at 37°C for 30-90 minutes. It is recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.

  • Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0).

2. Conjugation Reaction:

  • Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the reduced antibody.

  • Gently mix and incubate the reaction at 4°C overnight or at room temperature for 1-2 hours. The reaction proceeds readily at a neutral or slightly basic pH.

3. Quenching, Purification, and Characterization:

  • Quench the reaction by adding an excess of a thiol-containing molecule like L-cysteine or N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC from unreacted linker and quenching agent by SEC or dialysis.

  • Characterize the conjugate for DAR, purity, and aggregation.

Logical Decision-Making Framework

The choice between this compound and Maleimide-PEG depends on the specific goals of the research or drug development program.

Decision_Tree Start Start: Select Conjugation Strategy Homogeneity Is a homogeneous product critical? Start->Homogeneity Stability Is linker stability in circulation a primary concern? Homogeneity->Stability No N3_Hydrazide Choose this compound (Glycan Conjugation) Homogeneity->N3_Hydrazide Yes Engineered Is an engineered antibody with specific cysteine mutations available? Stability->Engineered No Stability->N3_Hydrazide Yes Maleimide_Engineered Choose Maleimide-PEG (Engineered Cysteine) Engineered->Maleimide_Engineered Yes Maleimide_Native Choose Maleimide-PEG (Native Disulfides) - Acknowledge heterogeneity Engineered->Maleimide_Native No

Decision-making flowchart for linker selection.

Conclusion

Both this compound and Maleimide-PEG are powerful tools for antibody conjugation, each with distinct advantages and disadvantages.

This compound excels in producing homogeneous conjugates with high site-specificity , targeting the Fc glycans away from the antigen-binding sites. This approach generally leads to enhanced stability in vivo and minimal impact on the antibody's biological function. It is an ideal choice when a well-defined and stable product is the primary objective.

Maleimide-PEG offers a rapid and efficient conjugation method to cysteine residues. While conjugation to native, reduced disulfides can lead to heterogeneity and potential instability , the use of engineered antibodies with specific cysteine mutations allows for the creation of homogeneous and stable conjugates . This method is well-established and widely used in the field.

Ultimately, the optimal choice of linker depends on a careful consideration of the specific antibody, the nature of the payload, and the desired pharmacological properties of the final conjugate. This guide provides the foundational knowledge and data to make an informed decision, paving the way for the development of more effective and safer antibody-based therapeutics and diagnostics.

References

A Head-to-Head Comparison: N3-PEG12-Hydrazide vs. NHS-ester PEG for Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a pivotal step in the development of protein therapeutics. The choice of linker chemistry dictates not only the efficiency of the conjugation reaction but also the stability, bioactivity, and overall performance of the final bioconjugate. This guide provides an in-depth, objective comparison of two prominent PEGylation reagents: N3-PEG12-Hydrazide and NHS-ester PEG, supported by a summary of experimental data and detailed methodologies.

This comparison delves into the distinct chemistries of these two linkers, outlining their respective reaction partners, bond stabilities, and optimal conditions. We will explore the site-specific potential of hydrazide chemistry and the broad utility of NHS-ester reactions, providing a framework for selecting the most appropriate tool for your protein modification needs.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG
Reactive Group(s) Hydrazide (-CONHNH₂), Azide (-N₃)N-Hydroxysuccinimide ester
Primary Target on Protein Aldehydes/Ketones (from oxidized glycans), Carboxylic acids (with EDC)Primary amines (ε-amino group of Lysine residues, N-terminus)
Resulting Linkage Hydrazone (pH-sensitive), Diacylhydrazide (stable), Triazole (via click chemistry)Amide (highly stable)
Reaction pH Hydrazone formation: pH 5.0-7.0; EDC coupling: pH 4.5-6.0pH 7.0-9.0
Key Advantages Site-specific conjugation to glycoproteins; Orthogonal azide handle for further functionalization.High reactivity with abundant amine groups; Forms highly stable bonds.
Key Considerations Requires the presence of carbonyls or carboxyls; Hydrazone bond is less stable than an amide bond.Can lead to heterogeneous products due to multiple lysine residues; NHS esters are sensitive to moisture.[1]

Delving into the Chemistries

NHS-ester PEG: The Workhorse of Amine-Reactive PEGylation

NHS-ester PEG reagents are widely used for their straightforward and efficient reaction with primary amines on proteins.[2] The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by the unprotonated ε-amino group of lysine residues and the α-amino group of the N-terminus, forming a stable amide bond.[3] This reaction is typically carried out at a pH range of 7.0-9.0 to ensure that the primary amines are sufficiently deprotonated and reactive.[4]

However, the abundance of lysine residues on the surface of most proteins often leads to a heterogeneous mixture of PEGylated species, with varying numbers of PEG chains attached at different locations.[5] This heterogeneity can pose challenges in purification and characterization and may result in a product with variable biological activity.

This compound: Precision and Versatility

This compound offers a more targeted approach to protein PEGylation, particularly for glycoproteins. The hydrazide group reacts specifically with aldehyde or ketone groups to form a hydrazone linkage. These carbonyl groups can be generated on the carbohydrate moieties of glycoproteins through mild oxidation with sodium periodate, directing the PEGylation to the glycan chains and away from the protein backbone. This site-specific modification is advantageous for preserving the protein's native structure and function.

The hydrazone bond is notably less stable than the amide bond formed by NHS-esters, especially in acidic environments where it can be hydrolyzed. This pH-dependent stability can be leveraged for applications requiring controlled release of the protein in acidic microenvironments, such as tumors. For applications demanding a more permanent linkage, the hydrazone bond can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable alkyl hydrazide.

Furthermore, the presence of the azide group on this compound provides an orthogonal handle for subsequent "click" chemistry reactions. This allows for the attachment of other molecules, such as targeting ligands, imaging agents, or small molecule drugs, creating multifunctional bioconjugates.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of PEGylation efficiency between this compound and NHS-ester PEG are not extensively available in peer-reviewed literature, the following table summarizes typical yields and outcomes based on published protocols and studies.

ParameterThis compound (to oxidized glycoprotein)NHS-ester PEG (to primary amines)
Reported Yield of Mono-PEGylated Product Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins.Can achieve high yields, but often results in a mixture of PEGylated species. Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions.
Degree of PEGylation Typically low and controlled due to the limited number of glycosylation sites.Can be high and variable, depending on the number of accessible lysine residues and reaction conditions.
Reaction Specificity High, targets generated aldehydes on glycans.Low, targets multiple lysine residues.
Product Homogeneity Generally high.Generally low (heterogeneous mixture of positional isomers).

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Glycoprotein with this compound

This protocol describes the site-specific conjugation of this compound to a glycoprotein by targeting its carbohydrate moieties.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol

  • Desalting column

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation: Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Stop the oxidation by adding the Quenching Solution to a final concentration of 100 mM. Incubate on ice for 10 minutes.

  • Buffer Exchange: Remove excess periodate and glycerol by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.

  • PEGylation: Add a 20 to 50-fold molar excess of this compound to the oxidized glycoprotein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the PEGylated glycoprotein using size-exclusion chromatography to remove unreacted PEG and byproducts.

  • Characterization: Analyze the degree of PEGylation and purity of the conjugate using SDS-PAGE, HPLC, and mass spectrometry.

Protocol 2: Non-Specific PEGylation of a Protein with NHS-ester PEG

This protocol provides a general guideline for the conjugation of an NHS-ester PEG to a protein containing primary amines.

Materials:

  • Protein of interest

  • NHS-ester PEG

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Reagent Preparation: Equilibrate the NHS-ester PEG vial to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of NHS-ester PEG in anhydrous DMSO or DMF.

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEGylation: Add a 5 to 20-fold molar excess of the NHS-ester PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method (e.g., size-exclusion or ion-exchange) to separate the PEGylated protein from unreacted PEG and unmodified protein.

  • Characterization: Characterize the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree and distribution of PEGylation.

Visualizing the Workflows and Decision-Making Process

To better illustrate the experimental processes and the logic behind choosing a PEGylation reagent, the following diagrams are provided in DOT language.

NHS_Ester_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 7.0-9.0) Mix Mix Protein and NHS-ester PEG Protein_Solution->Mix NHS_PEG_Solution NHS-ester PEG in DMSO/DMF NHS_PEG_Solution->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (SEC/IEX) Quench->Purify Characterize Characterize (SDS-PAGE, HPLC, MS) Purify->Characterize Final_Product Heterogeneous PEGylated Protein Characterize->Final_Product

Caption: Workflow for non-specific protein PEGylation using NHS-ester PEG.

N3_Hydrazide_PEGylation_Workflow cluster_oxidation Glycan Oxidation cluster_pegylation PEGylation cluster_analysis Purification & Analysis Glycoprotein Glycoprotein in Acetate Buffer (pH 5.5) Oxidize Oxidize with NaIO₄ Glycoprotein->Oxidize Quench_Ox Quench with Glycerol Oxidize->Quench_Ox Buffer_Ex Buffer Exchange (Desalting) Quench_Ox->Buffer_Ex Add_Hydrazide Add this compound Buffer_Ex->Add_Hydrazide Incubate_Peg Incubate (2-4h RT or O/N 4°C) Add_Hydrazide->Incubate_Peg Purify Purify (SEC) Incubate_Peg->Purify Characterize Characterize (SDS-PAGE, HPLC, MS) Purify->Characterize Final_Product Homogeneous PEGylated Protein Characterize->Final_Product PEGylation_Decision_Tree Start Start: Choose a PEGylation Strategy Site_Specific Is site-specificity critical? Start->Site_Specific Glycoprotein Is the protein a glycoprotein? Site_Specific->Glycoprotein Yes Stable_Linkage Is a highly stable linkage required? Site_Specific->Stable_Linkage No Dual_Function Is dual functionality (e.g., click chemistry) required? Glycoprotein->Dual_Function Yes Consider_Alternatives Consider alternative site-specific methods (e.g., Cys-maleimide) Glycoprotein->Consider_Alternatives No Use_N3_Hydrazide Use this compound Dual_Function->Use_N3_Hydrazide Yes Dual_Function->Use_N3_Hydrazide No Stable_Linkage->Site_Specific No Heterogeneity Is a heterogeneous product acceptable? Stable_Linkage->Heterogeneity Yes Heterogeneity->Site_Specific No Use_NHS_Ester Use NHS-ester PEG Heterogeneity->Use_NHS_Ester Yes

References

Stability comparison of hydrazone bond from N3-PEG12-Hydrazide vs. oxime bond

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals the superior stability of oxime linkages over hydrazone bonds, a critical consideration for researchers in drug development and bioconjugation. Experimental data consistently demonstrates that oximes exhibit significantly lower rates of hydrolysis, particularly under acidic conditions, ensuring greater conjugate stability.

For scientists designing targeted drug delivery systems, antibody-drug conjugates (ADCs), or other bioconjugates, the choice of chemical linker is paramount to efficacy and safety. Both hydrazone and oxime bonds are formed by the reaction of a carbonyl group (an aldehyde or ketone) with a hydrazine or an alkoxyamine, respectively. While both are popular choices for creating pH-sensitive linkages, a deep dive into their chemical properties reveals a clear stability advantage for the oxime bond.

Hydrazone bonds, such as those formed from N3-PEG12-Hydrazide, are known for their susceptibility to hydrolysis in acidic environments.[1][2] This feature is often exploited for drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[1][2] However, this inherent instability can also lead to premature drug release in the bloodstream, potentially causing off-target toxicity. In contrast, oxime bonds are substantially more resistant to acid-catalyzed hydrolysis, offering a more stable and reliable linkage for applications requiring long-term circulation and minimal premature cleavage.[3]

Quantitative Stability Comparison

The hydrolytic stability of isostructural hydrazones and an oxime has been systematically evaluated, revealing significant differences in their hydrolysis rates. The data, summarized in the table below, highlights the superior stability of the oxime linkage across a range of pH values.

Conjugate TypepH 5.0 Half-life (t½)pH 7.0 Half-life (t½)Relative Rate Constant (pH 7.0)
Oxime ~3 years~25 days1
Acetylhydrazone 4.9 hours2 hours~300x faster than oxime
Methylhydrazone 1.1 hours40 minutes~600x faster than oxime
Semicarbazone 12 hours3.6 hours~160x faster than oxime

Data adapted from Kalia and Raines, Angew. Chem. Int. Ed. 2008.

As the data indicates, the rate constant for the hydrolysis of an oxime at pD 7.0 was found to be approximately 600-fold lower than that of a simple methylhydrazone and 300-fold lower than that of an acetylhydrazone. This translates to a significantly longer half-life for the oxime-linked conjugate, underscoring its enhanced stability.

The Chemical Basis for Stability

The difference in stability between oxime and hydrazone bonds stems from the electronic properties of the heteroatom adjacent to the imine nitrogen. The oxygen atom in an oxime is more electronegative than the nitrogen atom in a hydrazone. This increased electronegativity reduces the basicity of the imine nitrogen in the oxime, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.

Below is a diagram illustrating the formation and hydrolysis pathway for both hydrazone and oxime bonds.

G cluster_formation Bond Formation cluster_hydrolysis Bond Hydrolysis (Acid-Catalyzed) Carbonyl Aldehyde / Ketone (R-C(=O)-R') Hydrazone Hydrazone Bond (C=N-NH-) Carbonyl->Hydrazone + Hydrazine - H2O Oxime Oxime Bond (C=N-O-) Carbonyl->Oxime + Alkoxyamine - H2O Hydrazine Hydrazine Derivative (e.g., this compound) Alkoxyamine Alkoxyamine (R-O-NH2) Hydrazone_H Hydrazone Bond Protonation_H Protonation of Imine Nitrogen Hydrazone_H->Protonation_H + H+ Oxime_H Oxime Bond Protonation_O Protonation of Imine Nitrogen Oxime_H->Protonation_O + H+ Attack_H Nucleophilic Attack by H2O Protonation_H->Attack_H Attack_O Nucleophilic Attack by H2O Protonation_O->Attack_O Cleavage_H Bond Cleavage Attack_H->Cleavage_H Cleavage_O Bond Cleavage Attack_O->Cleavage_O

Caption: Formation and acid-catalyzed hydrolysis of hydrazone and oxime bonds.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following outlines a general method for assessing the hydrolytic stability of hydrazone and oxime conjugates.

Objective: To determine the hydrolysis rate and half-life of a conjugate at different pH values.

Materials:

  • The conjugate of interest (e.g., payload linked via hydrazone or oxime)

  • Buffer solutions at various pH values (e.g., pH 5.0, 6.0, 7.4)

  • Organic solvent for stock solution (e.g., DMSO)

  • Quenching solution (if necessary)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column

  • UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the conjugate in an appropriate solvent (e.g., 1-2 mg/mL in DMSO).

  • Incubation: Dilute the stock solution into the pre-warmed (typically 37°C) buffer solutions of different pH values to a final concentration suitable for HPLC analysis.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: If necessary, quench the hydrolysis by adding a solution that neutralizes the pH or stops the reaction.

  • HPLC Analysis: Inject the samples onto the RP-HPLC system. Use a gradient elution method to separate the intact conjugate from the cleaved products.

  • Data Analysis: Monitor the elution profile with a UV detector at a wavelength where the conjugate or one of its components has strong absorbance. Integrate the peak area corresponding to the intact conjugate for each time point. The percentage of intact conjugate remaining is plotted against time, and the half-life is calculated from the first-order decay curve.

The following diagram illustrates the experimental workflow for determining conjugate stability.

G A Prepare Conjugate Stock Solution B Dilute in Buffers (pH 5.0, 7.4) at 37°C A->B C Incubate and Sample at Various Time Points B->C D Quench Reaction (if necessary) C->D E Analyze by RP-HPLC D->E F Integrate Peak Area of Intact Conjugate E->F G Plot % Intact vs. Time & Calculate Half-life F->G

Caption: Experimental workflow for assessing conjugate stability.

Conclusion

For applications demanding high stability and minimal premature cleavage, the oxime bond is the superior choice over the hydrazone linkage. Its significantly lower susceptibility to hydrolysis, rooted in fundamental electronic principles, provides a more robust and reliable platform for the development of next-generation bioconjugates. While the pH-sensitivity of hydrazones can be advantageous for specific drug release strategies, researchers must carefully weigh this against the inherent risk of instability. The quantitative data and clear mechanistic understanding strongly support the use of oxime chemistry for creating stable, long-circulating bioconjugates.

References

A Comparative Guide to Mass Spectrometry Analysis for N3-PEG12-Hydrazide Conjugate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is paramount for the development of effective and safe therapeutics and diagnostics. N3-PEG12-Hydrazide is a discrete-length polyethylene glycol (PEG) linker that offers a versatile platform for bioconjugation, featuring an azide group for "click chemistry" and a hydrazide group for reaction with carbonyls. This guide provides a comparative overview of mass spectrometry (MS) for the characterization of this compound conjugates, supported by experimental data and protocols, and contrasted with alternative analytical techniques.

Mass Spectrometry: The Gold Standard for Conjugate Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the detailed structural characterization of PEGylated molecules.[1] Its high resolution and sensitivity are essential for confirming successful conjugation, determining the precise molecular weight, and identifying potential impurities. For discrete linkers like this compound, Electrospray Ionization (ESI) is often preferred over Matrix-Assisted Laser Desorption/Ionization (MALDI) due to its softer ionization process and its seamless integration with liquid chromatography systems.[1]

The primary challenge in the MS analysis of PEGylated proteins is the potential for generating complex spectra due to multiple charge states and the inherent heterogeneity of some PEG polymers. However, since this compound is a discrete-length (monodisperse) PEG, the complexity arising from polydispersity is eliminated.[2]

Key Information Obtained from Mass Spectrometry:
  • Confirmation of Conjugation: A successful conjugation of this compound (Molecular Weight: 657.74 g/mol ) will result in a predictable mass shift in the target molecule.

  • Degree of PEGylation: For molecules with multiple potential conjugation sites, such as antibodies, mass spectrometry can determine the distribution of species with different numbers of attached linkers, often referred to as the drug-to-antibody ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs).[2][3]

  • Structural Integrity: High-resolution mass spectrometry can help confirm that the conjugation process has not led to unintended modifications or degradation of the biomolecule.

  • Purity Assessment: LC-MS can separate and identify unreacted starting materials and other impurities from the final conjugate.

Comparative Analysis of Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of an this compound conjugate often involves orthogonal techniques to provide a complete picture of its purity, homogeneity, and stability.

FeatureMass Spectrometry (ESI-QTOF)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)
Principle Measures the mass-to-charge ratio of ions in the gas phase.Separates molecules based on their hydrophobicity under non-denaturing conditions.Separates molecules based on their hydrophobicity under denaturing conditions.
Primary Output Precise molecular weight of the conjugate and its different species (e.g., DAR distribution).Relative quantification of species with different degrees of conjugation (DAR).Purity assessment and quantification of conjugate vs. unconjugated species.
Key Advantage Provides direct confirmation of mass and structure.Excellent for resolving species with different drug loads in their native-like conformation.High resolution for separating closely related species.
Limitation Can produce complex spectra with multiple charge states, though this can be mitigated.Does not provide direct mass information; peak identification may require MS.Can denature proteins, potentially leading to loss of structural information.
Sensitivity High (ng-µg range)Moderate (µg range)High (ng-µg range)

Experimental Protocols

LC-MS Analysis of an this compound Conjugated Antibody

This protocol is designed for the characterization of an antibody-drug conjugate (ADC) where the this compound linker is used.

a. Sample Preparation:

  • Desalt the antibody conjugate sample using a suitable spin column or buffer exchange system into a volatile buffer such as 10 mM ammonium acetate.

  • Adjust the final concentration to approximately 1 mg/mL.

b. Liquid Chromatography (LC) Conditions:

  • Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

c. Mass Spectrometry (ESI-QTOF) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 40 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 500-4000 m/z.

d. Data Analysis:

  • The raw data containing the multiply charged ion series is deconvoluted to obtain the zero-charge mass spectrum. This will show the mass of the unconjugated antibody and the various drug-loaded species.

  • A mass increase of approximately 658 Da for each this compound linker attached would be expected (the exact mass will depend on the molecule conjugated to the other end of the linker). For a discrete PEG12 conjugate, a mass increase of around 570.5 Da for the PEG12 portion has been observed. In another example, a DOTA-PEG12 conjugate showed a mass increase of 1225 Da.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

a. Sample Preparation:

  • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

b. HPLC Conditions:

  • Column: A HIC column suitable for antibodies (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

c. Data Analysis:

  • The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated linkers (and thus increased hydrophobicity).

  • The weighted average DAR is calculated from the relative peak areas of the different species.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of a bioconjugate using an this compound linker.

cluster_synthesis Conjugation Synthesis cluster_analysis Characterization cluster_results Data Output A Target Molecule (e.g., Antibody with Carbonyl Group) C Hydrazone Formation A->C B This compound B->C D Purification (e.g., SEC) C->D E Azide-Functionalized Conjugate D->E F LC-MS Analysis E->F G HIC Analysis E->G H RP-HPLC Analysis E->H I Molecular Weight Confirmation & DAR F->I J DAR Profile & Purity G->J K Purity & Quantification H->K

Workflow for this compound Conjugate Synthesis and Analysis.

cluster_lcms LC-MS Characterization cluster_data Data Processing cluster_output Final Results A Inject Conjugate into LC B Chromatographic Separation A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., QTOF) C->D E Detection of m/z D->E F Raw Spectrum (m/z vs. Intensity) E->F G Deconvolution Algorithm F->G H Zero-Charge Mass Spectrum G->H I Unconjugated Mass H->I J Conjugated Masses (DAR Profile) H->J K Impurity Identification H->K

References

Site-Specific Conjugation with N3-PEG12-Hydrazide: A Superior Approach to Homogeneous and Potent Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of highly effective and safe antibody-drug conjugates (ADCs) is a primary objective. The method of conjugating the cytotoxic payload to the antibody is a critical determinant of the final product's performance. This guide provides a comprehensive comparison of site-specific conjugation utilizing N3-PEG12-Hydrazide with traditional random conjugation methods, supported by experimental data, to highlight the significant advantages of the site-specific approach.

Random conjugation methods, which typically target lysine or cysteine residues, have historically been the standard for ADC development. However, these methods often result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to inconsistent efficacy, unpredictable pharmacokinetics, and potential off-target toxicities. In contrast, site-specific conjugation, particularly through the glycan moieties in the Fc region of the antibody using reagents like this compound, offers a path to creating homogeneous ADCs with a defined DAR and preserved antibody function.

Unveiling the Advantages: A Head-to-Head Comparison

Site-specific conjugation with this compound overcomes many of the limitations associated with random methods. By targeting the conserved glycans on the Fc region, conjugation occurs at a distance from the antigen-binding Fab region, thereby minimizing interference with the antibody's primary function. This targeted approach leads to a more uniform product with a consistent DAR, which is crucial for a predictable dose-response relationship and an improved therapeutic window.[1]

FeatureSite-Specific Conjugation (this compound)Random Conjugation (e.g., Lysine-based)
Homogeneity High, produces a single or a few well-defined ADC species.[2]Low, results in a complex and heterogeneous mixture of ADCs.[3]
Drug-to-Antibody Ratio (DAR) Precise and controlled, typically DAR of 2 or 4.[1][2]Variable and difficult to control, leading to a distribution of DARs.
Impact on Antigen Binding Minimal, as conjugation is distant from the antigen-binding site.Potential for significant impairment due to conjugation on or near the Fab region.
Reproducibility High batch-to-batch consistency.Low batch-to-batch consistency, posing challenges for manufacturing and regulatory approval.
Pharmacokinetics (PK) More predictable and often improved PK profile with reduced clearance.Heterogeneous PK profiles, with higher DAR species often clearing more rapidly.
Therapeutic Index Generally wider due to improved safety and efficacy.Narrower due to potential for off-target toxicity and reduced efficacy.
In Vitro Efficacy (IC50) Potent and specific cytotoxicity.Can be potent, but heterogeneity may mask the true potency of optimally conjugated species.
In Vivo Efficacy Often demonstrates superior anti-tumor activity and tolerability.Efficacy can be variable and may be limited by toxicity at higher doses.

Visualizing the Conjugation Strategies

To better understand the fundamental differences between these two approaches, the following diagrams illustrate the respective workflows.

SiteSpecific_Workflow cluster_oxidation Step 1: Antibody Oxidation cluster_conjugation Step 2: Hydrazide Conjugation Antibody Antibody Oxidized_Antibody Antibody with Aldehyde Groups Antibody->Oxidized_Antibody NaIO4 Site_Specific_ADC Homogeneous ADC (Defined DAR) Oxidized_Antibody->Site_Specific_ADC N3_PEG12_Hydrazide This compound N3_PEG12_Hydrazide->Site_Specific_ADC

Site-Specific Conjugation Workflow

Random_Workflow cluster_activation Step 1: Payload Activation cluster_conjugation Step 2: Random Conjugation Payload Payload NHS_Ester_Payload NHS-Ester Activated Payload Payload->NHS_Ester_Payload NHS, EDC Random_ADC Heterogeneous ADC (Variable DAR) NHS_Ester_Payload->Random_ADC Targets Lysine Residues Antibody Antibody Antibody->Random_ADC

Random Conjugation Workflow

Experimental Evidence: A Deeper Dive

Comparative studies have consistently demonstrated the superiority of site-specific conjugation. For instance, a study comparing a site-specifically conjugated radioimmunotherapy agent with its randomly conjugated counterpart showed that the site-specific conjugate had a higher binding capacity. In another study, a site-specific ADC platform demonstrated a significantly improved maximum tolerated dose (MTD) and comparable in vivo tumor inhibition at a lower dose compared to a stochastic ADC.

Furthermore, the homogeneity of site-specific ADCs translates to more consistent in vitro cytotoxicity. A study that produced a homogeneous ADC with a DAR of 2 showed potent and specific cell-killing activity, which was more defined compared to a heterogeneous ADC with an average DAR of 4.

Experimental Protocols

For researchers looking to implement these techniques, detailed protocols are essential.

Protocol 1: Site-Specific Conjugation of Antibody with this compound

This protocol outlines the two-step process of oxidizing the antibody's glycans followed by conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • This compound

  • Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Antibody Oxidation:

    • Prepare a fresh solution of sodium periodate in the conjugation buffer.

    • Add the sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.

  • Hydrazide Conjugation:

    • Dissolve this compound in the conjugation buffer.

    • Add the this compound solution to the oxidized antibody at a 50-100 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess linker.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Random Conjugation of Antibody via Lysine Residues

This protocol describes the conjugation of a payload activated with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester activated payload

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the NHS-ester activated payload in an organic solvent like DMSO.

    • Add the payload solution to the mAb solution at a desired molar ratio (e.g., 10:1 to 20:1 payload to mAb).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching reagents.

  • Characterization:

    • Determine the protein concentration and the average DAR using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

Conclusion

References

A Researcher's Guide to Alternative Bifunctional Linkers for Two-Step Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development and biological research, the precise and stable covalent linkage of molecules—a process known as bioconjugation—is paramount. Two-step bioconjugation strategies, which involve the initial introduction of a bioorthogonal "handle" onto one molecule followed by a highly specific reaction with a second molecule, offer unparalleled control and purity. The success of this approach hinges on the choice of the bifunctional linker and the corresponding bioorthogonal chemistry.

This guide provides an objective comparison of the leading alternative bifunctional linkers and their chemistries, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation, and Staudinger Ligation. We present quantitative performance data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal strategy for their specific application, from antibody-drug conjugates (ADCs) to live-cell imaging.[1][2][3]

Performance Comparison of Key Bioorthogonal Reactions

The selection of a bioorthogonal reaction is dictated by several critical factors, including reaction kinetics, efficiency, stability of the resulting conjugate, and the biocompatibility of the reagents.[4][5] The following table summarizes key quantitative data for the most prominent two-step bioconjugation chemistries.

Reaction TypeReaction Partner 1Reaction Partner 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical ConditionsProduct StabilityKey AdvantagesKey Limitations
IEDDA (Tetrazine Ligation) Tetrazine (Tz)trans-Cyclooctene (TCO)~1 - 10,000+Physiological (PBS, 37°C)Stable dihydropyridazine (N₂ release)Exceptionally fast kinetics, high specificity, no catalyst needed.TCO can be photosensitive and isomerize; tetrazine stability can be inversely related to reactivity.
SPAAC AzideStrained Alkyne (e.g., DBCO, BCN)~0.1 - 1.0Physiological (PBS, 37°C)Stable triazoleExcellent bioorthogonality, no catalyst needed, stable product.Slower kinetics compared to IEDDA; hydrophobicity of some cyclooctynes can be an issue.
Staudinger Ligation AzidePhosphine (engineered)~0.002 - 0.01Physiological (PBS, 37°C)Stable amide bondHighly bioorthogonal, azide group is small and inert.Slow kinetics, potential for phosphine oxidation as a side reaction.

Two-Step Bioconjugation: A General Workflow

The core principle of a two-step (or pre-targeting) strategy involves separating the targeting event from the delivery of the payload. First, a biomolecule (e.g., an antibody) modified with a bioorthogonal handle is administered and allowed to accumulate at its target site while the excess unbound conjugate is cleared from circulation. In the second step, a smaller molecule carrying the payload (e.g., a drug, a fluorophore) and the complementary bioorthogonal handle is administered, which then rapidly and specifically reacts with the handle on the targeted biomolecule.

G cluster_step1 Step 1: Functionalization & Targeting cluster_step2 Step 2: Ligation of Payload A Biomolecule (e.g., Antibody) B Bifunctional Linker (Handle 1) A->B Conjugation C Functionalized Biomolecule D Target Site (e.g., Tumor Cell) C->D Administration & Target Accumulation H Final Bioconjugate (at Target Site) E Payload Molecule (e.g., Drug, Fluorophore) F Bifunctional Linker (Handle 2) E->F Conjugation G Functionalized Payload G->H Administration & Bioorthogonal Reaction

Caption: General workflow for a two-step bioconjugation strategy.

Detailed Comparison of Bifunctional Linker Chemistries

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often called Tetrazine Ligation, is the fastest known bioorthogonal reaction, proceeding with rate constants that can be several orders of magnitude higher than other click chemistries. The reaction occurs between an electron-deficient diene (a tetrazine) and an electron-rich dienophile (most commonly a strained trans-cyclooctene, TCO). This rapid ligation is highly specific and proceeds without a catalyst, making it ideal for in vivo applications where low concentrations and fast clearance are factors.

G cluster_reactants Reactants cluster_products Products Tetrazine Biomolecule-Linker-Tetrazine Intermediate Cycloaddition Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO TCO-Linker-Payload TCO->Intermediate Final Stable Bioconjugate (Dihydropyridazine) Intermediate->Final Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The IEDDA reaction between a tetrazine and a TCO.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of click chemistry that relies on the ring strain of a cyclooctyne to react with an azide, forming a stable triazole linkage. While its kinetics are generally slower than IEDDA, SPAAC is highly robust, and the azide handle is small, metabolically stable, and completely abiotic. A variety of strained alkynes have been developed, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN), each offering different balances of reactivity, stability, and hydrophilicity. This makes SPAAC a versatile and widely used tool for bioconjugation in living systems.

G cluster_reactants Reactants Azide Biomolecule-Linker-Azide Product Stable Bioconjugate (Triazole) Azide->Product [3+2] Cycloaddition Alkyne Strained Alkyne-Linker-Payload (e.g., DBCO) Alkyne->Product

Caption: The SPAAC reaction between an azide and a strained alkyne.

Staudinger Ligation

One of the first bioorthogonal reactions developed, the Staudinger ligation occurs between an azide and an engineered triarylphosphine bearing an electrophilic trap (typically a methyl ester). The reaction forms a stable amide bond, mimicking a native peptide linkage. While foundational, the classic Staudinger ligation suffers from relatively slow kinetics and the potential for the phosphine reagent to be oxidized in biological environments. However, its high specificity and the small, inert nature of the azide handle ensure its continued relevance for certain applications, particularly when reaction speed is not the primary concern.

G cluster_reactants Reactants cluster_products Products Azide Biomolecule-Linker-Azide Intermediate Aza-ylide Intermediate Azide->Intermediate Phosphine Engineered Phosphine-Payload Phosphine->Intermediate Final Stable Bioconjugate (Amide Bond) Intermediate->Final Intramolecular Rearrangement Byproduct Phosphine Oxide Intermediate->Byproduct

Caption: The Staudinger Ligation between an azide and a phosphine.

Experimental Protocols

Protocol 1: General Procedure for Protein Functionalization with an NHS-Ester Linker (Step 1)

This protocol describes the initial step of introducing a bioorthogonal handle (e.g., Azide, DBCO, TCO) onto a protein by targeting primary amines on lysine residues using an N-hydroxysuccinimide (NHS) ester functionalized linker.

  • Protein Preparation: Prepare a solution of the protein (e.g., antibody) at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Solution Preparation: Immediately before use, dissolve the NHS-ester functionalized linker (e.g., Azide-PEG4-NHS Ester) in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-100 mM.

  • Labeling Reaction: Add a 10-20 molar excess of the linker-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Confirm the successful functionalization and determine the degree of labeling (DOL) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: General Procedure for Bioorthogonal Ligation (Step 2)

This protocol outlines the second step where the functionalized protein is reacted with a payload carrying the complementary bioorthogonal group. The example below is for a SPAAC reaction.

  • Reactant Preparation: Prepare a solution of the azide-functionalized protein (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4). Prepare a solution of the payload molecule functionalized with a strained alkyne (e.g., DBCO-Drug) in a compatible solvent.

  • Ligation Reaction: Add a 5-20 fold molar excess of the DBCO-payload solution to the azide-functionalized protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours or at 37°C to increase the reaction rate. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the final bioconjugate to remove excess payload and any remaining unreacted protein using an appropriate chromatography method (e.g., size-exclusion, affinity, or hydrophobic interaction chromatography).

  • Final Characterization: Characterize the final conjugate to confirm successful ligation, purity, and determine the final drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

References

Characterizing N3-PEG12-Hydrazide Conjugates: A Comparative Guide to Determining the Degree of Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. N3-PEG12-Hydrazide has emerged as a valuable tool for the site-specific PEGylation of glycoproteins, offering a unique combination of a carbonyl-reactive hydrazide and a bioorthogonal azide handle for "click" chemistry. This guide provides an objective comparison of this compound with alternative labeling chemistries and details the experimental methodologies for characterizing the degree of labeling of the resulting conjugates.

Comparison of Protein Labeling Chemistries

The selection of a labeling strategy depends on the target protein, the desired site of modification, and the intended application. This compound is primarily used for the site-specific modification of glycoproteins by targeting carbohydrate moieties. This approach offers distinct advantages over more traditional, less specific methods like N-hydroxysuccinimide (NHS)-ester chemistry, which targets primary amines on lysine residues.

Hydrazide chemistry involves the oxidation of cis-diols on the sugar residues of glycoproteins to form aldehydes, which then react with the hydrazide group of the PEG linker to form a stable hydrazone bond.[1][2] This site-specific approach minimizes the risk of modifying amino acid residues that may be critical for the protein's biological activity. In contrast, NHS-ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling at different lysine residues, which can be challenging to characterize and may impact the product's consistency and function.[3]

The terminal azide group on this compound provides an additional layer of versatility, allowing for the subsequent attachment of a wide array of molecules, such as fluorescent dyes, small molecule drugs, or other polymers, via highly efficient and specific "click" chemistry reactions. This bioorthogonal reactivity is a key advantage for creating multifunctional bioconjugates.

Table 1: Comparison of this compound and NHS-Ester PEG Labeling Chemistries

FeatureThis compoundNHS-Ester PEG
Reactive Group Hydrazide (-NHNH2), Azide (-N3)N-Hydroxysuccinimide ester
Primary Target Aldehydes/Ketones (on oxidized glycans)Primary amines (Lysine residues, N-terminus)
Resulting Linkage Hydrazone (pH-sensitive), Triazole (stable)Amide (highly stable)
Specificity High (site-specific on glycans)Low (reacts with multiple lysines)
Reaction pH Hydrazone formation: ~5.0-7.0Amine reaction: ~7.0-9.0
Key Advantages Site-specific labeling, preserves protein active sites, orthogonal azide handle for further modification.High reactivity with abundant functional groups, forms a very stable bond.
Key Considerations Requires glycoprotein with oxidizable sugars, hydrazone bond can be less stable than an amide bond.[3]Can lead to a heterogeneous product mixture, potential for loss of protein activity if lysines in the active site are modified.
Typical Yield Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins.[3]Can achieve high overall yields, but the yield of a specific mono-PEGylated species may be lower and require optimization.

Experimental Workflow for Labeling and Characterization

A systematic approach is essential for the successful labeling of glycoproteins with this compound and the subsequent characterization of the degree of labeling. The overall workflow involves the initial oxidation of the glycoprotein, the conjugation reaction, purification of the conjugate, and finally, analysis using various analytical techniques.

G cluster_0 Glycoprotein Labeling cluster_1 Purification cluster_2 Characterization cluster_3 Data Analysis A Glycoprotein Solution B Oxidation (e.g., Sodium Periodate) A->B C Oxidized Glycoprotein B->C D This compound Conjugation C->D E Crude Conjugate Mixture D->E F Size-Exclusion Chromatography (SEC) or Dialysis E->F G Purified this compound Conjugate F->G H MALDI-TOF MS Analysis G->H I HPLC Analysis (SEC and/or RP-HPLC) G->I J H-NMR Spectroscopy G->J K Determine Avg. Molecular Weight & Degree of Labeling H->K L Assess Purity & Heterogeneity I->L M Quantify Degree of Labeling J->M

Workflow for this compound Conjugation and Characterization.

Experimental Protocols

Detailed protocols for the key steps in the characterization of this compound conjugates are provided below.

Glycoprotein Oxidation
  • Preparation: Prepare a fresh solution of sodium periodate (e.g., 20 mM) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Reaction: Add the sodium periodate solution to the glycoprotein solution (typically at a 10-20 fold molar excess).

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 4°C in the dark.

  • Quenching and Purification: Quench the reaction by adding glycerol. Remove excess periodate and byproducts using a desalting column or dialysis, exchanging the buffer to the conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

This compound Conjugation
  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the conjugation buffer).

  • Conjugation: Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the hydrazide linker (e.g., 20- to 50-fold) is typically used. For improved efficiency, a catalyst such as aniline can be added.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted this compound and other reagents by size-exclusion chromatography (SEC) or dialysis.

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the average molecular weight of the conjugate and assessing the distribution of PEGylated species.

  • Sample Preparation: Mix the purified conjugate solution with a suitable matrix (e.g., sinapinic acid for proteins) and spot it onto a MALDI target plate.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

  • Data Analysis: The mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The difference in mass between the peaks will correspond to the mass of the this compound linker. The relative intensities of the peaks can be used to estimate the distribution of the different PEGylated species.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity and heterogeneity of the conjugate. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RP-HPLC) provide valuable information.

  • SEC-HPLC: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the un-PEGylated form. SEC is particularly useful for separating the PEGylated conjugate from unreacted protein and free PEG linker.

  • RP-HPLC: Separates molecules based on their hydrophobicity. The addition of the PEG chain alters the hydrophobicity of the protein, allowing for the separation of different PEGylated species, including positional isomers if applicable.

Table 2: Comparison of HPLC Methods for Analyzing this compound Conjugates

ParameterSEC-HPLCRP-HPLC
Principle of Separation Hydrodynamic VolumeHydrophobicity
Primary Application Separation of conjugate from unreacted protein and free PEG; Aggregate analysis.Separation of different PEGylated species (mono-, di-, etc.); Resolution of positional isomers.
Resolution Lower for different PEGylated species.Higher for different PEGylated species.
Typical Mobile Phase Aqueous buffer (e.g., phosphate buffer).Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA).
Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantitatively determine the degree of PEGylation.

  • Sample Preparation: A known amount of the purified and lyophilized conjugate is dissolved in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The degree of labeling is calculated by comparing the integral of the characteristic repeating ethylene glycol signal of the PEG chain (around 3.6 ppm) to the integral of a well-resolved signal from the protein corresponding to a known number of protons.

Logical Relationship of Analytical Techniques

The characterization of this compound conjugates often involves a multi-step analytical approach to gain a comprehensive understanding of the product's quality.

G A Purified this compound Conjugate B SEC-HPLC (Initial Purity Assessment) A->B E H-NMR (Quantitative Degree of Labeling) A->E For quantitative analysis C MALDI-TOF MS (Degree of Labeling & Distribution) B->C Fractions for further analysis D RP-HPLC (Heterogeneity & Isomer Separation) B->D Fractions for further analysis F Comprehensive Characterization Report C->F D->F E->F

Logical Flow of Analytical Characterization.

References

N3-PEG12-Hydrazide Conjugation: A Comparative Guide to Assessing Protein Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a critical strategy for improving the therapeutic properties of biologics. The choice of PEGylation chemistry directly influences the manufacturing process, and the in vivo performance of the resulting conjugate. This guide provides an objective comparison of N3-PEG12-Hydrazide conjugation with the widely used NHS-ester PEGylation, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate protein modification strategy.

At a Glance: this compound vs. NHS-Ester PEGylation

The fundamental difference between these two PEGylation reagents lies in their reactive targets on the protein, which dictates the site-specificity and the nature of the resulting chemical bond.

FeatureThis compoundNHS-Ester PEG
Reactive Group(s) Hydrazide (-NH-NH₂), Azide (-N₃)N-Hydroxysuccinimide ester
Primary Target on Protein Aldehydes/Ketones (from oxidized glycans), Carboxylic acids (with EDC)Primary amines (Lysine residues, N-terminus)
Resulting Linkage Hydrazone (pH-sensitive), Diacylhydrazide (stable), Triazole (via click chemistry)Amide (highly stable)
Reaction pH Hydrazone formation: pH 5.0-7.0; EDC coupling: pH 4.5-6.0pH 7.0-9.0
Key Advantages Site-specific conjugation to glycoproteins, preserving active sites. The azide handle allows for further orthogonal modifications.High reactivity with abundant amine groups, forming highly stable bonds.
Key Considerations Requires the presence of carbohydrate moieties for oxidation or accessible carboxylic acid groups. The hydrazone bond is less stable than the amide bond, particularly in acidic conditions.Can result in a heterogeneous mixture of PEGylated species due to multiple lysine residues. NHS esters are sensitive to moisture.

Impact on Protein Bioactivity: A Case Study with Interferon α-2b

Site-specific PEGylation is often pursued to minimize the loss of bioactivity that can occur with random conjugation methods like NHS-ester chemistry. A study on interferon α-2b (IFNα-2b), a cytokine that signals through the JAK-STAT pathway, demonstrates the potential of site-specific hydrazide-mediated PEGylation to preserve biological function.

In this study, IFNα-2b was expressed as a fusion protein and then cleaved with hydrazine to generate a C-terminal hydrazide. This allowed for the site-specific attachment of a 10 kDa PEG-pyruvoyl derivative, forming a stable α-oxo hydrazone linkage at the C-terminus, a location distant from the receptor-binding sites. The resulting PEGylated IFNα-2b exhibited excellent antiviral activity, indicating that this C-terminal modification did not significantly compromise the protein's biological function.[1] In contrast, random PEGylation of IFNα-2b using succinimidyl carbonate PEG, which targets lysine residues, results in a mixture of 14 positional isomers and retains only 28% of the antiviral activity compared to the unmodified protein.[2]

Quantitative Comparison of IFNα-2b Bioactivity
Conjugation MethodPEG Size (kDa)Site of AttachmentResulting ConjugateIn Vitro Bioactivity Retention
Hydrazide Chemistry 10C-terminusHomogeneousExcellent (Qualitative)[1]
NHS-Ester Chemistry 12Lysine ResiduesHeterogeneous Mixture~28%[2]

This comparison highlights the significant advantage of site-specific conjugation in preserving the bioactivity of proteins where surface amines are crucial for function.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to a Glycoprotein

This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation, followed by conjugation with this compound.

Materials:

  • Glycoprotein in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • This compound

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column or dialysis cassettes

Procedure:

  • Oxidation of Glycoprotein: a. Prepare a fresh solution of sodium periodate in the conjugation buffer to a final concentration of 1-2 mM in the protein solution. b. Incubate the reaction mixture in the dark for 30 minutes at room temperature. c. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes. d. Remove excess periodate and glycerol by buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • Conjugation Reaction: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). b. Add a 20-50 molar excess of the this compound stock solution to the oxidized glycoprotein solution. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: a. Purify the N3-PEG12-Protein conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Confirm conjugation and determine the degree of labeling using SDS-PAGE, SEC-HPLC, and/or mass spectrometry.

Protocol 2: Random Conjugation of NHS-Ester PEG to a Protein

This protocol describes the conjugation of an NHS-ester PEG to primary amines on a protein.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester PEG

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassettes

Procedure:

  • Reagent Preparation: a. Immediately before use, prepare a stock solution of NHS-Ester PEG in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 5-20 molar excess of the NHS-Ester PEG stock solution to the protein solution. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: a. Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: a. Purify the PEGylated protein from unreacted PEG and byproducts using SEC or dialysis.

  • Characterization: a. Analyze the resulting heterogeneous mixture of PEGylated products by SDS-PAGE and SEC-HPLC to assess the degree of PEGylation.

Protocol 3: ELISA for Quantifying PEGylated Proteins

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the concentration of PEGylated protein in a sample. This is a competitive assay format.

Principle: A microtiter plate is pre-coated with a monoclonal antibody specific to the PEG backbone. The PEGylated protein in the sample competes with a biotinylated PEG conjugate for binding to the antibody. The amount of bound biotinylated PEG is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal is inversely proportional to the amount of PEGylated protein in the sample.

General Procedure:

  • Standard Preparation: Prepare a serial dilution of a known concentration of the PEGylated protein standard.

  • Sample Preparation: Dilute the unknown samples to fall within the range of the standard curve.

  • Competitive Binding: Add standards and samples to the antibody-coated wells, followed by the addition of the biotinylated PEG conjugate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate for 30 minutes.

  • Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculation: Calculate the concentration of the PEGylated protein in the samples by comparing their absorbance to the standard curve.

Visualizing the Impact: Experimental Workflows and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflows for protein conjugation and the signaling pathway affected by interferon.

experimental_workflow cluster_hydrazide This compound Conjugation cluster_nhs NHS-Ester PEGylation glycoprotein Glycoprotein oxidation Periodate Oxidation glycoprotein->oxidation oxidized_protein Aldehyde-containing Protein oxidation->oxidized_protein conjugation_h Hydrazone Ligation oxidized_protein->conjugation_h hydrazide_peg This compound hydrazide_peg->conjugation_h peg_protein_h Site-Specific PEG-Protein conjugation_h->peg_protein_h purification Purification (SEC/Dialysis) peg_protein_h->purification protein Protein conjugation_n Amine Coupling protein->conjugation_n nhs_peg NHS-Ester PEG nhs_peg->conjugation_n peg_protein_n Random PEG-Protein conjugation_n->peg_protein_n peg_protein_n->purification bioassay Bioactivity Assay (ELISA) purification->bioassay purification->bioassay

Caption: Comparative workflow for site-specific this compound conjugation and random NHS-ester PEGylation.

jak_stat_pathway Interferon Signaling via JAK-STAT Pathway cluster_membrane cluster_cytoplasm cluster_nucleus IFN Interferon-α/β IFNAR IFNAR1/IFNAR2 Receptor Complex IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 Complex Formation STAT2->ISGF3 Complex Formation IRF9 IRF9 IRF9->ISGF3 Complex Formation ISRE ISRE (DNA Element) ISGF3->ISRE Nuclear Translocation and DNA Binding Transcription Transcription of Antiviral Genes ISRE->Transcription Initiation

Caption: Simplified JAK-STAT signaling pathway activated by Type I interferons.

Conclusion

The choice between this compound and other PEGylation reagents like NHS-esters is a strategic decision that depends on the specific protein and the desired outcome of the modification. While NHS-ester PEGylation offers a straightforward method for increasing the hydrodynamic size and stability of a protein, it often leads to a heterogeneous product with a potential loss of bioactivity.

This compound provides a more nuanced approach, enabling site-specific conjugation to glycoproteins. This method can preserve the protein's active sites, leading to a more homogeneous and biologically active product, as demonstrated in the case of interferon α-2b. The presence of the azide group also offers the potential for subsequent "click" chemistry modifications, further expanding its utility in creating complex bioconjugates. For researchers aiming to enhance the therapeutic profile of a protein while maintaining its biological function, this compound presents a powerful and versatile tool.

References

A Comparative Analysis of Different Length PEG Hydrazide Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2][3] This guide provides an objective comparison of different length PEG hydrazide linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain in a hydrazide linker profoundly influences an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1]

Impact of PEG Linker Length on ADC Performance

The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist.

Data Presentation

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/hr/kg)Plasma Half-Life (t½, hours)Area Under the Curve (AUC, µg*h/mL)Reference
PEG2HighShortLow
PEG4ModerateIntermediateIntermediate
PEG8LowLongHigh
PEG12LowLongHigh
PEG24LowVery LongVery High

Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)NotesReference
No PEG1.011Baseline for comparison.
PEG2~1.535-45Slight decrease in in vitro potency.
PEG4~2.035-45Further decrease in in vitro potency.
PEG8~4.575-85Significant improvement in in vivo efficacy.
PEG12~5.075-85Maintained high in vivo efficacy.
PEG24~22.075-85Significant decrease in in vitro potency but high in vivo efficacy.

Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthAverage DAR AchievedAggregation LevelNotesReference
PEG2~3.9LowEfficient conjugation with shorter linkers for some payloads.
PEG4~2.5LowIntermediate drug loading.
PEG8~2.4LowLonger linkers can sometimes lead to lower DAR due to steric hindrance.
PEG12~3.0LowPEG12 spacer increased DAR for a hydrophobic Val-Ala trigger.
PEG24~3.0LowRequired no organic co-solvent for conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis via Hydrazone Linkage

This protocol describes the conjugation of a drug containing a carbonyl group to an antibody modified with a PEG hydrazide linker.

1. Antibody Modification (Introduction of Hydrazide Groups):

  • A bifunctional PEG linker containing an NHS ester at one end and a protected hydrazide at the other is used.

  • The antibody is reacted with a molar excess of the NHS-PEG-hydrazide linker in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • The unreacted linker is removed by size-exclusion chromatography (SEC).

  • The protected hydrazide is deprotected according to the manufacturer's instructions to yield the hydrazide-modified antibody.

2. Drug Conjugation:

  • The cytotoxic drug, containing an aldehyde or ketone group, is dissolved in a water-miscible organic solvent (e.g., DMSO).

  • The drug solution is added to the hydrazide-modified antibody at a specific molar ratio to control the DAR.

  • The reaction is incubated at room temperature for 2-4 hours or at 4°C overnight to form the hydrazone bond. Aniline can be used as a catalyst to accelerate the reaction.

3. Purification and Characterization:

  • The resulting ADC is purified from unreacted drug and linker by SEC or hydrophobic interaction chromatography (HIC).

  • The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or HIC.

  • The purity and aggregation of the ADC are assessed by SEC.

  • The identity and integrity of the ADC are confirmed by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

1. Cell Culture:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

2. ADC Treatment:

  • Serial dilutions of the ADC and control antibody are prepared in culture medium.

  • The medium is removed from the wells, and 100 µL of the ADC or control solutions are added. Untreated wells serve as a negative control.

  • The plates are incubated for a period corresponding to several cell doubling times (e.g., 72-96 hours).

3. Viability Assessment:

  • Cell viability is measured using a standard assay such as MTT or CellTiter-Glo®.

  • The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated from the dose-response curve.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

1. Animal Model:

  • Healthy mice or rats are used for the study.

2. Administration:

  • ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

4. Sample Processing and Quantification:

  • Plasma is isolated from the blood samples.

  • The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

  • PK parameters such as clearance, half-life, and AUC are calculated from the concentration-time data.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

1. Tumor Implantation:

  • Tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment:

  • Mice are randomized into treatment groups (e.g., vehicle control, control antibody, ADC with different PEG linkers).

  • The ADCs are administered at a specified dose and schedule.

3. Efficacy Evaluation:

  • Tumor volumes are measured regularly throughout the study.

  • The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization Antibody Antibody Reaction1 + Antibody->Reaction1 React with NHS-PEG-Hydrazide NHS-PEG-Hydrazide NHS-PEG-Hydrazide->Reaction1 Modified_Antibody Hydrazide-Modified Antibody Modified_Antibody_2 Hydrazide-Modified Antibody Reaction1->Modified_Antibody Drug Carbonyl-Drug Reaction2 + Drug->Reaction2 ADC_Formation ADC (Hydrazone Linkage) ADC_Formation_2 ADC Modified_Antibody_2->Reaction2 React with Reaction2->ADC_Formation Purification Purification (SEC/HIC) Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, MS) Final_ADC->Characterization ADC_Formation_2->Purification

Caption: Experimental workflow for ADC synthesis with a PEG hydrazide linker.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell Tumor_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Hydrazone Cleavage) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

Conclusion

The length of the PEG hydrazide linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of stability and in vitro potency, longer linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, especially when working with hydrophobic payloads. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Comparison of N3-PEG12-Hydrazide and Other Bioorthogonal Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly influences the outcome of their research. The ability to selectively and efficiently label biomolecules in complex biological systems has been revolutionized by the advent of bioorthogonal chemistry. Among the diverse toolkit of bioorthogonal reagents, N3-PEG12-Hydrazide presents a unique combination of functionalities: a terminal azide for click chemistry and a hydrazide group for reaction with carbonyls. This guide provides an objective comparison of this compound with other prominent bioorthogonal reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable tool for specific research applications.

This compound is a heterobifunctional linker that enables a two-step conjugation strategy. The hydrazide moiety reacts with aldehydes and ketones to form a hydrazone bond, while the azide group can participate in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility. This dual reactivity allows for versatile applications in drug delivery, antibody-drug conjugate (ADC) development, and diagnostic imaging.

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The efficacy of a bioorthogonal reaction is primarily assessed by its kinetics, stability, and biocompatibility. The following tables summarize key quantitative performance metrics for the reactions involving the functional groups of this compound (hydrazone ligation and azide-alkyne cycloaddition) and compares them with other widely used bioorthogonal reactions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Hydrazone Ligation (uncatalyzed) Aldehyde/Ketone + Hydrazide10⁻³ - 1pH-dependent kinetics; reversible under acidic conditions.[1]
Hydrazone Ligation (aniline-catalyzed) Aldehyde/Ketone + Hydrazide2 - 20Significantly accelerated rates at physiological pH.[2]
Staudinger Ligation Azide + Phosphine~10⁻³One of the first bioorthogonal reactions; slow kinetics.[1][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne10 - 10⁴High reaction rates and yields; requires copper catalyst which can be cytotoxic.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne (e.g., DBCO)~1-2Copper-free and highly biocompatible; generally slower than CuAAC and tetrazine ligation.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)~800 - 30,000Exceptionally fast kinetics; catalyst-free and highly bioorthogonal.

Table 2: Stability of Linkages Formed by Bioorthogonal Reactions

LinkageFormed byStability Characteristics
Hydrazone Hydrazone LigationGenerally stable at neutral pH (e.g., 7.4) but susceptible to hydrolysis under acidic conditions (pH < 6). This pH-sensitivity can be exploited for drug release in acidic endosomal compartments.
Amide Staudinger LigationHighly stable under physiological conditions.
Triazole CuAAC / SPAACExtremely stable and inert to a wide range of chemical and biological conditions.
Dihydropyridazine IEDDA (Tetrazine Ligation)Covalently stable under physiological conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of bioconjugation strategies. The following are representative protocols for reactions involving the functional groups of this compound and its alternatives.

Protocol 1: Hydrazone Ligation of an Aldehyde-Containing Protein with this compound

This protocol describes the conjugation of this compound to a protein with accessible aldehyde groups, which can be introduced, for example, by periodate oxidation of N-terminal serine or threonine residues.

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • This compound

  • Aniline solution (e.g., 100 mM in DMSO or conjugation buffer, freshly prepared) (optional, as a catalyst)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycine, pH 5.5) (optional)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Add a 20-50 molar excess of this compound to the solution of the aldehyde-functionalized protein.

  • For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purify the N3-PEG12-protein conjugate from excess reagents using SEC. The mobile phase should be a neutral buffer such as PBS, pH 7.4.

  • Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated protein.

  • Characterize the conjugate by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of labeling.

Hydrazone_Ligation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Protein_Aldehyde Aldehyde-Protein in Buffer (pH 5.5) Mix Combine Reactants Protein_Aldehyde->Mix N3_Hydrazide This compound Stock Solution N3_Hydrazide->Mix Aniline Aniline Catalyst (Optional) Aniline->Mix Incubate Incubate 2-4h at Room Temp Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench SEC Size Exclusion Chromatography Quench->SEC Analysis Characterize (SDS-PAGE, MS) SEC->Analysis SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. SPAAC Reaction cluster_purification 3. Purification & Analysis Azide_Protein Azide-Protein in Buffer (pH 7.4) Combine Combine Reactants Azide_Protein->Combine DBCO_Molecule DBCO-Molecule (e.g., Dye, Drug) DBCO_Molecule->Combine Incubate_SPAAC Incubate 1-4h at RT or 37°C Combine->Incubate_SPAAC Purify_SPAAC Purify Conjugate (e.g., SEC) Incubate_SPAAC->Purify_SPAAC Analyze_SPAAC Characterize Final Product Purify_SPAAC->Analyze_SPAAC Reaction_Mechanisms cluster_hydrazone Hydrazone Ligation cluster_spaac SPAAC (Click Chemistry) cluster_iedda IEDDA (Tetrazine Ligation) Hydrazide R-C(=O)NHNH₂ (Hydrazide) Hydrazone_Product R-C(=O)NHN=CHR' (Hydrazone) Hydrazide->Hydrazone_Product + Carbonyl R'-C(=O)H (Aldehyde) Carbonyl->Hydrazone_Product + H₂O Azide R-N₃ (Azide) Triazole_Product Triazole Adduct Azide->Triazole_Product + DBCO Dibenzocyclooctyne (Strained Alkyne) DBCO->Triazole_Product [3+2] Cycloaddition Tetrazine Tetrazine IEDDA_Product Dihydropyridazine Tetrazine->IEDDA_Product + TCO trans-Cyclooctene (Strained Alkene) TCO->IEDDA_Product [4+2] Cycloaddition - N₂

References

Safety Operating Guide

Proper Disposal of N3-PEG12-Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N3-PEG12-Hydrazide is a critical aspect of laboratory safety and environmental responsibility. Due to its hydrazide functional group, this compound requires careful handling and disposal as a hazardous chemical. This guide provides a comprehensive, step-by-step protocol for the safe inactivation and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. Given the chemical nature of the hydrazide moiety, which is analogous to hydrazine, this compound should be treated as toxic and potentially carcinogenic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-sealing safety goggles or a face shield.

  • Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Spill Management: Have a spill kit readily available that is appropriate for reactive and toxic chemicals. In case of a spill, evacuate the area and follow your institution's established spill response procedures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metals, as these can lead to vigorous and potentially dangerous reactions.

Quantitative Data for Disposal Protocol

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the this compound disposal protocol.

ParameterValue/InstructionPurpose
Waste Dilution Dilute to <5% w/w with waterTo control the rate of the exothermic inactivation reaction.
Oxidizing Agent 5-10% aqueous sodium hypochlorite (bleach) or calcium hypochlorite solutionChemical inactivation of the hydrazide moiety.
Oxidant Ratio Add in excess, typically a 2:1 molar ratio of oxidant to hydrazideTo ensure complete destruction of the hazardous hydrazide.
Reaction Monitoring Observe for signs of vigorous reaction (heat, gas evolution)To maintain control over the inactivation process.
Final pH Adjustment Neutralize to pH 6-8 with a suitable acid or baseTo ensure the final waste stream is safe for disposal.

Step-by-Step Disposal Protocol

This protocol details the chemical inactivation of this compound waste. This procedure should only be undertaken by trained personnel.

1. Waste Collection and Segregation:

  • Collect all waste solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Dilution of the Waste Stream:

  • In a chemical fume hood, carefully and slowly dilute the collected this compound waste with water to a concentration of less than 5% by weight. This is a critical step to manage the exothermic nature of the subsequent inactivation reaction.

3. Chemical Inactivation (Oxidation):

  • Place the diluted waste solution in a large, appropriate container (e.g., a borosilicate glass beaker) equipped with a magnetic stirrer.

  • Begin gentle stirring of the diluted waste solution.

  • Slowly and in small increments, add an excess of a 5-10% aqueous sodium hypochlorite (bleach) or calcium hypochlorite solution to the stirring waste.

  • Monitor the reaction closely for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease the addition of the oxidizing agent until the reaction subsides.

4. Verification of Inactivation:

  • Once the addition of the oxidizing agent is complete, continue stirring the solution for at least one hour to ensure the complete destruction of the hydrazide.

  • If possible, use an appropriate analytical method (e.g., a colorimetric test for hydrazines) to verify that the inactivation is complete.

5. Neutralization and Final Disposal:

  • After confirming complete inactivation, check the pH of the solution.

  • Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid) or base (e.g., sodium bicarbonate) as needed.

  • Dispose of the final, neutralized aqueous solution in accordance with your institution's and local regulations for treated chemical waste. This may involve collection by a licensed hazardous waste disposal contractor.

6. Disposal of Contaminated Solids:

  • Any solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a sealed and clearly labeled hazardous waste bag or container for incineration by a licensed waste disposal service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G A This compound Waste Generated B Is waste aqueous or solid? A->B C Aqueous Waste B->C Aqueous D Solid Waste (gloves, tips, etc.) B->D Solid E Dilute to <5% with water C->E J Collect in sealed, labeled hazardous waste container D->J F Chemically inactivate with excess oxidant (e.g., bleach) E->F G Verify complete inactivation F->G H Neutralize pH to 6-8 G->H Complete L Inactivation Incomplete G->L Incomplete I Dispose as treated chemical waste per institutional guidelines H->I K Dispose via licensed hazardous waste contractor (incineration) J->K L->F Repeat Inactivation

Disposal Workflow for this compound

Safeguarding Your Research: A Guide to Handling N3-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N3-PEG12-Hydrazide. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your work. The following procedural guidance is based on the known hazards of hydrazide compounds and general best practices for handling PEGylated molecules.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure through inhalation, skin contact, and eye contact. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Risk Level Minimum Required PPE
Pre-weighing and Weighing (Solid Form) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher, used within a certified chemical fume hood. Protective Clothing: Flame-resistant lab coat with tight cuffs.[5]
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work to be conducted within a certified chemical fume hood. Protective Clothing: Lab coat.
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work to be conducted within a certified chemical fume hood. Protective Clothing: Lab coat.
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat and disposable shoe covers.
Large Spill (>1g) SevereGloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit.
Handling Waste and Decontamination HighGloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: Work to be conducted within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparations
  • Training: All personnel must be trained on the specific hazards of hydrazide compounds. This training should be documented.

  • SDS Review: Although a specific SDS for this compound is unavailable, review the SDS for similar hydrazide compounds to understand the potential risks.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible.

  • Work Area Setup: All work with this compound must be conducted in a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

Handling the Compound
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Weighing and Aliquoting: If the compound is a solid, handle it carefully to minimize dust generation. If it is a liquid, use appropriate pipetting devices. Perform these tasks over a spill tray.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh/Aliquot Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware & Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers must be handled as hazardous waste as they may contain residual material.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Spill Response
  • Small Spills (<1g):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material.

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (>1g):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent the spill from spreading and entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.